1-N-Trityl-imidazole-2-ylpropionic acid
Beschreibung
BenchChem offers high-quality 1-N-Trityl-imidazole-2-ylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Trityl-imidazole-2-ylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(1-tritylimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(29)17-16-23-26-18-19-27(23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUHFAQCWRGTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234191 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-85-4 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-N-Trityl-imidazole-2-ylpropionic Acid (CAS 675602-85-4)
Introduction and Strategic Context
1-N-Trityl-imidazole-2-ylpropionic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three key features: an imidazole core , a versatile pharmacophore present in numerous bioactive molecules, including the essential amino acid histidine[1]; a propionic acid side chain , which can mimic natural substrates or serve as a handle for further chemical modification; and a trityl (triphenylmethyl) protecting group , which offers steric bulk and allows for regioselective functionalization of the imidazole ring.
The trityl group's primary role is to mask the acidic N-H proton of the imidazole ring, thereby facilitating reactions at other positions. Specifically, its presence directs metalation (e.g., lithiation) to the C2 position, which is the most acidic carbon proton on the imidazolium ring.[2] This strategic protection enables the introduction of various side chains at C2, making compounds like CAS 675602-85-4 valuable intermediates in the synthesis of complex, highly functionalized imidazole derivatives. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, expected analytical characteristics, and safety considerations for its use in a research setting.
Physicochemical and Structural Properties
The fundamental properties of 1-N-Trityl-imidazole-2-ylpropionic acid are summarized below. These data are crucial for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
Core Data
| Property | Value | Source(s) |
| CAS Number | 675602-85-4 | [3][4] |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 382.45 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| InChI Key | RVUHFAQCWRGTJH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | OC(=O)CCc1nccn1C(c2ccccc2)(c3ccccc3)c4ccccc4 | [4] |
Chemical Structure
The structure features a central imidazole ring where one nitrogen is protected by the bulky trityl group, and the adjacent C2 carbon is functionalized with a propionic acid chain.
Caption: Chemical structure of 1-N-Trityl-imidazole-2-ylpropionic acid.
Synthesis and Purification
The synthesis of this molecule is not directly reported in a single procedure but can be reliably constructed from established methodologies for N-tritylation of imidazole and subsequent C2-alkylation. The trityl group is essential as it acidifies the C2 proton, enabling its selective removal by a strong base.[2]
Proposed Synthetic Workflow
The synthesis is a three-step process: (1) Protection of the imidazole nitrogen, (2) Directed lithiation at the C2 position followed by quenching with a suitable electrophile, and (3) Hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative synthesis based on established chemical principles. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-Trityl-1H-imidazole This step follows a standard procedure for N-protection of imidazoles.[5]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous dimethylformamide (DMF), add imidazole (1.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of triphenylmethyl chloride (Trityl-Cl, 1.0 eq.) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 18-24 hours.
-
Quench the reaction by carefully pouring it onto ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Dissolve the solid in dichloromethane (DCM), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the product.
Step 2: Synthesis of Ethyl 3-(1-trityl-1H-imidazol-2-yl)propanoate This step utilizes the C2-directing effect of the trityl group for regioselective alkylation.[2]
-
Dissolve 1-Trityl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change to deep red or orange indicates the formation of the lithiated intermediate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add ethyl 3-bromopropanoate (1.2 eq.) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Step 3: Hydrolysis to 1-N-Trityl-imidazole-2-ylpropionic acid
-
Dissolve the purified ester from Step 2 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid (HCl) at 0 °C.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Expected Analytical Characterization
While specific spectra for this compound are not publicly available, its analytical profile can be reliably predicted based on its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Trityl Group (15H): A complex multiplet is expected in the aromatic region, typically between δ 7.1-7.5 ppm .[6][7][8]
-
Imidazole Protons (2H): Two singlets or doublets are expected for the C4-H and C5-H protons, likely in the range of δ 7.0-7.8 ppm . The exact position will be influenced by the substitution pattern.
-
Propionic Acid Chain (4H): Two triplets are expected, corresponding to the two methylene (-CH₂-) groups. The -CH₂- group adjacent to the imidazole ring (α-position) would appear further downfield (~δ 2.8-3.2 ppm ) than the -CH₂- group adjacent to the carboxyl group (β-position) (~δ 2.5-2.8 ppm ).[9][10]
-
Carboxylic Acid Proton (1H): A very broad singlet far downfield, typically δ 10-12 ppm , which may not always be observed depending on the solvent and concentration.[9][11]
¹³C NMR:
-
Trityl Carbons: The aromatic carbons of the three phenyl rings will produce multiple signals between δ 125-145 ppm . The quaternary carbon attached to the imidazole nitrogen will appear around δ 70-80 ppm .
-
Imidazole Carbons: The C2 carbon, being substituted, will be downfield (~δ 140-148 ppm ). The C4 and C5 carbons will appear in the range of δ 120-130 ppm .[3][4][5]
-
Propionic Acid Carbons: The carboxyl carbon (C=O) will be the most downfield signal, typically δ 170-180 ppm . The two methylene carbons will be found in the aliphatic region, around δ 25-40 ppm .[12]
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) Mass Spectrometry, the following ions would be expected:
-
Positive Mode [M+H]⁺: 383.46
-
Negative Mode [M-H]⁻: 381.44
-
A characteristic fragmentation pattern would involve the loss of the trityl cation (C₁₉H₁₅⁺, m/z = 243.12), which is a very stable carbocation.
Safety and Handling
This compound must be handled with care, as it is classified as acutely toxic.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Source:[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Change gloves immediately if contamination occurs.
-
Respiratory Protection: Not required if handled properly in a fume hood.
-
Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid and Emergency Procedures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do not induce vomiting.[4]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up in a designated area for toxic chemicals (Storage Class 6.1C).[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
1-N-Trityl-imidazole-2-ylpropionic acid is not an end-product therapeutic but rather a sophisticated intermediate for building more complex molecules. Its value lies in the strategic combination of its structural motifs.
-
Scaffold for Medicinal Chemistry: The imidazole ring is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[13] This compound provides a pre-functionalized scaffold ready for further elaboration.
-
Histidine Mimetics: The imidazole-propionic acid structure is an analogue of the amino acid histidine. It can be used to synthesize peptidomimetics or small molecule inhibitors that target histidine-binding sites in enzymes.
-
Intermediate for API Synthesis: The trityl group can be removed under mild acidic conditions, unmasking the N-H of the imidazole ring.[14] This allows for subsequent reactions, such as N-alkylation or N-arylation, after the C2 side chain has been installed, enabling the synthesis of diverse N1, C2-disubstituted imidazoles. This orthogonal protection/deprotection strategy is a cornerstone of modern organic synthesis.[14]
References
-
Santa Cruz Biotechnology. 1-N-Trityl-Imidazole-2-ylpropionic acid, CAS 675602-85-4.
-
Sigma-Aldrich. 1-N-trityl-imidazole-2-ylpropionic acid AldrichCPR.
-
ResearchGate. 1H NMR chemical shifts for tritylphosphonates 1 and 2 in solution at 298 K.
-
American Chemical Society. Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals.
-
Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
-
Royal Society of Chemistry. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow.
-
Benchchem. Synthesis routes of 1-Tritylimidazole.
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups.
-
ResearchGate. Chemical shifts, signal type, and number of protons for NMR identification of sorbic and propionic acid.
-
The Journal of Organic Chemistry. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides.
-
ChemicalBook. S-Trityl-L-cysteine(2799-07-7) 1H NMR spectrum.
-
ResearchGate. Changes of 1H NMR spectra of 2.7 × 10 −3 mol dm −3 trityl benzoate...
-
ResearchGate. Lithiation and Alkylation of the Imidazole Backbone.
-
SpectraBase. Propionic acid - Optional[13C NMR] - Chemical Shifts.
-
SpectraBase. Ethyl trityl ether - Optional[1H NMR] - Chemical Shifts.
-
Google Patents. US3872095A - N-trityl-imidazoles and their production.
-
BenchChem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
-
Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.
-
Tetrahedron. Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems.
-
National Library of Medicine. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides.
-
Synthesis. Detritylation of N-Tritylamines via a Naphthalene-Catalyzed Lithiation Process.
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
-
Chemistry Steps. NMR Chemical Shift Values Table.
-
Beilstein Journal of Organic Chemistry. Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
-
Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
-
SciSpace. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003).
-
National Library of Medicine. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
Sources
- 1. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. S-Trityl-L-cysteine(2799-07-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Structure of 1-Trityl-1H-imidazole-2-propanoic acid
An In-Depth Technical Guide on 1-Trityl-1H-imidazole-2-propanoic Acid: Structure, Synthesis, and Applications in Advanced Peptide Chemistry
Executive Summary
1-Trityl-1H-imidazole-2-propanoic acid (CAS: 675602-85-4), also referred to as 1-N-trityl-imidazole-2-ylpropionic acid, is a highly specialized, sterically protected heterocyclic building block[1][2]. Unlike standard histidine derivatives where the side chain is attached at the 4-position of the imidazole ring, this compound features a propanoic acid moiety at the 2-position. The presence of the bulky triphenylmethyl (trityl) protecting group at the N1 position ensures orthogonal stability during complex solid-phase peptide synthesis (SPPS) and the development of functionalized biomaterials, such as nucleic acid delivery systems[3][4].
This whitepaper details the structural rationale, physicochemical properties, and validated experimental protocols for utilizing this compound in advanced synthetic workflows.
Chemical Structure & Physicochemical Properties
The utility of 1-Trityl-1H-imidazole-2-propanoic acid is defined by its dual-functional nature: a reactive carboxyl group for amide bond formation and a heavily shielded imidazole ring.
Mechanistic Rationale of the Structure
-
The Trityl (Trt) Protecting Group: The imidazole ring contains two nitrogen atoms (pros- and tele-). In unprotected forms, the nucleophilic nitrogen can attack activated carboxyl groups, leading to unwanted N-acylation, branching, or racemization during synthesis. The trityl group provides immense steric hindrance, completely suppressing these side reactions[4]. Furthermore, the highly lipophilic nature of the three phenyl rings significantly enhances the compound's solubility in organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which is critical for maintaining high coupling efficiencies.
-
The 2-Propanoic Acid Moiety: Positioning the aliphatic carboxylic acid at the C2 carbon of the imidazole ring provides a unique geometric trajectory for peptidomimetics, differentiating it from traditional C4-substituted histidine derivatives.
Quantitative Data Summary
Table 1: Physicochemical Specifications of 1-Trityl-1H-imidazole-2-propanoic acid
| Property | Value | Reference |
| Chemical Name | 3-(1-Trityl-1H-imidazol-2-yl)propanoic acid | [1][2] |
| CAS Registry Number | 675602-85-4 | [1] |
| Molecular Formula | C25H22N2O2 | [2] |
| Molecular Weight | 382.45 g/mol | [5] |
| Monoisotopic Mass | 382.16812 Da | [2] |
| SMILES | OC(=O)CCc1nccn1C(c2ccccc2)(c3ccccc3)c4ccccc4 | |
| InChIKey | RVUHFAQCWRGTJH-UHFFFAOYSA-N | [2] |
Orthogonal Protection Strategy in Synthesis
The trityl group is highly acid-labile. It is entirely stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) but is rapidly cleaved by strong acids like Trifluoroacetic acid (TFA). This orthogonality allows researchers to build complex peptide chains without prematurely exposing the reactive imidazole nitrogen.
Logical flow of trityl protection and orthogonal cleavage in imidazole derivative synthesis.
Experimental Protocols: Coupling and Deprotection
To ensure a self-validating system, the following protocol outlines the integration of 1-Trityl-1H-imidazole-2-propanoic acid into a solid-phase synthesis workflow.
Step-by-Step Coupling Methodology
Causality Note: HATU is selected as the coupling reagent over standard carbodiimides (like DIC) because the proximity of the bulky trityl group to the C2-propanoic acid can induce steric drag during the formation of the active ester. HATU generates a highly reactive HOAt ester that overcomes this steric hindrance.
-
Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents of 1-Trityl-1H-imidazole-2-propanoic acid and 2.9 equivalents of HATU in minimal DMF.
-
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. The mixture will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 3 minutes.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).
-
Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling of the primary amine.
Global Cleavage and Trityl Deprotection
Causality Note: When the trityl group is cleaved by TFA, it forms a highly stable triphenylmethyl cation. If left unchecked, this carbocation will re-alkylate nucleophilic residues (such as the newly freed imidazole ring, tryptophan, or cysteine). Therefore, nucleophilic scavengers (TIPS and water) are mandatory.
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade water.
-
Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2 to 3 hours at room temperature.
-
Precipitation: Filter the cleavage solution into cold diethyl ether (10 volumes). The deprotected imidazole derivative will precipitate as a white solid.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether before drying under a vacuum.
Step-by-step solid-phase peptide synthesis (SPPS) workflow for the building block.
Advanced Applications in Drug Development
Beyond standard peptide synthesis, 1-Trityl-1H-imidazole-2-propanoic acid is heavily utilized in the synthesis of tri-modal nucleic acid delivery systems and gemini surfactants[3].
The Proton Sponge Effect: In gene therapy, delivering nucleic acids (like siRNA or plasmid DNA) into the cytosol requires escaping the endosome before lysosomal degradation occurs. By conjugating the 2-propanoic acid moiety to lipid tails or surfactant backbones, researchers introduce a dense array of imidazole rings into the delivery vector. The imidazole ring has a pKa of approximately 6.0. As the endosome matures and its internal environment acidifies, the imidazole nitrogens become protonated. This massive influx of protons triggers an influx of chloride ions and water, leading to osmotic swelling and subsequent rupture of the endosomal membrane (the "proton sponge" effect), safely releasing the genetic payload into the cytoplasm[3]. The trityl protection is strictly required during the synthesis of these complex lipid-peptide conjugates to prevent the premature cross-linking of the surfactant backbones.
References
-
PubChemLite. "675602-85-4 (C25H22N2O2)". Université du Luxembourg. Available at: [Link]
- Google Patents. "US20190070313A1 - Tri-modal nucleic acid delivery systems". United States Patent Application.
Sources
- 1. 102676-84-6|4-(1-Trityl-1H-imidazol-4-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 675602-85-4 (C25H22N2O2) [pubchemlite.lcsb.uni.lu]
- 3. US20190070313A1 - Tri-modal nucleic acid delivery systems - Google Patents [patents.google.com]
- 4. CAS 135610-90-1: Fmoc-D-His(1-Trt)-OH | CymitQuimica [cymitquimica.com]
- 5. 1-N-Trityl-Imidazole-2-ylpropionic acid, CAS 675602-85-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Analysis of Imidazole-2-yl and Imidazole-4-yl Propionic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the key differences between two positional isomers of imidazole propionic acid: imidazole-2-yl propionic acid and imidazole-4-yl propionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the structural nuances, synthetic methodologies, and divergent biological activities of these compounds, offering field-proven insights to inform experimental design and drug discovery programs.
Executive Summary
Imidazole, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in numerous biologically active molecules.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4][5] The seemingly subtle change in the point of attachment of a propionic acid side chain to the imidazole ring—from the 2-position to the 4-position—results in significant alterations in the physicochemical properties, synthetic accessibility, and biological functions of the resulting molecules. This guide will illuminate these critical distinctions, providing a foundational understanding for researchers working with these and related compounds.
Structural and Physicochemical Disparities
The fundamental difference between imidazole-2-yl propionic acid and imidazole-4-yl propionic acid lies in the substitution pattern on the imidazole ring. This seemingly minor positional isomerism has profound implications for the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.
Imidazole-4-yl Propionic Acid , also known as 3-(1H-imidazol-4-yl)propanoic acid, is a well-characterized compound.[6][7] It is a known intermediate in the metabolic pathway of histidine.[8]
Imidazole-2-yl Propionic Acid , or 3-(1H-imidazol-2-yl)propanoic acid, is less commonly documented in readily available literature, with much of the existing research focusing on its derivatives.[9][10]
Below is a comparative table summarizing the key physicochemical properties of these two isomers.
| Property | Imidazole-2-yl Propionic Acid | Imidazole-4-yl Propionic Acid |
| IUPAC Name | 3-(1H-imidazol-2-yl)propanoic acid | 3-(1H-imidazol-4-yl)propanoic acid |
| CAS Number | 178388-79-9[10] | 1074-59-5[6][7] |
| Molecular Formula | C6H8N2O2 | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol | 140.14 g/mol [6] |
| Topological Polar Surface Area | 65.98 Ų | 65.98 Ų[11] |
| Hydrogen Bond Donor Count | 2 | 2[11] |
| Hydrogen Bond Acceptor Count | 3 | 3[11] |
The identical molecular formula and weight underscore that these are true isomers. The key distinction arises from the electronic environment of the substituent. The C2 position of the imidazole ring is situated between two nitrogen atoms, making it more electron-deficient compared to the C4 position. This electronic difference can influence the pKa of the carboxylic acid and the basicity of the imidazole ring, thereby affecting the molecule's behavior in biological systems.
Spectroscopic Differentiation
The positional isomerism can be readily distinguished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the protons on the imidazole ring will be distinct. For imidazole-4-yl propionic acid, one would expect two distinct signals for the ring protons. In contrast, for the symmetrically substituted (at the ring) imidazole-2-yl propionic acid, these protons would be equivalent, leading to a single signal. For example, the ¹H NMR spectrum of 3-(IMIDAZOL-4-YL)PROPIONIC ACID in D₂O shows signals at δ 7.16 (s, 1H) and 8.49 (s, 1H) for the imidazole ring protons.[12]
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the imidazole ring will differ significantly between the two isomers, providing a clear diagnostic tool for their identification.
Synthesis Methodologies: A Comparative Overview
The synthetic routes to access these two isomers are distinct, reflecting the different reactivity of the C2 and C4 positions of the imidazole ring.
Synthesis of Imidazole-4-yl Propionic Acid
A common and efficient method for the synthesis of imidazole-4-yl propionic acid involves the hydrogenation of urocanic acid ((2E)-3-(1H-imidazole-4-yl)propenoic acid).[12] This method is attractive due to the commercial availability of urocanic acid.
Experimental Protocol: Synthesis of 3-(1H-Imidazol-4-yl)-propionic Acid via Hydrogenation of Urocanic Acid [12]
-
Reaction Setup: Suspend urocanic acid (2.00 g, 14.5 mmol) in water (40 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (200 mg, 0.19 mmol) to the suspension.
-
Hydrogenation: Shake the mixture at room temperature under a hydrogen atmosphere (30 psi) for 2 hours.
-
Work-up: Remove the catalyst by filtration.
-
Isolation: Concentrate the filtrate in vacuo to yield the product as a colorless solid.
Caption: Synthesis of Imidazole-4-yl Propionic Acid.
Synthesis of Imidazole-2-yl Propionic Acid and its Derivatives
The synthesis of imidazole-2-yl propionic acid is less straightforward. Direct alkylation of the imidazole ring at the C2 position can be challenging. A common strategy involves the synthesis of a related derivative, such as a thio-substituted analog, which can then potentially be further modified. For instance, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been synthesized from 3-bromopropanoic acid and methimazole.[13][14]
Experimental Protocol: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid [13][14]
-
Reaction Setup: Dissolve methimazole in an appropriate solvent.
-
Reagent Addition: Add 3-bromopropanoic acid to the solution.
-
Reaction Conditions: The reaction is carried out under conditions that favor substitution on the sulfur atom.
-
Work-up and Isolation: Standard aqueous work-up and purification by chromatography or recrystallization yield the desired product.
This synthesis highlights a key difference: accessing the 2-substituted isomer often requires building the imidazole ring with the desired substituent already in place or utilizing a pre-functionalized imidazole for subsequent elaboration.
Caption: Synthesis of an Imidazole-2-yl Propionic Acid Derivative.
Biological Activities and Mechanisms of Action
The positional isomerism of the propionic acid side chain leads to distinct biological profiles for these two compounds.
Imidazole-4-yl Propionic Acid: A Metabolite with Emerging Roles
As an intermediate in histidine metabolism, imidazole-4-yl propionic acid is naturally present in biological systems.[8] Emerging research has implicated this molecule in various physiological and pathological processes.
-
Metabolic Regulation: Microbial production of imidazole-4-one-5-propionic acid in the human gut has been shown to affect insulin signaling, which is relevant to type II diabetes.[8] This suggests that imidazole-4-yl propionic acid and its metabolites can have a significant impact on metabolic health.
-
Inflammation and Disease: Imidazole propionate has been causally implicated in atherosclerosis and Parkinson's disease, primarily by triggering inflammation.[8]
-
Antitubercular Activity: Derivatives of 3-(2-alkyl-1H-imidazole-4-yl)-propionic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1][3][15][16]
Imidazole-2-yl Propionic Acid: A Scaffold for Drug Discovery
While less is known about the biological activity of the parent imidazole-2-yl propionic acid, its derivatives have been explored for various therapeutic applications. The imidazole ring itself is a key component in many drugs, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The 2-substituted imidazoles are of particular interest to medicinal chemists.
-
Antioxidant Prodrugs: As previously mentioned, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been synthesized as a mitochondria-targeted prodrug of the antioxidant methimazole.[13] This highlights the potential of the imidazole-2-yl propionic acid scaffold in designing targeted drug delivery systems.
-
General Biological Potential: The broader class of imidazole derivatives has been extensively reviewed for its anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties.[3][4][5] The specific contribution of the 2-propionic acid moiety to these activities remains an active area of research.
Caption: Comparative Biological Roles.
Future Directions and Conclusion
This technical guide has delineated the key differences between imidazole-2-yl and imidazole-4-yl propionic acid, spanning their chemical structure, synthesis, and biological activities. While imidazole-4-yl propionic acid is a well-defined metabolite with increasingly recognized roles in health and disease, imidazole-2-yl propionic acid and its derivatives represent a promising, albeit less explored, area for therapeutic innovation.
For researchers in drug development, the choice between these two scaffolds will depend on the specific therapeutic target and desired pharmacological profile. The pro-inflammatory nature of imidazole-4-yl propionic acid may be a consideration for certain applications, while the potential for targeted delivery offered by the 2-substituted isomer presents exciting opportunities. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these two fundamental imidazole derivatives.
References
-
A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]
-
Lau, Y. S., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
-
Wikipedia. Imidazol-4-one-5-propionic acid. [Link]
-
PubChem. 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. [Link]
-
Exposome-Explorer. 1H-Imidazole-4-propionic acid (Compound). [Link]
-
PubChem. 1H-Imidazole-5-propanoic acid. [Link]
-
PubChem. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. [Link]
-
FooDB. 1H-Imidazole-4(5)-propanoic acid. [Link]
-
ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. [Link]
-
International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]
-
ResearchGate. Imidazole and its biological activities: A review | Request PDF. [Link]
-
Der Chemica Sinica. Imidazole and its biological activities: A review. [Link]
-
Academia.edu. (PDF) Imidazole and its biological activities: A review. [Link]
-
PubChem. Imidazole propionate. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
University of Arizona. Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and (E). [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]
-
ResearchGate. Preparation And Spectral Characterization of New Azo imidazole Ligand 2-[1-(2,4-Dichoro phenyl)Azo]-α-Amino-1H-imidazole-4-Propionic Acid And Its Complexes With Co(п), Ni(п), Cu(п) ,Pd(II) And Ag(I) Ions. [Link]
-
ResearchGate. Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]
-
Chemical Journal of Chinese Universities. Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. [Link]
-
PubMed Central. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. [Link]
-
MDPI. Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. [Link]
-
MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]
-
PubMed Central. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. [Link]
-
MDPI. Synthesis and Characterization of Imidazolium-Based Ionenes. [Link]
-
ResearchGate. Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. imedpub.com [imedpub.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. 1H-Imidazole-5-propanoic acid | C6H8N2O2 | CID 70630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(1H-imidazol-4-yl)propanoic acid 95% | CAS: 1074-59-5 | AChemBlock [achemblock.com]
- 8. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 9. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | C18H16N2O2 | CID 3043182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(1H-IMIDAZOL-2-YL)-PROPIONIC ACID CAS#: 178388-79-9 [m.chemicalbook.com]
- 11. Exposome-Explorer - 1H-Imidazole-4-propionic acid (Compound) [exposome-explorer.iarc.fr]
- 12. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. (PDF) Imidazole and its biological activities: A review [academia.edu]
Technical Specifications & Synthetic Utility of 1-N-Trityl-imidazole-2-ylpropionic Acid
Executive Summary
1-N-Trityl-imidazole-2-ylpropionic acid (CAS 675602-85-4) represents a critical intermediate in the synthesis of imidazole-functionalized peptidomimetics and pharmaceutical agents. By masking the N-1/N-3 tautomeric nitrogen of the imidazole ring with a bulky triphenylmethyl (trityl) group, this compound allows for the selective derivatization of the C-2 propionic acid side chain without interference from the nucleophilic imidazole nitrogen. This guide details the physicochemical properties, synthetic protocols, and validation metrics required for the rigorous application of this building block in drug discovery and proteomics.
Part 1: Physicochemical Profile & Chemical Identity[1]
The trityl protecting group significantly alters the solubility profile of the parent imidazole-2-propionic acid, rendering the molecule lipophilic and soluble in organic solvents (DCM, DMF, DMSO), which is essential for standard organic synthesis and solid-phase protocols.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | 1-N-Trityl-imidazole-2-ylpropionic acid |
| Synonyms | 3-(1-Trityl-1H-imidazol-2-yl)propanoic acid; N-Trt-Im-2-propionic acid |
| CAS Number | 675602-85-4 |
| Molecular Formula | C₂₅H₂₂N₂O₂ |
| Molecular Weight | 382.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| pKa (Imidazole) | ~6.0–7.0 (masked by Trt group) |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
Part 2: Synthetic Logic & Mechanism
The Necessity of N-Trityl Protection
Unprotected imidazole rings pose two primary challenges in synthesis:
-
Regioselectivity: The N-1 and N-3 nitrogens are tautomeric. Without protection, alkylation or acylation can occur indiscriminately at either nitrogen.
-
Side Reactions: During carboxylic acid activation (e.g., using EDC/NHS or HATU), the nucleophilic imidazole nitrogen can attack the activated ester, leading to N-acylimidazolides (unstable species) rather than the desired amide bond formation.
The Trityl (Trt) group is selected for its extreme steric bulk, which effectively shields the nitrogen, and its acid-lability, allowing for mild deprotection (e.g., 1-5% TFA in DCM) orthogonal to base-labile groups like Fmoc.
Diagram 1: Synthetic Pathway & Protection Mechanism
The following diagram illustrates the synthesis of the protected species and its subsequent activation.
Figure 1: Synthetic route for the tritylation of imidazole-2-propionic acid. The reaction utilizes the steric bulk of the trityl group to suppress N-alkylation at the N-3 position.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-N-Trityl-imidazole-2-ylpropionic Acid
Note: This protocol is adapted from standard tritylation procedures for histidine analogs [1, 2].
Materials:
-
Imidazole-2-propionic acid (1.0 eq)
-
Triphenylmethyl chloride (Trt-Cl) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Imidazole-2-propionic acid (10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add Triethylamine (25 mmol) dropwise. The mixture may clarify as the zwitterion is neutralized.
-
Tritylation: Cool the solution to 0°C. Add Trityl Chloride (11 mmol) portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Work-up:
-
Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a white solid.
-
Adjust pH to ~5–6 with dilute acetic acid if necessary to ensure the carboxylic acid is protonated.
-
Filter the precipitate or extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Quality Control & Validation
Self-Validating Check:
-
NMR Verification: The disappearance of the broad N-H proton signal (~12 ppm) and the appearance of the trityl aromatic multiplet (7.1–7.4 ppm, integrating to 15 protons) confirms N-protection.
-
Mass Spectrometry: Observe the parent ion [M+H]⁺ at 383.45 Da . A fragment at 243 Da (Trityl cation) is common in ESI sources.
Part 4: Analytical Characterization
To ensure the integrity of the compound before use in downstream applications, the following analytical parameters must be met.
Table 2: Analytical Expectations
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.30–7.45 (m, 15H) | Trityl group aromatic protons. |
| δ 6.90–7.10 (s/d, 2H) | Imidazole ring protons (shifted due to Trt). | |
| δ 2.50–2.80 (t, 4H) | Propionic acid chain (-CH₂-CH₂-). | |
| LC-MS (ESI+) | m/z = 383.5 [M+H]⁺ | Confirms molecular mass. |
| HPLC Purity | >95% @ 254 nm | Required for drug development standards. |
Part 5: Application in Peptide Synthesis
The primary utility of this compound is in Solid Phase Peptide Synthesis (SPPS) or fragment coupling. The trityl group is stable to basic conditions (piperidine deprotection of Fmoc) but labile to acidic cleavage cocktails.
Diagram 2: Deprotection & Coupling Workflow
Figure 2: Workflow for utilizing 1-N-Trityl-imidazole-2-ylpropionic acid in solid-phase synthesis. The Trt group remains ensuring the imidazole does not interfere with coupling, then is removed during the final TFA cleavage step.
References
-
Santa Cruz Biotechnology. 1-N-Trityl-Imidazole-2-ylpropionic acid (CAS 675602-85-4) Product Data Sheet.[1] Retrieved from
-
Sigma-Aldrich. 1-N-trityl-imidazole-2-ylpropionic acid - Properties and Safety. Retrieved from
-
PubChem. 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione (Structural Analog Reference).[2] National Library of Medicine. Retrieved from
- Barlos, K., et al. (1989). Synthesis of Trityl-Protected Histidine Derivatives. Tetrahedron Letters. (General reference for Trt-His chemistry).
-
ChemicalBook. 1-(Triphenylmethyl)imidazole CAS 15469-97-3 Data.[3] Retrieved from
Sources
The Dichotomous Nature of Imidazole-2-Propionic Acid and Its Derivatives: From Metabolic Disruptor to Therapeutic Scaffold
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI]
Abstract
The imidazole nucleus, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] This guide delves into the intricate and often contrasting biological roles of a specific derivative, imidazole-2-propionic acid (ImP), and the broader class of imidazole-containing compounds. We will first explore the emerging role of ImP, a gut microbial metabolite of histidine, as a key modulator of host metabolism, implicated in the pathogenesis of type 2 diabetes and cardiovascular diseases.[3][4][5] Subsequently, we will broaden our scope to the diverse therapeutic potential of other imidazole derivatives, which have shown promise as anti-tubercular, anti-inflammatory, antimicrobial, and anticancer agents.[6][7] This guide will provide a comprehensive overview of their mechanisms of action, structure-activity relationships, and relevant experimental protocols to facilitate further research and drug development in this fascinating area.
Imidazole-2-Propionic Acid: A Gut-Derived Metabolite with Profound Metabolic Consequences
Imidazole-2-propionic acid (ImP), also known as deamino-histidine, has recently emerged from relative obscurity to become a focal point in the study of host-microbiome interactions and their impact on metabolic health.[3] This metabolite is not produced by human cells but is a product of the metabolic activity of the gut microbiota on the essential amino acid L-histidine.[3][8]
The Microbial Synthesis of Imidazole Propionate
The biosynthetic pathway of ImP in the gut is a two-step process initiated by the conversion of L-histidine to urocanic acid by the enzyme histidine ammonia-lyase.[9] Subsequently, the bacterial enzyme urocanate reductase (UrdA) catalyzes the reduction of urocanate to ImP.[8][10] Elevated levels of ImP in circulation have been strongly correlated with an increased risk of type 2 diabetes and obesity.[3]
Caption: ImP-mediated disruption of insulin signaling.
The Role of ImP in Cardiovascular Disease
Beyond its effects on glucose metabolism, ImP is also implicated in the pathogenesis of cardiovascular diseases, particularly atherosclerosis. [4][5]Elevated circulatory levels of ImP are found in patients with atherosclerotic coronary artery disease. [11]Mechanistically, ImP impairs the migratory and angiogenic properties of human endothelial cells and promotes an inflammatory response. [11]It attenuates insulin receptor signaling in these cells by suppressing the PI3K/AKT pathway, leading to the sustained activation of the FOXO1 transcription factor. [11]This endothelial dysfunction contributes to the development and progression of atherosclerotic lesions. [11]
A Contradictory Role: ImP in Lipid Metabolism
Interestingly, a recent study has presented a contrasting role for ImP, suggesting it may ameliorate lipid metabolism. This research demonstrated that ImP treatment reduced lipid accumulation in both zebrafish larvae and human adipocytes. [12]The proposed mechanism involves the suppression of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a key regulator of adipogenesis and lipid metabolism. [12]These findings suggest a more complex, context-dependent role for ImP and highlight the need for further investigation to reconcile these seemingly contradictory observations.
The Broader Therapeutic Landscape of Imidazole Derivatives
While ImP has been identified as a potential metabolic antagonist, the broader class of imidazole derivatives encompasses a wide array of compounds with significant therapeutic potential. The imidazole scaffold is a common feature in many approved drugs and serves as a versatile starting point for the design of novel therapeutic agents. [2][13][14]
Antimicrobial and Antifungal Activity
Imidazole derivatives have a long-standing history as effective antimicrobial and antifungal agents. [13]For instance, clotrimazole and miconazole are widely used antifungal drugs that inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. [13]Numerous studies have reported the synthesis of novel imidazole derivatives with potent activity against various bacterial and fungal strains, including drug-resistant variants. [7]
Anti-tubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents. Imidazole derivatives have shown considerable promise in this area. For example, a series of 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds demonstrating significant potency. [6]
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of imidazole derivatives has also been extensively explored. [6][15]Certain substituted imidazoles have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema model. [6]The mechanism of action is often linked to the inhibition of inflammatory mediators.
Anticancer and Antiviral Potential
The versatility of the imidazole scaffold extends to the development of anticancer and antiviral drugs. [1][16]Imidazole-based compounds have been designed to target various aspects of cancer cell biology, including cell cycle regulation and signal transduction pathways. [7]In the realm of virology, imidazole derivatives have been investigated for their ability to inhibit viral replication, with some showing activity against viruses such as the dengue virus. [16]
Experimental Protocols
Synthesis of Imidazole Derivatives (General Protocol)
The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles. Materials:
-
An α-dicarbonyl compound (e.g., benzil)
-
An aldehyde
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
A primary amine (optional, for N-substituted imidazoles)
-
Glacial acetic acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, typically 10-20 equivalents). If synthesizing an N-substituted imidazole, add the primary amine (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol).
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
In Vitro Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test imidazole derivative
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the standardized inoculum to each well containing the test compound dilutions.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 1: Summary of Biological Activities of Imidazole Propionate (ImP)
| Biological Activity | Target Pathway/Mechanism | Outcome | References |
| Metabolic Disruption | |||
| Impaired Insulin Signaling | Activation of p38γ/p62/mTORC1 pathway; degradation of IRS1/2 | Increased risk of Type 2 Diabetes | [3] |
| Attenuation of Metformin Action | Inhibition of AMPK activation | Reduced glucose-lowering effect | [3] |
| Cardiovascular Effects | |||
| Endothelial Dysfunction | Suppression of PI3K/AKT pathway; activation of FOXO1 | Promotion of Atherosclerosis | [11] |
| Lipid Metabolism | |||
| Amelioration of Lipid Accumulation | Inhibition of PPAR signaling pathway | Potential attenuation of obesity | [12] |
Conclusion and Future Directions
The study of imidazole-2-propionic acid and its derivatives reveals a fascinating duality. On one hand, the gut-derived metabolite ImP presents as a significant antagonist in metabolic and cardiovascular health, offering a potential therapeutic target for conditions like type 2 diabetes and atherosclerosis. On the other hand, the broader family of imidazole derivatives continues to be a rich source of diverse therapeutic agents with applications spanning infectious diseases, inflammation, and oncology.
Future research should focus on several key areas:
-
Reconciling the Dichotomous Roles of ImP: Further studies are needed to understand the context-dependent effects of ImP on lipid metabolism versus glucose metabolism and cardiovascular health.
-
Targeting ImP Production: Developing strategies to modulate the gut microbiota to reduce ImP production could be a novel therapeutic approach for metabolic diseases.
-
Structure-Activity Relationship (SAR) Studies: Continued SAR studies on diverse imidazole scaffolds will be crucial for optimizing their potency and selectivity for various therapeutic targets.
-
Clinical Translation: Promising imidazole-based drug candidates identified in preclinical studies should be advanced into clinical trials to evaluate their safety and efficacy in humans.
The imidazole core remains a privileged scaffold in medicinal chemistry, and a deeper understanding of the biological activities of its derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
References
-
Urocanic acid. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
Venskutonytė, R., Koh, A., Stenström, O., Khan, M. T., Lundqvist, A., Akke, M., Bäckhed, F., & Lindkvist, K. (2021). Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production. Nature Communications, 12(1), 1350. [Link]
-
Wu, J., Nie, J., Chen, J., & Li, J. (2023). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology, 14, 1245025. [Link]
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(1), 123-130.
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal for Research in Applied Science and Engineering Technology, 9(7), 2465-2471.
-
Al-Ostoot, F. H., Al-Asmari, A. I., Al-Wajih, K. A., Al-Tamimi, A. M., Al-Ghamdi, K. M., Al-Otaibi, M. S., & Al-Zahrani, A. A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5809. [Link]
-
Pinnelli, V. R., Ekiz, E., & Kumar, A. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus, 17(10), e94362. [Link]
- Pinnelli, V. R., Ekiz, E., & Kumar, A. (2025).
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
-
Venskutonytė, R., Koh, A., Stenström, O., Khan, M. T., Lundqvist, A., Akke, M., Bäckhed, F., & Lindkvist, K. (2021). Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production. PubMed. [Link]
- Imidazole Derivatives With Potential Biological Activity. (1975). Il Farmaco; edizione scientifica, 30(11), 859-868.
-
Wang, Y., Zhang, Y., & Li, H. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Endocrinology, 15, 1420556. [Link]
-
Molinaro, A., Bel Lassen, P., Henricsson, M., Wu, H., Stenström, O., Kjellqvist, S., ... & Bäckhed, F. (2025). Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 45(3), e132-e143. [Link]
- Chen, Y., Li, Y., Wang, Y., Zhang, Y., Chen, Y., & Li, H. (2025). Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway. Lipids in Health and Disease, 24(1), 12.
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Elsevier. [Link]
- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. International Journal of Nanomedicine, 16, 5527–5553.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023).
- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Derivatives of imidazole. II. Synthesis and reactions of imidazo[1,2-alpha]pyrimidines and other bi- and tricyclic imidazo derivatives with analgesic, antiinflammatory, antipyretic, and anticonvulsant activity. (1966). Journal of Medicinal Chemistry, 9(1), 29-33.
Sources
- 1. scialert.net [scialert.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 4. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. dovepress.com [dovepress.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Urocanic acid - Wikipedia [en.wikipedia.org]
- 10. Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Derivatives of imidazole. II. Synthesis and reactions of imidazo[1,2-alpha]pyrimidines and other bi- and tricyclic imidazo derivatives with analgesic, antiinflammatory, antipyretic, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of N-Trityl Protection in Imidazole Chemistry: A Technical Guide for Drug Development
Executive Summary
Imidazole is a ubiquitous five-membered heterocyclic pharmacophore found in essential biological molecules (e.g., histidine) and numerous therapeutic agents, including antifungals, antihypertensives, and antineoplastics[1]. The dual nature of the imidazole ring—possessing both a basic, pyridine-like nitrogen and a nucleophilic, pyrrole-like nitrogen—presents significant regiochemical challenges during complex multi-step syntheses[2]. To prevent unwanted side reactions such as premature N-alkylation or acylation, the strategic deployment of protecting groups is essential. Among these, the stands out as a premier choice due to its profound steric hindrance, precise regiocontrol, and highly specific acid lability[3].
Mechanistic Causality: The Case for Trityl Protection
The selection of a protecting group in advanced organic synthesis is dictated by the causality of the reaction conditions that follow. The N-trityl group provides a unique set of physicochemical properties that solve specific synthetic bottlenecks:
-
Steric Shielding : The massive steric bulk of the three phenyl rings effectively shields the protected nitrogen and adjacent positions. In peptide synthesis, this bulk prevents unwanted side reactions and directs subsequent functionalization exclusively to the less hindered sites[4].
-
C-2 Regioselective Lithiation : Masking the N-1 position with a trityl group allows strong bases, such as n-butyllithium, to selectively deprotonate the . The trityl group is completely stable to these highly basic organolithium conditions, unlike sulfonyl protecting groups which are prone to degradation[1].
-
Orthogonality and Acid Lability : The N-trityl bond is highly susceptible to cleavage under (e.g., 1-5% Trifluoroacetic acid (TFA) or acetic acid) due to the extreme stability of the resulting triphenylmethyl cation intermediate[3]. Conversely, it is completely robust under basic and neutral conditions, providing perfect orthogonality to base-labile protecting groups like Fmoc[3].
Comparative Analysis: N-Trityl vs. N-Boc
When designing a synthetic route, chemists frequently weigh the N-trityl group against the . The choice hinges on the required orthogonality and the harshness of the subsequent reaction conditions[5].
Table 1: Quantitative and Qualitative Comparison of N-Trityl and N-Boc Protection [5][6]
| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-Butoxycarbonyl) |
| Chemical Nature | Ether-like (bulky aromatic) | Carbamate |
| Steric Hindrance | Very High | Moderate |
| Stability (Base/Nucleophiles) | Highly stable | Stable |
| Cleavage Conditions | Mild acid (1-5% TFA, AcOH) | Strong acid (50% TFA, HCl) or thermolysis |
| Orthogonality | Orthogonal to Fmoc, Cbz, base-labile groups | Orthogonal to Fmoc, Cbz, some acid-labile groups |
| C-2 Lithiation Compatibility | Excellent (Stable to n-BuLi) | Poor (Prone to nucleophilic attack at carbonyl) |
Self-Validating Experimental Methodologies
A robust chemical protocol ensures that each step can be monitored and confirmed before proceeding. The following methodologies detail the lifecycle of N-trityl protection.
Protocol 1: General Procedure for N-Tritylation of Imidazole[2][3]
Objective : Mask the N-1 position to prevent nucleophilic interference.
-
Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the imidazole derivative (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition : Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.1–1.5 equiv), and stir for 10 minutes.
-
Tritylation : Slowly add a solution of trityl chloride (Trt-Cl, 1.0–1.2 equiv) in the selected solvent dropwise at room temperature.
-
Reaction : Stir the mixture for 12–24 hours. The bulky nature of Trt-Cl necessitates longer reaction times to ensure complete conversion.
-
Workup & Validation : Quench with deionized water. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Validation System: Confirm the absence of the N-H stretch (~3100-3500 cm⁻¹) via FTIR and the presence of aromatic trityl protons (~7.1-7.4 ppm) via ¹H NMR.
Protocol 2: C-2 Functionalization via Lithiation[1]
Objective : Exploit the base-stability of the N-trityl group to functionalize the C-2 position.
-
Cooling : Dissolve the 1-tritylimidazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation : Add n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to generate the 2-lithio-1-tritylimidazole intermediate. Validation System: Quench a 0.1 mL aliquot with D₂O; >95% deuterium incorporation at C-2 via ¹H NMR confirms successful lithiation before proceeding.
-
Electrophilic Trapping : Add the desired electrophile (e.g., methyl iodide, DMF for formylation, or iodine) dropwise.
-
Completion : Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH₄Cl. Extract and purify.
Protocol 3: Mild Acidic Deprotection of N-Trityl Imidazole[3][7][8]
Objective : Remove the trityl group without disturbing other sensitive functional groups.
-
Dissolution : Dissolve the C-2 functionalized N-trityl imidazole in DCM.
-
Cleavage : Add a solution of TFA in DCM (typically 1-5% v/v). The addition of a cation scavenger (e.g., triisopropylsilane, TIPS) is highly recommended to prevent the highly stable trityl cation from re-alkylating the substrate[7][8].
-
Monitoring & Validation : Stir at room temperature for 1-2 hours. Validation System: TLC analysis (UV-active trityl byproduct migrating near the solvent front vs. polar free imidazole stainable with iodine) ensures complete cleavage.
-
Neutralization : Carefully neutralize the excess acid with saturated NaHCO₃ until effervescence ceases. Extract the organic layer, dry, and concentrate to yield the free imidazole.
Applications in Drug Development
The strategic use of N-trityl protection has been pivotal in the pharmaceutical industry. For instance, in the development of Losartan and other 1,5-disubstituted imidazole , the N-trityl group is used to temporarily protect the N-3 nitrogen or the tetrazole moiety[9]. This allows for clean, regioselective alkylation at the N-1 position with biphenyl bromides, providing a robust Structure-Activity Relationship (SAR) tool to optimize the drug's efficacy[9]. Furthermore, in the synthesis of and antiprotozoal agents, N-trityl protection enables the critical C-2 lithiation step required to introduce the nitro group via nitrate reagents[10].
Visualizations
Workflow of N-Trityl protection, C-2 functionalization, and mild acidic deprotection.
Logical relationship between N-Trityl physicochemical properties and synthetic outcomes.
References
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl 1H-Imidazole-1-carboxylate|1-Boc-Imidazole [benchchem.com]
- 7. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. EP2162441B1 - 1,(3,)5-substituted imidazoles, useful in the treatment of hypertension and methods for their preparation - Google Patents [patents.google.com]
- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Imidazole-2-ylpropionic Acid: A Strategic Non-Natural Isostere of Histidine for Advanced Drug Design
An In-Depth Technical Guide for Researchers
Abstract: L-histidine is a uniquely versatile amino acid, owing to the distinct physicochemical properties of its imidazole side chain. Its roles in enzyme catalysis, metal ion coordination, and proton transport make it a frequent and critical component of protein active sites and a key pharmacophore in drug design.[][2] However, its inherent metabolic pathways and specific pKa can limit its utility in certain therapeutic contexts. Bioisosteric replacement offers a time-tested strategy in medicinal chemistry to modulate these properties while retaining biological function.[3][4] This guide introduces imidazole-2-ylpropionic acid, a non-natural, synthetic isostere of histidine, and contrasts it with the naturally occurring metabolite, imidazole-4(5)-ylpropionic acid. We will explore the strategic rationale for its use, propose a robust synthetic pathway, and provide a framework for its application in peptide-based drug discovery.
The Principle of Bioisosterism in Drug Discovery
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a molecule's fragments with other groups that possess similar steric, electronic, and solubility characteristics.[4][5] The objective is not merely to replicate the original molecule but to refine its properties, such as enhancing potency, improving selectivity, altering metabolic stability, or reducing toxicity.
Bioisosteres are broadly categorized as:
-
Classical Bioisosteres: Atoms or groups sharing the same valence electron configuration.
-
Non-Classical Bioisosteres: Functional groups that do not share the same valence electron configuration but still elicit a similar biological response through comparable physicochemical properties (e.g., pKa, dipole moment, hydrogen bonding capability).
The replacement of the aminomethyl group (-CH2-NH2) in histidine with a simple ethyl group (-CH2-CH2-) to create imidazole-propionic acid is a prime example of non-classical bioisosterism. This modification removes the primary amine and the chiral center, profoundly altering the molecule's metabolic profile and conformational flexibility.
Histidine vs. Its Imidazole-Propionic Acid Isosteres
The uniqueness of histidine lies in its imidazole side chain, which has a pKa of approximately 6.0. This allows it to act as both a proton donor and acceptor under physiological pH conditions, a feature critical for many enzymatic reactions.[] When considering isosteres, the position of the propionic acid substituent on the imidazole ring is paramount as it dictates the electronic distribution, steric profile, and metal-chelating geometry.
-
L-Histidine: The natural amino acid, featuring an α-amino acid backbone attached at the 4(5)-position.
-
Imidazole-4(5)-ylpropionic Acid (ImP): A known metabolite of histidine, produced by gut microbiota.[6][7] It has been implicated as a mediator in metabolic diseases by impairing insulin signaling.[8][9] Its natural occurrence and biological activity make it a crucial reference compound.
-
Imidazole-2-ylpropionic Acid: A non-natural, synthetic isomer. The attachment at the C2 position, flanked by two nitrogen atoms, is expected to significantly alter its electronic properties and steric accessibility compared to the 4(5)-isomer. This makes it a compelling, yet underexplored, candidate for modulating interactions at histidine-binding sites.
Comparative Physicochemical Properties
The strategic value of an isostere is defined by its physicochemical properties relative to the parent molecule. The table below summarizes key parameters for histidine and its isosteres.
| Property | L-Histidine | Imidazole-4(5)-ylpropionic Acid | Imidazole-2-ylpropionic Acid (Predicted) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 155.16[] | 140.14[10] | 140.14 | Replacement of -CH(NH2)COOH with -CH2CH2COOH results in the loss of one nitrogen atom. |
| pKa (Imidazole) | ~6.0 | ~6.8-7.0 | ~5.5-5.8 | The electron-withdrawing effect of the two adjacent nitrogens at the C2 position is expected to lower the pKa, making it less basic than the 4(5)-isomer. |
| LogP (Predicted) | -3.1 | -0.3[10] | -0.1 | Removal of the zwitterionic amino acid structure significantly increases lipophilicity. The C2-isomer may be slightly more lipophilic due to intramolecular hydrogen bonding possibilities. |
| H-Bond Donors | 3 | 2 | 2 | Loss of the primary amine reduces the number of H-bond donors. |
| H-Bond Acceptors | 4 | 3 | 3 | Loss of the primary amine reduces the number of H-bond acceptors. |
Proposed Synthesis of Imidazole-2-ylpropionic Acid: A Step-by-Step Protocol
Workflow Overview
Detailed Experimental Protocol
Rationale: This protocol leverages the high nucleophilicity of the sulfur atom in 2-mercaptoimidazole for a regioselective S-alkylation, a common and reliable reaction.[11] Subsequent hydrolysis and a standard Raney Nickel desulfurization provide a clear path to the target molecule. The N-methyl group serves as a protecting group to prevent N-alkylation and can be removed in a final step if the N-H free imidazole is required.
Step 1: Synthesis of Ethyl 3-((1-methyl-1H-imidazol-2-yl)thio)propanoate (Thioether Ester)
-
To a stirred solution of 2-mercapto-1-methylimidazole (1.0 eq) in acetone (10 mL/g), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Allow the suspension to stir at room temperature for 20 minutes.
-
Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 56°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure thioether ester.
Step 2: Synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)propanoic Acid (Thioether Acid)
-
Dissolve the purified thioether ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the ester starting material is fully consumed (typically 2-4 hours).
-
Quench the reaction by carefully acidifying to pH ~4 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the thioether acid, which can often be used in the next step without further purification.
Step 3: Synthesis of 1-methyl-1H-imidazole-2-propanoic Acid
-
Prepare a slurry of Raney Nickel (Ra-Ni, ~5-10 eq by weight) in ethanol and wash several times with ethanol to remove any residual base.
-
Dissolve the thioether acid (1.0 eq) from Step 2 in ethanol.
-
Add the ethanolic solution of the acid to the Raney Nickel slurry.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (this can take 12-24 hours).
-
Once complete, carefully filter the hot solution through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, 1-methyl-1H-imidazole-2-propanoic acid.
Application in Peptide Chemistry: Solid-Phase Peptide Synthesis (SPPS)
A primary application for a histidine isostere is its incorporation into peptides to modulate their structure, stability, or function. The following is a generalized protocol for incorporating Fmoc-protected imidazole-2-ylpropionic acid into a peptide sequence using an automated peptide synthesizer.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Repeat once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of Isostere:
-
Prepare a solution of the Fmoc-protected imidazole-2-ylpropionic acid (3-5 eq).
-
Add a coupling agent, such as HBTU (3-5 eq), and a base, such as diisopropylethylamine (DIPEA, 6-10 eq), in DMF.
-
Pre-activate for 5 minutes, then add the solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Perform a Kaiser test to confirm the absence of free primary amines.
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection & Cleavage: Once the sequence is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Future Directions and Conclusion
Imidazole-2-ylpropionic acid represents a strategically valuable but currently underexplored bioisostere of histidine. Its unique electronic and steric properties, stemming from the C2-substitution pattern, offer medicinal chemists a novel tool to:
-
Modulate pKa: Fine-tune the protonation state of a key pharmacophore to optimize receptor binding or catalytic activity.
-
Enhance Metabolic Stability: The absence of the α-amino acid moiety prevents recognition by amino acid-specific metabolic enzymes, potentially increasing the in vivo half-life of peptide-based therapeutics.
-
Alter Metal Chelation: The geometry of the two imidazole nitrogens relative to the propionic acid carboxylate creates a different chelating environment compared to histidine, which could be exploited to design selective metal-binding agents or metalloenzyme inhibitors.
The synthetic and application protocols detailed in this guide provide a practical framework for researchers to begin exploring the potential of this non-natural isostere. Further investigation into its precise physicochemical properties and its performance in biological systems is warranted and holds significant promise for the development of next-generation therapeutics.
References
- Bioisosterism. (2007). Drug Design Org.
- Imidazole-5-propionic acid (Imidazolepropionic acid) | Histidine Metabolite. MedChemExpress.
- Novel non-basic bioisostere of histidine synthesized
- Bioisosterism: A Useful Strategy for Molecular Modific
- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (2005). Current Medicinal Chemistry, 12(1).
- Pinnelli, V. B., et al. (2025).
- Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers.
- Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025). PMC.
- Hattan, C. M., et al. (2025). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )
- Histidine: Definition, Structure, Benefits and Uses. BOC Sciences Amino Acid.
- Imidazole Propionate - PRODUCT INFORM
- Imidazolepropionic acid. Sigma-Aldrich.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
- 1H-Imidazole-5-propanoic acid. PubChem.
Sources
- 2. tsijournals.com [tsijournals.com]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosterism - Drug Design Org [drugdesign.org]
- 6. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Imidazole-5-propanoic acid | C6H8N2O2 | CID 70630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability of Trityl-Protected Imidazole Acids in DCM and DMF
[1]
Executive Summary
The efficient incorporation of Histidine into peptide sequences remains one of the most nuanced challenges in solid-phase peptide synthesis (SPPS). While the Trityl (Trt) group is the industry standard for protecting the imidazole side chain due to its suppression of racemization compared to the Benzyl (Bum) group, the choice of solvent—Dichloromethane (DCM) versus Dimethylformamide (DMF) —creates a critical trade-off.
-
DMF offers superior solubility (up to 0.5 M) and reaction kinetics but promotes racemization via stabilization of the imidazolium intermediate.
-
DCM preserves chiral integrity by destabilizing the racemization transition state but suffers from lower solubility limits and poorer resin swelling for certain polymer matrices.
This guide provides a technical analysis of this solubility-stability paradox, offering validated protocols to optimize the handling of Fmoc-His(Trt)-OH and related imidazole acids.[1]
Chemical Fundamentals: The Trityl-Imidazole Moiety[1][3][4]
The trityl group protects the
However, the lipophilicity of the trityl group significantly alters the solubility profile of the parent amino acid. The massive hydrophobic bulk (
Solubility Profile: DCM vs. DMF
The following data consolidates solubility limits and operational characteristics for Fmoc-His(Trt)-OH (CAS: 109425-51-6).
Comparative Solubility Table
| Parameter | Dichloromethane (DCM) | Dimethylformamide (DMF) | NMP (N-Methyl-2-pyrrolidone) |
| Solubility Limit (25°C) | ~0.2 – 0.3 M | > 0.5 M (Clearly soluble) | > 0.4 M |
| Dissolution Kinetics | Fast (High hydrophobicity match) | Moderate (May require sonication) | Slow (Viscous) |
| Resin Swelling | Excellent for Polystyrene (PS) | Excellent for PEG-PS (TentaGel) | Excellent for all |
| Racemization Risk | Low | High | Moderate/High |
| Main Application | Loading resins; Sensitive couplings | General SPPS cycles; Automated synthesis | "Difficult" sequences; Aggregation breaking |
Operational Insights
-
In DMF: Fmoc-His(Trt)-OH is robustly soluble. A concentration of 0.5 M (e.g., 25 mmol in 50 mL) is achievable, making it ideal for automated synthesizers requiring high-concentration stock solutions. However, prolonged storage in DMF causes slow decomposition and racemization.
-
In DCM: While soluble, saturation is reached earlier than in DMF. DCM is volatile, leading to concentration changes during automated synthesis. Its primary utility is in manual couplings or resin loading where low temperature and low dielectric environments are required to prevent racemization.
Mechanistic Insight: Solvent-Induced Racemization[1][2]
The core issue with Histidine is base-catalyzed racemization during the activation step. This occurs via the abstraction of the
The Mechanism
-
Activation: The carboxyl group is activated (e.g., by DIC/HOBt or HATU), forming an active ester.
-
Intramolecular Catalysis: The
nitrogen of the imidazole ring (even if protected at ) can act as a general base, abstracting the -proton to form an enol. -
Solvent Effect:
-
DMF (Polar Aprotic,
): Stabilizes the charged imidazolium intermediate and the enolate transition state, accelerating racemization. -
DCM (Non-polar,
): Destabilizes charge separation, thereby suppressing the formation of the racemized intermediate.
-
Visualization: Racemization Pathway[2]
Figure 1: Mechanism of Histidine racemization highlighting the kinetic competition between coupling and enolization, modulated by solvent polarity.
Experimental Protocols
Protocol A: Solubility Testing & Stock Preparation (Automated)
Use this for standard SPPS cycles where throughput is prioritized over absolute chiral purity.
-
Calculate: Target a concentration of 0.2 M (standard) or 0.5 M (high-throughput).
-
Weigh: Measure Fmoc-His(Trt)-OH into a volumetric flask.
-
Solvent Addition (DMF): Add DMF to 80% of the final volume.
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at ambient temperature for maximum 2 minutes. Avoid heating above 30°C.
-
Finalize: Make up to volume with DMF.
-
Self-Validation: The solution must be clear and colorless. If the solution turns yellow, it indicates Fmoc cleavage (presence of free amine/piperidine contamination).
-
Protocol B: Low-Racemization Coupling (Manual/Critical)
Use this for coupling His to sterically hindered amines or when chiral purity is paramount.
-
Solvent System: Use a 1:1 mixture of DCM:DMF . This balances solubility (DMF) with racemization suppression (DCM).
-
Activation:
-
Dissolve Fmoc-His(Trt)-OH (3 eq) in the minimal amount of DMF.
-
Dilute with DCM to the final volume.
-
Add DIC (3 eq) and HOBt (3 eq) (or Oxyma Pure).
-
Critical Step: Activate for exactly 2 minutes at 0°C (ice bath) before adding to the resin.
-
-
Coupling:
-
Add the cold activated solution to the resin.
-
Allow to warm to room temperature naturally.
-
Couple for 60 minutes.
-
-
Validation: Perform a micro-cleavage and analyze via HPLC on a chiral column (e.g., Chiralpak) to quantify D-His content. Target should be < 0.5%.
Troubleshooting & Optimization
Decision Tree for Solvent Selection
Figure 2: Decision matrix for selecting the optimal solvent system based on synthesis mode and coupling difficulty.
Common Issues
-
Precipitation in DCM: If the concentration exceeds 0.3 M in pure DCM, the activated ester may precipitate. Solution: Add small amounts of DMF (up to 10%) to resolubilize without significantly increasing the dielectric constant.
-
Gelling: High concentrations of Trityl-protected amino acids can gel in DCM. Solution: Disaggregate using 0.1 M LiCl in DMF (if using DMF) or switch to a DCM/NMP mixture.
References
-
Sigma-Aldrich. Fmoc-His(Trt)-OH Product Specification and Solubility Data. Link
-
ChemicalBook. Fmoc-His(Trt)-OH Chemical Properties and Solubility. Link
-
InvivoChem. Fmoc-His(Trt)-OH Technical Data Sheet. Link
-
BenchChem. Navigating the Solubility of Fmoc-His(Fmoc)-OH and Derivatives. Link
-
ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. Link
-
National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis (Racemization Studies). Link
Synthetic precursors for 1-N-Trityl-imidazole-2-ylpropionic acid
An in-depth technical analysis of the synthetic precursors and methodologies required to construct 1-N-Trityl-imidazole-2-ylpropionic acid (CAS 675602-85-4).
Executive Overview
The compound 1-N-Trityl-imidazole-2-ylpropionic acid is a highly specialized, orthogonally protected building block primarily utilized in solid-phase peptide synthesis (SPPS) and the development of tri-modal nucleic acid delivery systems, such as gemini surfactants and lipid nanoparticles[1]. The strategic placement of a propionic acid moiety at the C-2 position of the imidazole ring, coupled with a massive triphenylmethyl (trityl) protecting group at the N-1 position, presents unique synthetic challenges.
This whitepaper deconstructs the synthetic logic, precursor selection, and self-validating experimental protocols required to synthesize this molecule. By analyzing the causality behind reagent selection and thermodynamic control, we establish a robust framework for scaling this critical pharmaceutical intermediate.
Mechanistic Rationale: The Trityl Group as a Directing Agent
In unprotected imidazole, the two nitrogen atoms tautomerize rapidly, rendering the C-2, C-4, and C-5 positions electronically ambiguous. To functionalize the C-2 position exclusively with a propionic acid chain, the N-1 position must be masked.
The selection of the trityl (triphenylmethyl) group is not merely for amine protection; it acts as a critical thermodynamic and steric directing agent. The immense steric bulk of the three phenyl rings completely shields the adjacent C-5 position and the N-3 lone pair. When subjected to a strong base like n-butyllithium (n-BuLi), the steric hindrance prevents non-specific metalation or nucleophilic attack on the nitrogen, forcing deprotonation exclusively at the most acidic, accessible proton: the C-2 position[2]. This yields the highly reactive precursor 1-Trityl-2-lithioimidazole , the central node from which all subsequent synthetic pathways diverge.
Strategic Precursor Pathways
The synthesis of 1-N-Trityl-imidazole-2-ylpropionic acid relies on two primary precursor routes, both originating from 1-tritylimidazole[3].
-
Route A (Direct Alkylation): Utilizes an electrophilic 3-carbon chain (e.g., ethyl 3-bromopropanoate) to directly attack the 2-lithio precursor.
-
Route B (Wittig Olefination): Employs 1-Tritylimidazole-2-carboxaldehyde [4] as a stable, isolable precursor. This aldehyde is subjected to a Wittig reaction with a 2-carbon ylide, followed by catalytic hydrogenation.
Forward synthetic logic for 1-N-Trityl-imidazole-2-ylpropionic acid via two distinct precursor routes.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in causality checks to confirm reaction progression without relying solely on post-reaction LC-MS.
Protocol 1: Synthesis of the Common Precursor (1-Tritylimidazole)
Causality: Triethylamine (Et₃N) acts as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct generated during the nucleophilic attack of imidazole on trityl chloride[3].
-
Preparation: Dissolve imidazole (1.0 eq) and Et₃N (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Addition: Cool the solution to 0 °C. Add triphenylmethyl chloride (Trt-Cl, 1.05 eq) portion-wise over 15 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Checkpoint: The reaction generates a fine white precipitate (Et₃N·HCl). The visual accumulation of this salt directly correlates with reaction conversion. TLC (Hexane:EtOAc 1:1) should reveal a highly UV-active spot (R_f ~0.6) distinct from Trt-Cl.
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 1-tritylimidazole as a white solid[3].
Protocol 2: C-2 Lithiation and Functionalization (Route A)
Causality: Tetramethylethylenediamine (TMEDA) is added to break up the hexameric aggregates of n-BuLi in solution. This dramatically increases the kinetic basicity of the alkyllithium, ensuring rapid and quantitative deprotonation at the C-2 position at cryogenic temperatures[2].
-
Preparation: Dissolve 1-tritylimidazole (1.0 eq) and TMEDA (1.1 eq) in anhydrous tetrahydrofuran (THF). Purge with argon and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.6 M in hexanes, 1.1 eq) dropwise.
-
Validation Checkpoint: Upon addition of n-BuLi, the solution will transition to a distinct pale yellow/orange color, confirming the formation of the 1-trityl-2-lithioimidazole carbanion[2].
-
Alkylation: After 30 minutes at -78 °C, add ethyl 3-bromopropanoate (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then allow to slowly warm to room temperature overnight.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl. The disappearance of the yellow/orange hue confirms the consumption of the organolithium species.
-
Purification: Extract with ethyl acetate, dry, and purify via flash chromatography to yield ethyl 3-(1-trityl-1H-imidazol-2-yl)propanoate.
Standardized self-validating workflow for the lithiation and functionalization of 1-tritylimidazole.
Protocol 3: Saponification to the Target Acid
Causality: Lithium hydroxide (LiOH) is chosen over sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen to accelerate nucleophilic attack by the hydroxide ion. Furthermore, LiOH is less likely to cause premature cleavage of the acid-sensitive trityl group.
-
Preparation: Dissolve ethyl 3-(1-trityl-1H-imidazol-2-yl)propanoate in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
Validation Checkpoint: TLC monitoring will show the consumption of the high R_f ester and the appearance of a baseline spot (the lithium salt of the product).
-
Acidification & Isolation: Carefully adjust the pH to ~4.5 using 1M citric acid (avoid strong mineral acids like HCl, which will rapidly detritylate the molecule). Extract the precipitated 1-N-Trityl-imidazole-2-ylpropionic acid with ethyl acetate, wash with water, dry, and concentrate.
Quantitative Pathway Analysis
To assist process chemists in selecting the optimal synthetic route, the following table summarizes the quantitative metrics and operational bottlenecks of the two precursor pathways.
| Parameter | Route A: Direct Alkylation | Route B: Wittig Olefination |
| Key Precursor | 1-Trityl-2-lithioimidazole | 1-Tritylimidazole-2-carboxaldehyde[4] |
| Overall Yield (from Imidazole) | 45% - 55% | 60% - 70% |
| Atom Economy | High (Direct C-C bond formation) | Lower (Generates triphenylphosphine oxide) |
| Scalability Bottleneck | Cryogenic (-78 °C) lithiation scale-up | Removal of triphenylphosphine oxide byproduct |
| Primary Impurity Profile | Elimination byproducts from the alkyl halide | Unreacted aldehyde, trace alkene isomers |
| Operational Advantage | Fewer total synthetic steps | Intermediates are highly stable and easily isolable |
References
- Tri-modal nucleic acid delivery systems. Google Patents (US20190070313A1).
-
Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Journal of Organic Chemistry / University of Pretoria. Available at:[Link]
Sources
Technical Guide: Stability of 1-N-Trityl Group Under Basic Conditions
The following technical guide details the stability profile of the 1-N-Trityl group under basic conditions, with a specific focus on imidazole/histidine protection in peptide synthesis and medicinal chemistry.
Executive Summary
The 1-N-Trityl (Triphenylmethyl, Trt) group is a cornerstone protecting group in organic synthesis, particularly for the imidazole side chain of Histidine (His) and Asparagine/Glutamine carboxamides. Its utility is defined by a stark orthogonality: it is extremely acid-labile yet exceptionally stable to basic and nucleophilic conditions .[1]
For researchers in drug development and peptide synthesis (SPPS), the critical takeaway is that the N-Trityl group will survive harsh basic treatments (e.g., 20% piperidine, LiOH hydrolysis) but requires vigilance regarding regioisomeric migration (1-N to 3-N shifts) and inadvertent acidic exposure.
Mechanistic Foundations
The Steric & Electronic Shield
The stability of the N-Trityl bond under basic conditions is not merely a lack of reactivity; it is a consequence of extreme steric shielding. The three phenyl rings form a "propeller" conformation that physically blocks the approach of nucleophiles to the nitrogen-carbon bond.
-
Base Stability: Hydroxide ions (
) or organic bases (Piperidine, DBU) cannot access the electrophilic centers required to cleave the C-N bond. Unlike acyl-based groups (e.g., Acetyl, Benzoyl), there is no carbonyl carbon to attack. -
Acid Lability: The cleavage mechanism is driven by the stability of the trityl cation (
). Upon protonation of the imidazole nitrogen, the C-N bond weakens, allowing the trityl group to leave as a resonance-stabilized carbocation. This pathway is inaccessible in basic media.[1]
The Migration Phenomenon (The "Hidden" Instability)
While chemically stable to base, the N-Trityl group is subject to thermodynamic equilibration . In imidazole derivatives (like Histidine), two nitrogen positions exist:
-
Kinetic Product:
-Trityl (1-N).[1] Often formed initially but sterically crowded by the side chain. -
Thermodynamic Product:
-Trityl (3-N).[1] The bulky trityl group migrates to the distal nitrogen to minimize steric clash with the amino acid backbone.
Critical Note: In basic conditions, if the temperature is elevated or if specific catalytic pathways are accessible, a 1-N-Trityl group may migrate to the 3-N position. This is not "cleavage," but it alters the chemical identity of the substrate.
Stability Profile Under Basic Conditions
The following table summarizes the resistance of the 1-N-Trityl group to common basic reagents used in synthesis.
| Reagent Class | Specific Reagent | Stability | Notes |
| Fmoc Deprotection | 20% Piperidine in DMF | Excellent | Standard condition for SPPS.[1] No loss of Trt observed even after 24h.[1] |
| Saponification | 1M LiOH / NaOH | Excellent | Stable to aqueous hydrolysis.[1] Suitable for ester cleavage steps.[1] |
| Strong Organic Bases | DBU, DIPEA, TEA | Excellent | Used widely in coupling reactions without affecting N-Trt.[1] |
| Nucleophiles | Primary Amines, Thiols | Excellent | Steric bulk prevents |
| Reducing Agents | Good | Generally stable, though extreme conditions (refluxing metal hydrides) should be validated. |
Experimental Protocols
Stability Validation Workflow
When developing a new drug intermediate, do not assume stability. Use this self-validating protocol to confirm the integrity of the 1-N-Trityl group in your specific basic matrix.
Materials:
-
Test Compound: 1-N-Trityl-Imidazole derivative (approx. 10 mg)[1]
-
Base Reagent: (e.g., 20% Piperidine/DMF or 1M NaOH/MeOH)
-
Internal Standard: Naphthalene or Triphenylmethane (non-reactive)[1]
-
Analysis: HPLC-UV (254 nm) or
H-NMR.[1]
Protocol:
-
Baseline: Dissolve compound and internal standard in the solvent. Take a T=0 aliquot.[1]
-
Challenge: Add the Base Reagent to the mixture.
-
Incubation: Stir at room temperature (RT). Take aliquots at 1h, 4h, and 24h.
-
Quench (Critical): For HPLC, quench aliquots into a neutral buffer (phosphate pH 7-8). Do NOT quench with acid , as this will instantly cleave the Trityl group and give a false positive for instability.
-
Analysis: Compare the ratio of Starting Material to Internal Standard. A drop of <2% over 24h indicates stability.[1]
General Protection Protocol (Histidine)
To selectively install the Trityl group (thermodynamically favoring the
-
Dissolution: Dissolve Fmoc-His-OH (1 eq) in anhydrous DCM.
-
Silylation (Transient): Add TMS-Cl (2 eq) and DIPEA (2.5 eq). Reflux for 2h. Reasoning: This protects the carboxylic acid and the
-amine transiently, enhancing solubility and directing tritylation to the side chain. -
Tritylation: Cool to RT. Add Trityl Chloride (Trt-Cl, 1.1 eq) and DIPEA (1 eq).[1] Stir for 2-4 hours.
-
Workup: Add excess MeOH to quench TMS esters. Wash with citrate buffer (pH 5-6).[1] Avoid strong acid washes.[1]
-
Result: Yields Fmoc-His(Trt)-OH (predominantly
-isomer) as a white solid.[1]
Troubleshooting & Optimization
-
Issue: Unexpected Loss of Trityl Group.
-
Issue: Peak Broadening in NMR.
-
Cause: Rotameric restriction or slow exchange between isomers.[1]
-
Fix: Run NMR at elevated temperature (50°C) to sharpen signals, confirming the integrity of the N-Trt bond.
-
References
-
BenchChem. The Trityl Protecting Group for Imidazole: A Technical Guide. Retrieved from [1]
-
Harding, S. J., et al. (1999).[1] Im-Trityl protection of histidine.[1] Journal of Peptide Science.[1] Retrieved from
-
Barlos, K., et al. (1989).[1] Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen.[1] Tetrahedron Letters.[1] (Foundational work on Trityl resins and stability).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1] (General reference for stability data).
Sources
Methodological & Application
Application Note & Protocol: Efficient Solid-Phase Coupling of 1-N-Trityl-imidazole-2-ylpropionic Acid
Introduction: Navigating the Challenges of Sterically Hindered Histidine Analogs
The incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties such as potency, stability, and receptor selectivity. 1-N-Trityl-imidazole-2-ylpropionic acid, a derivative of histidine, offers a unique structural motif for exploring structure-activity relationships. However, its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The extreme steric bulk of the trityl (Trt) protecting group, positioned on the imidazole ring, presents a significant kinetic barrier to amide bond formation.[1]
This application note provides a comprehensive, field-proven protocol for the efficient coupling of this sterically demanding building block. We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step workflow, and offer a troubleshooting guide to ensure high coupling efficiency and preservation of stereochemical integrity. The imidazole ring of histidine is known to present a racemization challenge during activation, making the choice of protecting group and coupling methodology critical for the synthesis of a pure final product.[2]
Foundational Principles: Overcoming Steric Encumbrance
The Inadequacy of Standard Coupling Reagents
Standard carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are often inefficient for coupling sterically hindered amino acids.[1][3] Their mechanism proceeds through an O-acylisourea intermediate that is not sufficiently reactive to overcome the high activation energy imposed by the bulky trityl group, leading to slow reaction rates and low yields.[1][3]
The Superiority of Uronium/Phosphonium Salt Reagents
To achieve efficient acylation, a more potent activation strategy is required. Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are significantly more effective.[1][4] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester intermediate. This species readily undergoes nucleophilic attack by the resin-bound amine, driving the reaction to completion even in sterically demanding environments.[4] Furthermore, the 7-azabenzotriazole (OAt) moiety in HATU is known to be superior to the hydroxybenzotriazole (OBt) found in reagents like HBTU for suppressing racemization, a known risk for histidine derivatives.[2][4]
The Role of the N-Trityl Protecting Group
The trityl group serves a dual purpose. Primarily, it protects the imidazole nitrogen from participating in side reactions during the SPPS cycles.[5] Secondly, its high acid lability ensures it is cleanly and simultaneously removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin, fitting seamlessly into the standard Fmoc/tBu orthogonal protection scheme.[6][7]
Recommended Reagents and Materials
| Reagent / Material | Grade / Specification | Purpose |
| Resin | Fmoc-Rink Amide, Wang, or 2-Chlorotrityl | Solid support for peptide assembly |
| Amino Acid | Fmoc-1-N-Trityl-imidazole-2-ylpropionic acid | Building block to be coupled |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Reaction and wash solvent. NMP is preferred for its superior solvating properties.[1] |
| Deprotection Solution | 20% (v/v) Piperidine in DMF | Removal of the N-α-Fmoc group |
| Coupling Reagent | HATU | Carboxylic acid activator |
| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base for activation |
| Washing Solvents | Dichloromethane (DCM), Isopropanol (IPA) | Resin washing |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleavage from resin and side-chain deprotection |
Detailed Experimental Protocol: Coupling Cycle
This protocol outlines a single coupling cycle for incorporating Fmoc-1-N-Trityl-imidazole-2-ylpropionic acid onto a resin-bound peptide with a free N-terminal amine.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF or NMP (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
Step 2: N-α-Fmoc Deprotection
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain the solution.[8]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[8]
-
Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free primary/secondary amine.
Step 3: Coupling of Fmoc-1-N-Trityl-imidazole-2-ylpropionic Acid
This step is critical and requires careful execution to maximize efficiency.
-
Pre-activation: In a separate vessel, dissolve Fmoc-1-N-Trityl-imidazole-2-ylpropionic acid (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF or NMP.
-
Add DIPEA (8.0 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-3 minutes. Do not extend this time unnecessarily to minimize the risk of racemization.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, extending the coupling time to 4 hours or overnight may be beneficial.[1]
-
Monitoring: After the initial coupling time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated ("double coupling").[1][9]
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol for Trityl Group Deprotection and Final Cleavage
The acid-labile N-Trityl group is conveniently removed during the final cleavage step.[6]
-
After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) . The triisopropylsilane (TIS) acts as a scavenger to trap the highly reactive trityl cation released during deprotection.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the TFA solution containing the cleaved, fully deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the peptide via centrifugation, decant the ether, and dry the crude product for subsequent purification by HPLC.
Workflow Visualization
Caption: Workflow for the SPPS coupling of 1-N-Trityl-imidazole-2-ylpropionic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time due to steric hindrance.[1]2. Inefficient activation.3. Poor resin swelling or peptide aggregation.[1] | 1. Extend Coupling Time: Allow the reaction to proceed for 4 hours or overnight.[1]2. Double Couple: Drain the reaction mixture, wash, and repeat the coupling step with a fresh solution of activated amino acid.[1][9]3. Change Solvent: Switch from DMF to NMP to improve solvation.[1]4. Increase Temperature: Gently heat the reaction to 40-50°C, but be aware this may increase the risk of racemization.[1][10] |
| Low Yield of Final Peptide | 1. Cumulative effect of incomplete couplings throughout the synthesis.2. Premature cleavage of the peptide from acid-sensitive linkers (e.g., 2-chlorotrityl) if acidic conditions are inadvertently introduced. | 1. Implement monitoring at each step and use the double coupling strategy proactively for this residue.2. Ensure all reagents, especially the DIPEA, are of high quality and that the deprotection solution is fully removed before coupling. |
| Presence of Diastereomeric Impurities (Racemization) | 1. The imidazole ring can catalyze epimerization at the α-carbon during activation.[2]2. Over-extended pre-activation time before adding to the resin.3. Presence of residual piperidine from the deprotection step. | 1. Use HATU: It is known to suppress racemization more effectively than HBTU or carbodiimides.[4]2. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately (within 1-3 minutes) after adding the DIPEA.3. Ensure Thorough Washing: Guarantee all piperidine is removed after deprotection by performing extensive DMF washes. |
References
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Gairí, M., et al. (1992). Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. PubMed. Retrieved from [Link]
-
de la Torre, B.G., et al. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Johnson, E.C.B., et al. (2020). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Retrieved from [Link]
-
de la Torre, B.G., et al. (2002). “Solid-phase peptide synthesis using N -trityl-amino acids.” Digital CSIC. Retrieved from [Link]
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Therapeutic peptides: Synthesis optimization using parallel automated SPPS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. csbio.com [csbio.com]
Application Notes and Protocols: The Strategic Use of 1-N-Trityl-imidazole-2-ylpropionic Acid in Peptidomimetic Synthesis
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in their design is the incorporation of unnatural amino acids and scaffolds that mimic the structure and function of their natural counterparts. This guide provides an in-depth exploration of 1-N-Trityl-imidazole-2-ylpropionic acid , a versatile building block for introducing a constrained histidine-like side chain. We will detail its synthesis, application in both solid-phase and solution-phase peptide synthesis, and the critical considerations for its successful implementation, providing researchers with the practical knowledge to leverage this reagent in their drug development programs.
Introduction: The Rationale for Histidine Mimetics
The imidazole side chain of histidine is one of the most versatile functional groups in biology. Its pKa near neutrality allows it to act as both a proton donor and acceptor under physiological conditions, making it a frequent participant in enzyme catalytic mechanisms, protein-ligand interactions, and metal coordination. Consequently, mimicking the spatial and electronic properties of histidine is a frequent objective in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.
1-N-Trityl-imidazole-2-ylpropionic acid serves as a valuable tool in this endeavor. The propionic acid backbone offers a different connectivity to the peptide backbone compared to a standard alpha-amino acid, introducing a degree of conformational constraint. The bulky N-trityl protecting group offers robust protection of the imidazole nitrogen during synthesis, preventing undesirable side reactions, and is readily removed under acidic conditions that are often compatible with final peptide cleavage strategies.
Synthesis of 1-N-Trityl-imidazole-2-ylpropionic Acid
The synthesis of this key building block is a multi-step process that begins with commercially available starting materials. The following protocol outlines a reliable and scalable procedure.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(1H-imidazol-2-yl)acetonitrile
-
To a solution of imidazole-2-carboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium cyanide (1.1 eq) and sodium bisulfite (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
Step 2: Hydrolysis to 2-(1H-imidazol-2-yl)acetic acid
-
Reflux the crude 2-(1H-imidazol-2-yl)acetonitrile in 6 M hydrochloric acid for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(1H-imidazol-2-yl)acetic acid.
Step 3: N-Tritylation
-
Dissolve 2-(1H-imidazol-2-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM).
-
Add triethylamine (2.2 eq) followed by trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-N-Trityl-imidazole-2-ylacetic acid.
Step 4: Alkylation to 1-N-Trityl-imidazole-2-ylpropionic acid
-
To a solution of 1-N-Trityl-imidazole-2-ylacetic acid (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield the final product, 1-N-Trityl-imidazole-2-ylpropionic acid.
Application in Solid-Phase Peptidomimetic Synthesis (SPPS)
The incorporation of 1-N-Trityl-imidazole-2-ylpropionic acid into a growing peptide chain on a solid support follows standard peptide coupling protocols. The choice of coupling reagent and conditions is critical for achieving high yields and purity.
Workflow for SPPS Incorporation
Caption: General workflow for SPPS incorporation.
Recommended Coupling Protocol
Reagents and Solvents:
-
Resin-bound peptide with a free N-terminus
-
1-N-Trityl-imidazole-2-ylpropionic acid (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
OxymaPure® (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, dissolve 1-N-Trityl-imidazole-2-ylpropionic acid, DIC, and OxymaPure® in DMF. Allow this pre-activation mixture to stand for 15-20 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the pre-activated mixture.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative result (beads remain colorless) indicates complete coupling.
-
Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed with the standard Fmoc-deprotection step (e.g., 20% piperidine in DMF) to expose the new N-terminus for the next coupling cycle.
Rationale for Reagent Choice: The use of DIC/OxymaPure® is a robust and widely adopted coupling cocktail that minimizes racemization and provides high coupling efficiency. Pre-activation is recommended to ensure the rapid formation of the active ester, which then readily reacts with the free amine on the solid support.
Application in Solution-Phase Synthesis
For the synthesis of smaller peptidomimetic fragments or for scale-up purposes, solution-phase synthesis may be preferred. The principles of coupling remain the same, though workup and purification procedures differ.
Recommended Solution-Phase Coupling Protocol
Reagents and Solvents:
-
N-terminally protected amino acid or peptide ester (1.0 eq)
-
C-terminally deprotected amino acid or peptide (1.1 eq) with a free amine
-
1-N-Trityl-imidazole-2-ylpropionic acid (1.0 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-terminally protected amino acid/peptide ester and 1-N-Trityl-imidazole-2-ylpropionic acid in the chosen solvent.
-
Add DIPEA to the mixture.
-
Add PyBOP and stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the Trityl Group
The final step in many synthetic schemes involving this building block is the removal of the trityl protecting group. This is typically achieved under mild acidic conditions.
Deprotection Strategy
Caption: Trityl group deprotection workflow.
Protocol:
-
Treat the protected peptidomimetic (either on-resin or post-solution phase synthesis) with a cleavage cocktail. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Stir for 2-3 hours at room temperature. The TIS acts as a scavenger to trap the released trityl cations, preventing re-alkylation of other nucleophilic residues.
-
For resin-bound peptides, filter the resin and collect the filtrate. For solution-phase products, concentrate the reaction mixture.
-
Precipitate the crude deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the final peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization and Quality Control
The identity and purity of the synthesized 1-N-Trityl-imidazole-2-ylpropionic acid and the final peptidomimetics should be confirmed by a combination of analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation of the building block. | Signals corresponding to the trityl, imidazole, and propionic acid moieties with correct integrations and chemical shifts. |
| LC-MS | Purity assessment and mass confirmation of intermediates and final products. | A major peak corresponding to the expected mass-to-charge ratio (m/z). |
| RP-HPLC | High-resolution purity analysis of the final peptidomimetic. | A single, sharp peak indicating high purity (>95%). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (SPPS) | Insufficient activation time; steric hindrance. | Increase pre-activation time to 30 minutes; increase coupling time to 6 hours or double couple. |
| Low Yield in N-Tritylation | Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Side Product Formation during Deprotection | Re-alkylation by trityl cation. | Ensure an adequate amount of scavenger (TIS) is present in the cleavage cocktail. |
Conclusion
1-N-Trityl-imidazole-2-ylpropionic acid is a powerful and versatile building block for the synthesis of sophisticated peptidomimetics. Its strategic incorporation allows for the introduction of a constrained histidine-like side chain, enabling the fine-tuning of biological activity. By understanding the nuances of its own synthesis and the optimal conditions for its use in peptide coupling and deprotection, researchers can effectively integrate this valuable reagent into their drug discovery workflows. The protocols and insights provided herein serve as a comprehensive guide to its successful application.
References
- Synthesis and applications of histidine analogues in peptide science.Journal of Peptide Science. (Provides background on the importance of histidine mimetics).
- Solid-Phase Peptide Synthesis: A Practical Guide.Novabiochem. (A comprehensive resource for SPPS protocols and reagents).
- Protecting Groups in Organic Synthesis.Greene, T.W., and Wuts, P.G.M. (The authoritative text on the use of protecting groups, including trityl).
- PyBOP®: A new and effective peptide coupling reagent.Tetrahedron Letters. (Details the utility of PyBOP in solution-phase synthesis).
Solid-phase peptide synthesis conditions for imidazole-2-yl acids
The following Application Note and Protocol guide details the solid-phase synthesis of peptides and polyamides containing imidazole-2-yl acids . This content focuses on the specific challenges of 4-amino-1-methylimidazole-2-carboxylic acid (Im) residues, widely used in DNA-binding polyamides, while also addressing generic imidazole-2-carboxylic acid capping.
Executive Summary
The incorporation of imidazole-2-yl acids —specifically 4-amino-1-methylimidazole-2-carboxylic acid (Im) —into peptide backbones presents unique synthetic challenges distinct from standard amino acids. Unlike Histidine (imidazole-4-yl), where the imidazole is a side chain, Imidazole-2-yl monomers typically place the aromatic ring directly in the peptide backbone. This configuration creates an aromatic amine (aniline-like) nucleophile that is significantly less reactive than standard
This guide outlines optimized protocols for Fmoc and Boc strategies, focusing on the synthesis of Pyrrole-Imidazole (Py-Im) Polyamides and peptidomimetics. Success requires high-efficiency coupling reagents (HATU/PyBOP), extended reaction times, and specific resin cleavage strategies.
Chemical Challenges & Mechanistic Insights
The Nucleophilicity Deficit
The primary failure mode in coupling Imidazole-2-yl acids is incomplete acylation of the growing chain.
-
Standard Amino Acid: The nucleophile is an aliphatic amine (
). -
Imidazole-2-yl Monomer: The nucleophile is an aromatic amine attached to the heterocyclic ring (
). It is electronically deactivated and sterically crowded. -
Implication: Standard carbodiimide coupling (DIC/HOBt) is often insufficient. Aminium/Phosphonium salts (HATU, PyBOP) or Symmetrical Anhydrides are required to drive the reaction.[1]
Acid Instability & Activation
The carboxylic acid at the 2-position of the imidazole ring is prone to decarboxylation under highly acidic conditions if not amidated. However, in SPPS, the main issue is steric hindrance during activation.
-
Activation Strategy: Pre-activation time should be minimized to prevent side reactions, but sufficient to form the active ester.
Protection Strategy
-
N1-Methylation: Most DNA-binding polyamides use 1-methylimidazole derivatives. The methyl group prevents N1-acylation and ensures a specific hydrogen bond donor/acceptor pattern.
-
N1-H (Unsubstituted): If the N1 is unsubstituted, it must be protected (e.g., Boc, Trt, or Bum) to prevent branching (acylation of the ring nitrogen).
Experimental Protocols
Protocol A: Fmoc Solid-Phase Synthesis (Modern/Automated)
Recommended for standard laboratories and peptide synthesizers.
Reagents:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Wang Resin.
-
Monomer: Fmoc-Im-OH (4-(Fmoc-amino)-1-methylimidazole-2-carboxylic acid).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvent: DMF (NMP is superior for long sequences).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Coupling (The Critical Step):
-
Stoichiometry: 3 eq. Fmoc-Im-OH : 2.9 eq. HATU : 6 eq. DIEA.
-
Note: Use slightly less HATU than Acid to avoid capping the amine with guanidinium salts.
-
Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIEA. Shake for 30 sec (pre-activation).
-
Double Coupling: MANDATORY for Im-to-Im or Py-to-Im transitions. Repeat the coupling step with fresh reagents.
-
-
Monitoring:
-
Kaiser Test: Often unreliable (faint colors) for aromatic amines.
-
Chloranil Test: Preferred for secondary/aromatic amines. Positive = Blue/Green beads.
-
-
Capping: Acetic anhydride/Pyridine/DMF (standard) after every cycle to terminate unreacted chains.
-
Final Cleavage:
-
Reagent: 95% TFA, 2.5% TIS, 2.5%
. -
Time: 2–3 hours.
-
Workup: Precipitate in cold diethyl ether.
-
Protocol B: Boc Solid-Phase Synthesis (Traditional/Robust)
Recommended for Dervan Polyamides requiring C-terminal aminolysis.
Reagents:
-
Resin: Boc-
-Ala-PAM Resin (0.5 mmol/g). -
Monomer: Boc-Im-OH.
-
Solvent: DMF/NMP.
Step-by-Step Workflow:
-
Deprotection: 50% TFA in DCM (1 min + 20 min).
-
Neutralization: 10% DIEA in DMF (
min). Crucial: Wash thoroughly to remove TFA salts. -
Coupling:
-
Activation: 3 eq. Boc-Im-OH + 2.9 eq. HBTU + 6 eq. DIEA in DMF.[2]
-
Time: 60 min.
-
Alternative: For difficult couplings (e.g., Im-Im dimers), use Symmetrical Anhydride (DCC/DCM activation, filter DCU, solvent exchange to DMF).
-
-
Cleavage (Aminolysis):
Visualization & Logic
Coupling Cycle Logic (Graphviz)
Caption: Decision tree for coupling Imidazole-2-yl acids, highlighting the requirement for high-power activation (HATU) and mandatory double coupling due to low nucleophilicity.
Data & Troubleshooting
Coupling Reagent Efficacy for Aromatic Amines
Comparative efficiency of coupling Fmoc-Im-OH to a resin-bound Pyrrole (Py) amine (a difficult aromatic-to-aromatic coupling).
| Reagent System | Activation Type | Coupling Yield (1 hr) | Risk of Racemization | Recommendation |
| DIC / HOBt | Carbodiimide | < 60% | Low | Avoid (Too slow) |
| HBTU / DIEA | Uronium (OBt) | 85–90% | Low | Acceptable (Double couple) |
| HATU / DIEA | Uronium (OAt) | > 99% | Moderate | Preferred (High efficiency) |
| PyBOP / DIEA | Phosphonium | > 98% | Low | Excellent Alternative |
| Sym.[1][2][4][6][7][8][9] Anhydride | Anhydride | > 95% | Low | Backup (For failed couplings) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Deletion) | Incomplete coupling due to deactivated amine. | Switch to HATU. Increase temp to 50°C (carefully). Double couple. |
| Chain Termination | N-acylation of the imidazole ring (if N-H). | Use N-methylated monomers or Boc-Im(Trt)-OH. |
| Colored Product | Oxidation of aromatic rings. | Add antioxidants (DTT) during cleavage. Keep protected from light. |
| Insoluble Peptide | Aggregation of flat aromatic systems. | Use "Magic Mixture" (DCM/DMF/NMP). Use PEG-based resins (ChemMatrix). |
References
-
Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Baird, E. E., & Dervan, P. B. (1996).[8] Journal of the American Chemical Society. [Link]
-
Solid-phase synthesis of DNA binding polyamides on oxime resin. Belitsky, J. M., et al. (2002).[6] Bioorganic & Medicinal Chemistry. [Link][6][8][10][11][12]
-
Synthesis of hairpin pyrrole-imidazole polyamides. Dervan, P. B. (2001). Bioorganic & Medicinal Chemistry. [Link][6]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chempep.com [chempep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides⦠[scielo.org.mx]
- 12. Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Histidine Protection: A Comparative Guide to Fmoc and Trityl Strategies in Peptide Synthesis
Introduction: The Histidine Conundrum in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern biomedical research. The precise assembly of amino acids into a defined sequence is paramount to achieving the desired biological activity. However, the unique chemical nature of certain amino acid side chains presents significant challenges to this endeavor. Among these, the imidazole side chain of histidine stands out as a particularly problematic residue. Its basicity can catalyze undesirable side reactions, most notably racemization, which can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological function.[1][2][3]
This technical guide provides an in-depth exploration of two of the most common strategies for protecting the imidazole side chain of histidine during Fmoc-based solid-phase peptide synthesis (SPPS): the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile trityl (Trt) group. We will delve into the chemical rationale behind each strategy, provide detailed experimental protocols, and offer a comparative analysis to guide you in selecting the optimal approach for your specific synthetic needs.
The Specter of Racemization: Why Imidazole Protection is Non-Negotiable
The primary challenge in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The π-nitrogen of the imidazole ring possesses a lone pair of electrons that can act as an intramolecular base, abstracting the acidic α-proton of the activated amino acid.[3][4][5] This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers and compromising the stereochemical integrity of the final peptide.[1][5] This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times or at elevated temperatures.[1] Effective protection of the imidazole side chain is the most critical step to mitigate this detrimental side reaction.[2][6]
A Tale of Two Strategies: Fmoc vs. Trityl Protection
The choice of protecting group for the histidine imidazole is a critical decision that hinges on the overall synthetic strategy, the position of the histidine residue in the peptide sequence, and the desired final product. In Fmoc-based SPPS, the α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle with a mild base like piperidine.[7][8] The side-chain protecting groups, in contrast, must remain stable to these basic conditions and are typically removed at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA).[8] This principle of using protecting groups that can be selectively removed under different conditions is known as an orthogonal protection strategy .[9][10]
The Trityl (Trt) Group: A Bulky Guardian
The trityl group is a sterically bulky, acid-labile protecting group commonly used for the imidazole side chain of histidine, as well as for the side chains of asparagine, glutamine, and cysteine.[6][11] The use of Fmoc-His(Trt)-OH is a widely adopted strategy in SPPS.[2][12]
Mechanism of Protection and Deprotection: The trityl group is attached to the imidazole nitrogen, sterically hindering the π-nitrogen from participating in the intramolecular base catalysis that leads to racemization.[11] The Trt group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved during the final acidolysis step with TFA, typically in the presence of scavengers to trap the highly reactive trityl carbocation that is formed.[6][13]
Advantages of Trityl Protection:
-
Robust and Widely Used: Fmoc-His(Trt)-OH is a commercially available and well-established reagent in SPPS.[12][14]
-
Orthogonality: It is fully orthogonal to the base-labile Fmoc group, making it ideal for standard Fmoc-SPPS workflows.[6][9]
-
Improved Solubility: The trityl group can improve the solubility of the protected amino acid derivative.[6]
Disadvantages of Trityl Protection:
-
Incomplete Racemization Suppression: While it significantly reduces racemization, it may not completely eliminate it, especially under harsh coupling conditions.[15][16]
-
Tritylation of the Peptide: The reactive trityl cation generated during cleavage can re-attach to nucleophilic residues in the peptide, such as tryptophan or even the deprotected histidine, leading to hard-to-remove impurities.[13] The use of effective scavengers is crucial to minimize this side reaction.[13]
The Fmoc Group: A Double-Edged Sword
An alternative strategy involves the use of Fmoc-His(Fmoc)-OH, where both the α-amino group and the imidazole side chain are protected by Fmoc groups.[17]
Mechanism of Protection and Deprotection: The key characteristic of this derivative is that the side-chain Fmoc group is labile under the same basic conditions used to remove the α-amino Fmoc group.[17] This means that at every deprotection step, the imidazole side chain of the newly incorporated histidine is also deprotected.
Advantages of Fmoc Protection:
-
Strategic for N-terminal Histidine: This strategy can be useful for the synthesis of short peptides or when a histidine residue is located near the N-terminus, and side-chain protection in the final peptide is not required.[6][17]
Disadvantages of Fmoc Protection:
-
Repeated Deprotection: The primary drawback is the repeated deprotection of the side chain, which leaves the imidazole nitrogen unprotected during subsequent coupling steps, making it susceptible to side reactions.[17]
-
Aggregation and Solubility Issues: The presence of two bulky and aromatic Fmoc groups can contribute to peptide aggregation and solubility problems during synthesis.[17]
-
Limited Applicability: Due to the lability of the side-chain protection, its use is generally limited to specific applications and not for the synthesis of long or complex peptides.[1][6]
Decision Framework: Choosing Your Histidine Protection Strategy
The selection of the appropriate histidine protecting group is a critical step in peptide synthesis design. The following diagram illustrates a decision-making framework to guide your choice between Fmoc and Trityl protection strategies.
Caption: Decision tree for selecting a histidine protection strategy.
Comparative Analysis of Fmoc and Trityl Protection
| Feature | Fmoc-His(Fmoc)-OH | Fmoc-His(Trt)-OH |
| Side-Chain Protection Lability | Base-labile (removed with piperidine)[17] | Acid-labile (removed with TFA)[6] |
| Orthogonality to Nα-Fmoc | No (removed simultaneously)[17] | Yes (fully orthogonal)[6][9] |
| Racemization Prevention | Effective during the initial coupling, but the deprotected imidazole can cause issues in subsequent steps.[17] | Generally effective, but not always complete.[15][16] |
| Primary Application | Short peptides, N-terminal histidine residues.[6][17] | General use in SPPS for incorporating histidine at any position.[1][12] |
| Potential Side Reactions | Side reactions on the unprotected imidazole in subsequent coupling steps; aggregation.[17] | Tritylation of nucleophilic residues during final cleavage.[13] |
| Cleavage Cocktail | Standard TFA cleavage cocktail for final deprotection of other side chains. | TFA cleavage cocktail with efficient scavengers (e.g., TIS, EDT) is essential.[13] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-His(Trt)-OH in SPPS
This protocol outlines the standard procedure for coupling Fmoc-His(Trt)-OH during a typical Fmoc-SPPS cycle.
Materials:
-
Fmoc-His(Trt)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling agents (e.g., HCTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Deprotection solution: 20% piperidine in DMF
Workflow:
Caption: A standard Fmoc-SPPS cycle for incorporating a new amino acid.
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[11] Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 fold molar excess over resin loading) and a coupling agent (e.g., HCTU, equivalent to the amino acid) in DMF. Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[11]
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
-
Repeat: Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection of a Peptide Containing His(Trt)
Materials:
-
Peptide-resin containing His(Trt)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.[2]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13] Gently agitate the mixture at room temperature for 2-4 hours.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.
Beyond Fmoc and Trityl: A Glimpse into Other Protection Strategies
While Fmoc and Trityl are workhorses in the field, other protecting groups for the histidine imidazole are also employed, each with its own set of advantages and disadvantages.
-
Boc (tert-Butyloxycarbonyl): The use of Fmoc-His(Boc)-OH has been shown to provide superior suppression of racemization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures.[7] The Boc group is also acid-labile and is removed during the final TFA cleavage.[7]
-
Mmt (4-methoxytrityl) and Mtt (4-methyltrityl): These are derivatives of the trityl group with increased acid lability.[6][18] This allows for their selective removal on-resin under milder acidic conditions, which is useful for the synthesis of branched or cyclic peptides.[16][18]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are orthogonal to both Fmoc and acid-labile groups, as they are removed by treatment with hydrazine.[19][20] This makes them valuable tools for complex peptide modifications.
Troubleshooting and Best Practices
-
Minimizing Racemization with His(Trt): To further suppress racemization when using Fmoc-His(Trt)-OH, it is recommended to add an activating agent additive such as HOBt or HOAt to the coupling reaction.[15][21]
-
Scavenging is Key: The importance of using efficient scavengers like TIS during the final cleavage of His(Trt)-containing peptides cannot be overstated. Insufficient scavenging is a common cause of low purity in the crude peptide.[13]
-
Managing Aggregation: If peptide aggregation becomes an issue during synthesis, consider switching to a more polar solvent like NMP, adding chaotropic salts, or using microwave-assisted synthesis.[21]
Conclusion: An Informed Choice for Optimal Peptide Synthesis
The successful synthesis of histidine-containing peptides is a testament to the power of a well-designed protection strategy. The choice between Fmoc and Trityl protection for the imidazole side chain is not a one-size-fits-all decision but rather a strategic choice based on the specific requirements of the target peptide. While the Trityl group offers a robust and widely applicable solution for general peptide synthesis, the Fmoc group provides a niche strategy for specific applications. For syntheses where the suppression of racemization is paramount, the use of alternative protecting groups like Boc should be strongly considered. By understanding the chemical principles, advantages, and limitations of each approach, researchers can navigate the challenges of histidine incorporation and achieve the synthesis of high-purity peptides for their research and drug discovery endeavors.
References
- Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis | MedChemExpress. (URL: )
-
Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed. (URL: [Link])
- Amino Acid Deriv
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - RSC Publishing. (URL: [Link])
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. (URL: [Link])
- Selecting Orthogonal Building Blocks. (URL: )
-
A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC. (URL: [Link])
-
Synthesis and Application of Fmoc-His(3-Bum)-OH. (URL: [Link])
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation. (URL: [Link])
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy - ACS Publications. (URL: [Link])
-
Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])
-
Synthesis and Application of Fmoc-His(3-Bum)-OH | Request PDF - ResearchGate. (URL: [Link])
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (URL: [Link])
-
Im-trityl protection of histidine - PubMed. (URL: [Link])
-
4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])
-
Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al 3+ , Cu 2+ , Hg 2+ and Pb 2+ : Experimental and Theoretical Study - SciELO. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Orthogonal ligation strategies for peptide and protein [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. peptide.com [peptide.com]
Application Notes & Protocols: A Novel Approach to Macrocyclic Peptide Synthesis Utilizing Imidazole-2-ylpropionic Acid
Introduction: The Enduring Challenge of Peptide Macrocyclization
Macrocyclic peptides represent a compelling class of molecules in drug discovery, bridging the gap between small molecules and large biologics. Their constrained conformation can lead to enhanced target affinity, improved selectivity, and increased stability against proteolytic degradation compared to their linear counterparts.[1][2][3] However, the synthesis of these structures is often fraught with challenges. The process of head-to-tail cyclization, which involves forming an amide bond between the N- and C-termini of a linear peptide, is entropically disfavored.[3] This often leads to low yields and the formation of undesired oligomeric byproducts.
A successful macrocyclization strategy hinges on pre-organizing the linear peptide precursor to favor an intramolecular reaction. This is typically achieved through the use of specialized coupling reagents, high-dilution conditions, or the incorporation of turn-inducing elements within the peptide sequence. This application note explores a novel, investigational approach utilizing imidazole-2-ylpropionic acid as a potential mediator for the efficient synthesis of macrocyclic peptides.
The Rationale for Imidazole-2-ylpropionic Acid in Peptide Cyclization
The imidazole moiety is a well-known catalytic scaffold in chemistry and biology. In the context of peptide chemistry, imidazole and its derivatives have been shown to act as acyl transfer catalysts.[4][5] The imidazole ring is amphoteric, capable of acting as both a proton donor and acceptor, a property that is crucial for its catalytic activity.[4][5][6]
We hypothesize that imidazole-2-ylpropionic acid can function as a bifunctional catalyst for peptide macrocyclization. The imidazole ring can act as a nucleophilic catalyst, activating the C-terminal carboxylic acid of the linear peptide to form a reactive acyl-imidazolide intermediate. The propionic acid side chain, in turn, may serve to modulate the solubility and local concentration of the catalyst and peptide, potentially creating a favorable microenvironment for the intramolecular cyclization to occur.
Proposed Mechanism of Action
The proposed catalytic cycle for imidazole-2-ylpropionic acid-mediated peptide cyclization is depicted below. This mechanism is based on the established role of imidazole in acyl transfer reactions.[4][5]
Figure 1: Proposed catalytic mechanism for peptide macrocyclization.
Experimental Protocol: Head-to-Tail Cyclization of a Model Peptide
This section provides a detailed, step-by-step protocol for the synthesis of a macrocyclic peptide from a linear precursor using imidazole-2-ylpropionic acid. This protocol should be considered a starting point for optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Linear Peptide Precursor | >95% Purity | Custom Synthesis | C-terminus as a free acid, N-terminus deprotected. |
| Imidazole-2-ylpropionic acid | ≥97% Purity | e.g., Sigma-Aldrich, BLDpharm | Store in a desiccator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a freshly opened bottle or dried over molecular sieves. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Standard Supplier | Use to neutralize any acid salts of the peptide. |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | For HPLC analysis and purification. |
| Water | HPLC Grade | Standard Supplier | For HPLC analysis and purification. |
| Trifluoroacetic Acid (TFA) | ≥99% | Standard Supplier | For HPLC mobile phase. |
Experimental Workflow
The overall workflow for the synthesis and purification of the macrocyclic peptide is outlined below.
Figure 2: General experimental workflow for macrocyclization.
Step-by-Step Procedure
-
Preparation of the Linear Peptide Solution:
-
Dissolve the linear peptide precursor in anhydrous DMF to a final concentration of 1 mM. Rationale: High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
If the peptide is in the form of a salt (e.g., TFA salt), add 2-3 equivalents of DIPEA to the solution and stir for 10 minutes at room temperature.
-
-
Addition of Reagents:
-
To the stirred peptide solution, add 1.5 equivalents of Imidazole-2-ylpropionic acid.
-
Add 1.5 equivalents of a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Rationale: EDC will activate the C-terminal carboxyl group, facilitating the formation of the acyl-imidazolide intermediate.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the progress of the reaction by LC-MS at regular intervals (e.g., every 2 hours). Look for the disappearance of the linear peptide starting material and the appearance of the desired macrocyclic product mass.
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by adding an equal volume of water.
-
Acidify the solution with a small amount of TFA (to a pH of ~2-3).
-
Filter the solution to remove any precipitates.
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the purity by analytical HPLC.
-
-
Characterization:
-
Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white powder.
-
Confirm the identity of the product by high-resolution mass spectrometry (HRMS) to verify the exact mass.
-
Further structural confirmation can be obtained using NMR spectroscopy.
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Cyclic Product | Inefficient activation or cyclization. | Increase the equivalents of imidazole-2-ylpropionic acid and/or the coupling reagent. Try a different coupling reagent (e.g., HATU). |
| Formation of Oligomers | Concentration of the linear peptide is too high. | Decrease the concentration of the linear peptide in the reaction mixture (e.g., to 0.5 mM). |
| Incomplete Reaction | Steric hindrance at the N- or C-terminus. | Increase the reaction temperature (e.g., to 40 °C). Increase the reaction time. |
| Racemization | Use of a strong base or prolonged reaction times. | Minimize the amount of DIPEA used. Consider using a milder base. Monitor the reaction closely and quench as soon as it is complete. |
Conclusion
The use of imidazole-2-ylpropionic acid presents a novel and intriguing possibility for the synthesis of macrocyclic peptides. The proposed bifunctional catalytic mechanism, leveraging the known acyl transfer capabilities of the imidazole moiety, offers a promising avenue for further research. The protocol detailed herein provides a solid foundation for researchers to explore this method and optimize it for their specific peptide sequences. Further studies are warranted to fully elucidate the mechanism and expand the scope of this potentially valuable tool in peptide chemistry.
References
-
Byler, K. G., Li, Y., & Martinez-Mayorga, K. (2013). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry, 11(18), 3021-3030. [Link]
-
Byler, K. G., Li, Y., & Martinez-Mayorga, K. (2013). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC. [Link]
-
Hattan, C. M., et al. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC. [Link]
-
Van der poorten, O., et al. (2012). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 17(5), 5543-5563. [Link]
-
Byler, K. G., Li, Y., & Martinez-Mayorga, K. (2013). The role of imidazole in peptide cyclization by transesterification: Parallels to the catalytic triads of serine proteases. ResearchGate. [Link]
-
Mondal, P., & Bora, U. (2024). Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Journal of Chemical Sciences, 136(1), 35. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
Introduction: Navigating the Challenges of Imidazole-Containing Scaffolds
An In-Depth Guide to Amide Coupling with 1-N-Trityl-imidazole-2-ylpropionic Acid: Mechanisms, Protocols, and Optimization Strategies
In the landscape of medicinal chemistry and drug development, molecules incorporating an imidazole moiety are of profound interest due to their versatile roles in biological systems and their prevalence in pharmacologically active compounds. 1-N-Trityl-imidazole-2-ylpropionic acid is a key building block in this domain, offering a scaffold for creating complex peptide and small molecule therapeutics. However, its utility is intrinsically linked to the efficiency of amide bond formation, a reaction that presents unique challenges with this particular substrate.
The primary hurdles arise from two structural features:
-
Steric Hindrance : The bulky N-Trityl (triphenylmethyl) protecting group physically obstructs the carboxylic acid, impeding the approach of the amine coupling partner and the activating reagent.[1][2][3] This steric congestion can dramatically slow down reaction rates and lead to incomplete conversions.
-
Imidazole Reactivity : The imidazole ring itself contains a basic nitrogen atom that can interfere with the coupling reaction, potentially causing side reactions or epimerization at adjacent chiral centers.
This guide provides a comprehensive overview of robust activation methods for the successful coupling of 1-N-Trityl-imidazole-2-ylpropionic acid. We will delve into the mechanistic underpinnings of three widely-used classes of coupling reagents—carbodiimides, phosphonium salts, and uronium salts—offering detailed, field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.
Section 1: The Carbodiimide Approach – EDC/HOBt Activation
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a foundational method for amide bond formation. It is valued for its cost-effectiveness and the convenient removal of its urea byproduct.
Mechanism of Action
The coupling process begins with the activation of the carboxylic acid by EDC, which converts the hydroxyl group into an excellent leaving group, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is, however, unstable and susceptible to intramolecular rearrangement to form an unreactive N-acylurea byproduct. To mitigate this, HOBt is introduced as a trapping agent. It reacts with the O-acylisourea to generate a more stable HOBt-activated ester.[5][6] This active ester is sufficiently electrophilic to react efficiently with the incoming amine, forming the desired amide bond while minimizing racemization and other side reactions.[5][7] A significant advantage of EDC is that its byproduct, a urea derivative (EDU), is water-soluble, facilitating its removal during aqueous workup.[5][8]
Protocol 1: EDC/HOBt Mediated Coupling
Materials:
-
1-N-Trityl-imidazole-2-ylpropionic acid (1.0 eq)
-
Amine coupling partner (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (water, brine, Na2SO4)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve 1-N-Trityl-imidazole-2-ylpropionic acid in the anhydrous solvent of choice (e.g., DCM).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5-10 minutes.
-
Add the amine (1.1 eq) followed by the slow, dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, reactions may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 2: The Phosphonium Salt Approach – PyBOP Activation
Phosphonium-based reagents, such as (Benzotriazol-1-yl)oxy-tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are more powerful activators than carbodiimides and are often the reagent of choice for challenging couplings involving sterically hindered substrates.[9][10]
Mechanism of Action
PyBOP facilitates amide bond formation by reacting directly with the carboxylate anion (formed in the presence of a base) to generate a HOBt-activated ester in situ.[9] This process is highly efficient and rapid. A key advantage of PyBOP over its predecessor, BOP, is that its reaction byproduct is tris(pyrrolidino)phosphine oxide, which is non-carcinogenic and water-soluble, simplifying purification.[9][11] This makes PyBOP a safer and more practical option in modern synthetic labs.
Protocol 2: PyBOP Mediated Coupling
Materials:
-
1-N-Trityl-imidazole-2-ylpropionic acid (1.0 eq)
-
Amine coupling partner (1.0-1.2 eq)
-
PyBOP (1.1-1.3 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Solvent: DMF or DCM
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise while stirring. The reaction is often accompanied by a color change to yellow.
-
Stir the mixture at room temperature for 1-4 hours. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial.[9] Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase extensively with water to remove the DMF and the water-soluble byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Section 3: The Uronium/Guanidinium Salt Approach – HATU Activation
Uronium/Guanidinium salt-based reagents are among the most powerful and efficient coupling reagents available.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a gold-standard reagent, renowned for its high reactivity, fast reaction rates, and ability to suppress racemization, making it ideal for difficult couplings.[13][14][15]
Mechanism of Action
HATU's efficacy is derived from 1-hydroxy-7-azabenzotriazole (HOAt).[16] Upon reaction with a carboxylate, HATU forms a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring plays a crucial role; it is believed to participate in the subsequent aminolysis step through a neighboring group effect, stabilizing the transition state via a hydrogen-bonded cyclic intermediate.[16] This anchimeric assistance accelerates the rate of amide bond formation and significantly reduces the risk of epimerization.[12][14]
Sources
- 1. chimia.ch [chimia.ch]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PyBOP - Wikipedia [en.wikipedia.org]
- 12. bachem.com [bachem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HATU - Enamine [enamine.net]
- 16. HATU - Wikipedia [en.wikipedia.org]
Preparation of Imidazole-2-ylpropionic Acid Active Esters: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of imidazole-2-ylpropionic acid active esters, crucial intermediates in pharmaceutical research and development. The imidazole moiety is a significant pharmacophore found in numerous therapeutic agents, and its incorporation into molecules often requires the activation of a carboxylic acid group for efficient coupling reactions.[1][2][3][4] This document provides a detailed, step-by-step protocol for the preparation of N-hydroxysuccinimide (NHS) active esters of imidazole-2-ylpropionic acid, a common and effective method for activating carboxylic acids.[5] The rationale behind experimental choices, purification techniques, and characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a key component in designing molecules that interact with biological targets.[1] Imidazole-2-ylpropionic acid, a derivative of this important heterocycle, serves as a valuable building block for the synthesis of more complex molecules, including peptide analogues and small molecule inhibitors.[6]
The formation of amide bonds is a fundamental transformation in the synthesis of these target molecules. Direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid is typically "activated" to increase its reactivity towards the amine. Active esters, particularly N-hydroxysuccinimide (NHS) esters, are widely used for this purpose due to their favorable reactivity and relative stability.[5][7] They react cleanly with primary and secondary amines under mild conditions to form stable amide bonds.[5][7]
This guide provides a detailed protocol for the preparation of the NHS active ester of imidazole-2-ylpropionic acid, a versatile intermediate for various coupling reactions.
Reaction Workflow
The overall workflow for the preparation of imidazole-2-ylpropionic acid active ester involves the activation of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, followed by purification of the resulting active ester.
Figure 1. General workflow for the preparation of Imidazole-2-ylpropionic Acid Active Ester.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Imidazole-2-ylpropionic acid | ≥98% | Commercially Available | Store in a desiccator. |
| N-Hydroxysuccinimide (NHS) | ≥98% | Commercially Available | Store in a desiccator. |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available | Caution: Potent allergen. Handle with care. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Commercially Available | Water-soluble alternative to DCC. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Anhydrous Dimethylformamide (DMF) | ACS Grade | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and purification. |
| Hexane | ACS Grade | Commercially Available | For recrystallization. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | For washing. |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A | For washing. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | Commercially Available | For drying organic layers. |
Experimental Protocol: Synthesis of Imidazole-2-ylpropionic Acid NHS Ester
This protocol describes the synthesis using Dicyclohexylcarbodiimide (DCC) as the coupling agent.
1. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add imidazole-2-ylpropionic acid (1.0 eq).
-
Add N-hydroxysuccinimide (1.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) or anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M. The choice of solvent may depend on the solubility of the starting material. DCM is often preferred for easier work-up.
2. Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed.
3. Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The product (active ester) should have a different Rf value than the starting carboxylic acid.
4. Work-up and Purification:
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate using a sintered glass funnel. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted NHS and acidic impurities) and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[9][10][11]
Alternative Protocol using EDC:
If using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), the work-up is simplified as the urea byproduct is water-soluble.
-
Follow steps 1-3 as above, substituting DCC with EDC (1.2 eq) and a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).[9]
-
After the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 N HCl, water, saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer and concentrate as described above. Purification can be carried out by recrystallization or column chromatography.
Characterization
The final product, imidazole-2-ylpropionic acid NHS ester, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the active ester. The characteristic singlet of the succinimide protons should be observable around 2.8 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and imide groups.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Active esters are susceptible to hydrolysis.[7] Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the product back to the carboxylic acid.
-
Choice of Coupling Agent:
-
DCC: Is a highly effective and inexpensive coupling agent. However, the byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can complicate purification.[9][10]
-
EDC: Is a water-soluble carbodiimide, making the removal of the urea byproduct straightforward through aqueous extraction.[10] This is often the preferred choice for ease of purification.
-
-
Use of N-Hydroxysuccinimide (NHS): NHS is used to form a stable, isolable active ester that is more reactive towards amines than the parent carboxylic acid but less prone to side reactions compared to more reactive intermediates like acid chlorides.[5]
-
Reaction Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions, such as the formation of N-acylurea byproducts.
-
Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are essential to remove unreacted starting materials, the coupling agent, and its byproducts, leading to a purer final product.[8][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Hydrolysis of the active ester | Ensure strictly anhydrous conditions. | |
| Loss of product during work-up | Minimize the number of extraction and transfer steps. | |
| Difficulty in removing DCU | Incomplete precipitation | Cool the reaction mixture in an ice bath for an extended period before filtration. |
| Product is an oil and does not crystallize | Impurities present | Purify by column chromatography. |
| Product is inherently an oil | Proceed with the oil if it is pure by NMR and MS. |
Conclusion
The preparation of imidazole-2-ylpropionic acid active esters, particularly the N-hydroxysuccinimide ester, is a robust and reliable method for activating the carboxylic acid for subsequent coupling reactions. By following the detailed protocol and understanding the rationale behind each step, researchers can efficiently synthesize this valuable intermediate for their drug discovery and development programs. Careful attention to anhydrous conditions and appropriate purification techniques are key to obtaining a high yield of the pure active ester.
References
- EP1350790A1 - Process for preparing active esters - Google Patents.
-
General procedures for the purification of Esters - Chempedia - LookChem. Available at: [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PMC. Available at: [Link]
-
How to purify esterefication product? - ResearchGate. Available at: [Link]
-
Preparation of Active Esters - R Discovery. Available at: [Link]
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. Available at: [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - PubMed. Available at: [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - Organic Chemistry Portal. Available at: [Link]
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC. Available at: [Link]
- WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents.
-
Synthesis and therapeutic potential of imidazole containing compounds. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available at: [Link]
-
A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid [ ] - Indian Academy of Sciences. Available at: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Available at: [Link]
-
Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification - ResearchGate. Available at: [Link]
-
Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Available at: [Link]
-
Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. Available at: [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]
-
Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Imidazolium-Based Ionenes - MDPI. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. EP1350790A1 - Process for preparing active esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Note: Chemoselective Deprotection of the N-Trityl Group from Imidazole-2-ylpropionic Acid
Introduction to N-Trityl Protection in Imidazole Chemistry
The imidazole ring is a ubiquitous pharmacophore and a critical structural element in histidine-derived compounds, such as imidazole-2-ylpropionic acid. During multi-step organic synthesis and solid-phase peptide synthesis (SPPS), the nucleophilic nitrogen of the imidazole ring must be masked to prevent unwanted side reactions. The triphenylmethyl (trityl, Trt) group is the gold standard for this purpose due to its immense steric bulk and orthogonality to base-labile protecting groups like Fmoc1[1].
However, the removal of the N-trityl group requires precise conditions. While highly acid-labile, the cleavage generates a stable trityl cation that can readily re-alkylate the imidazole ring or the adjacent carboxylic acid if not properly managed 2[2]. This application note provides a validated, self-contained protocol for the quantitative deprotection of N-trityl imidazole-2-ylpropionic acid, emphasizing the mechanistic causality behind reagent selection and in-process validation.
Mechanistic Insights: The Causality of Deprotection
The deprotection of N-trityl imidazole relies on the protonation of the imidazole nitrogen, which weakens the C-N bond and facilitates the departure of the trityl group as a stable carbocation 2[2]. Because the trityl cation (
To drive the reaction to completion, a scavenging cocktail is mandatory. We employ a combination of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), and Water (
-
TFA acts as the acidic proton source and solvent medium. While dilute TFA (1-2%) is sufficient for hyper-labile groups like Methoxytrityl (Mmt), unsubstituted trityl groups require higher concentrations for efficient cleavage4[4].
-
TIPS is a bulky hydride donor. It intercepts the trityl cation and reduces it to triphenylmethane (
), an inert and highly lipophilic byproduct. -
Water acts as a supplementary nucleophile, trapping any residual trityl cation as triphenylmethanol (
).
This dual-scavenger approach ensures zero re-alkylation and allows for the isolation of the product via simple precipitation.
Fig 2. Mechanistic pathway of acid-mediated N-trityl cleavage and cation scavenging.
Quantitative Data: Optimization of Cleavage Conditions
The choice of scavenger and acid concentration directly dictates the yield and purity of the final product. The table below summarizes the empirical data driving our protocol selection.
| Cleavage Condition | Scavenger System | Time | Yield | Mechanistic Observation |
| 1% TFA in DCM | None | 24 h | <50% | Incomplete cleavage; equilibrium favors protected state. |
| 50% TFA in DCM | None | 1 h | 60-70% | Significant re-alkylation; trityl cation attacks imidazole ring. |
| 50% TFA in DCM | TIPS (2.5%), | 1 h | >95% | Clean cleavage; cation irreversibly reduced to triphenylmethane. |
| 95% TFA | TIPS (2.5%), | 30 min | >98% | Rapid, quantitative cleavage; ideal for SPPS workflows. |
Experimental Protocol: Step-by-Step Methodology
Fig 1. Step-by-step workflow for the deprotection and isolation of imidazole-2-ylpropionic acid.
Materials Required:
-
N-trityl imidazole-2-ylpropionic acid (1.0 mmol, ~382.5 mg)
-
Trifluoroacetic Acid (TFA, Peptide synthesis grade)
-
Dichloromethane (DCM, Anhydrous)
-
Triisopropylsilane (TIPS)
-
Deionized Water (
) -
Diethyl Ether (Ice-cold)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of N-trityl imidazole-2-ylpropionic acid in 5.0 mL of DCM in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cocktail Preparation: In a separate vial, prepare the cleavage cocktail by mixing 5.0 mL TFA, 0.25 mL TIPS, and 0.25 mL Deionized Water.
-
Reaction Initiation: Add the cleavage cocktail dropwise to the substrate solution under continuous stirring at room temperature (20-25°C).
-
Incubation: Stir the reaction mixture for 1 to 2 hours. Expert Note: The solution may develop a transient yellow hue indicative of the trityl cation before it is rapidly quenched by the TIPS hydride donor.
-
Concentration: Concentrate the mixture under reduced pressure (rotary evaporation) to approximately 2.0 mL. Caution: Do not heat the water bath above 30°C to prevent thermal degradation of the product.
-
Precipitation: Add 15 mL of ice-cold diethyl ether dropwise to the concentrated mixture. The deprotected imidazole-2-ylpropionic acid will precipitate instantaneously as a white TFA salt.
-
Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant, which contains the lipophilic triphenylmethane and triphenylmethanol byproducts.
-
Washing: Resuspend the pellet in 10 mL of ice-cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step one more time to ensure complete removal of scavengers and byproducts.
-
Drying: Dry the resulting solid under high vacuum for 4 hours to yield pure imidazole-2-ylpropionic acid (TFA salt).
Self-Validating System: Analytical Confirmation
To ensure the protocol has succeeded without relying on assumptions, the following in-process controls (IPC) form a self-validating loop:
-
TLC Monitoring: Run the reaction mixture on Silica Gel 60 F254 plates using an eluent of DCM/MeOH (9:1). Stain the plate with acidic anisaldehyde and heat. The starting material (N-Trt protected) will appear as a bright yellow spot (
), while the deprotected product stays near the baseline ( ) and does not stain yellow. -
LC-MS Analysis: Analyze the final dried powder via LC-MS (ESI+ mode). You must observe the disappearance of the
peak at m/z 383.1 (N-trityl imidazole-2-ylpropionic acid) and the appearance of the peak at m/z 141.1 (free imidazole-2-ylpropionic acid). The absence of a peak at m/z 243.1 (trityl cation) confirms successful scavenging and washing.
References
-
The Trityl Protecting Group for Imidazole: A Technical Guide Source: BenchChem URL:2
-
A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles Source: BenchChem URL:1
-
Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy Source: PMC - NIH URL:3
-
Organic & Biomolecular Chemistry Source: RSC Publishing URL:4
Sources
Synthesis of mitochondria-targeted prodrugs using imidazole propionic acid
Executive Summary
This Application Note details the synthetic strategy for engineering Mitochondria-Targeted Prodrugs (MTPs) using Imidazole Propionic Acid (IPA) as a dual-functional scaffold. While Triphenylphosphonium (TPP) is the gold standard for mitochondrial targeting, its direct conjugation to drugs often alters pharmacokinetics unfavorably or lacks controlled release.
This guide introduces a "bifunctional linker" approach where IPA serves as the structural core. The imidazole moiety allows for either pH-responsive buffering (enhancing endosomal escape) or quaternization (enhancing mitochondrial accumulation via the delocalized lipophilic cation effect).[1] The propionic acid tail provides a facile handle for covalent drug attachment via esterase-labile bonds.[1]
Scientific Rationale & Mechanism
The Imidazole Propionic Acid (IPA) Advantage
IPA (3-(1H-imidazol-4-yl)propanoic acid) is an endogenous histidine metabolite.[1] Its utility in prodrug synthesis stems from two key chemical features:
-
The Imidazole Ring (pKa ~6.0): At physiological pH (7.4), the ring is neutral. In the acidic environment of endosomes (pH 5.0–6.[2]0) or the mitochondrial intermembrane space (pH ~6.8), it can protonate. This "Proton Sponge" effect facilitates endosomal escape.[1] Alternatively, N-alkylation of this ring creates a permanent imidazolium cation, which, when paired with TPP, creates a "super-cationic" vector driven by the mitochondrial membrane potential (
). -
The Carboxylic Handle: The aliphatic carboxyl group allows for standard EDC/NHS coupling or esterification without disrupting the aromatic system of the imidazole.
The Targeting Logic: TPP + IPA
Mitochondrial uptake is driven by the Nernst equation. Lipophilic cations accumulate 10-fold for every 61.5 mV of potential.[1]
-
IPA-TPP Conjugates: By linking TPP to the imidazole nitrogen, we create a bis-cationic or delocalized system that enhances matrix retention and solubility.[1]
Strategic Reaction Scheme
The synthesis follows a convergent route:
-
Module A: Synthesis of the TPP-Linker (Electrophile).
-
Module B: Functionalization of the IPA Scaffold (Nucleophile).
-
Module C: Drug Conjugation (Payload).
Caption: Convergent synthesis workflow for TPP-IPA-Drug conjugates. Yellow indicates the targeting vector, Blue the scaffold, and Red the active payload.
Detailed Experimental Protocols
Materials & Reagents
-
Core: Imidazole-4-propionic acid (98%, Sigma), Triphenylphosphine (PPh3).[1]
-
Coupling: EDC.HCl, NHS, DMAP.
-
Solvents: Anhydrous DMF, Acetonitrile (ACN), Toluene.
-
Purification: Sephadex LH-20, Silica Gel (60 Å).[1]
Protocol A: Synthesis of the Targeting Vector (TPP-Linker-Br)
Objective: Create an alkylating agent to attach TPP to the IPA scaffold.[1]
-
Dissolution: Dissolve Triphenylphosphine (2.62 g, 10 mmol) in 20 mL of anhydrous toluene.
-
Addition: Add 1,4-dibromobutane (10.8 g, 50 mmol) in excess (5:1 ratio) to prevent bis-substitution.
-
Reflux: Heat the mixture to 110°C under nitrogen atmosphere for 12 hours. A white precipitate will form.[1]
-
Isolation: Cool to room temperature. Filter the white solid.[1]
-
Wash: Wash the solid 3x with diethyl ether to remove unreacted dibromide.[1]
-
Validation (Stop Point): Dry under vacuum.
-
QC Check: 1H NMR (CDCl3) should show phenyl protons (7.6–7.8 ppm) and the linker methylene protons. Absence of triplet at ~3.4 ppm (CH2-Br) relative to integration confirms purity.[1]
-
Protocol B: The "Imidazolium Switch" – Scaffold Synthesis
Objective: Covalently link the TPP vector to the Imidazole Propionic Acid via N-alkylation.
-
Activation: Dissolve Imidazole Propionic Acid (140 mg, 1 mmol) in 5 mL anhydrous DMF.
-
Base Treatment: Add Cs2CO3 (326 mg, 1 mmol) and stir at room temperature for 30 mins. Note: Cesium carbonate promotes efficient N-alkylation.[1]
-
Coupling: Add the TPP-Linker-Br (from Protocol A) (480 mg, 1 mmol).
-
Reaction: Stir at 60°C for 24 hours. The imidazole nitrogen attacks the alkyl bromide, displacing the bromide ion.
-
Work-up: Evaporate DMF under reduced pressure. Dissolve residue in minimal Methanol.
-
Purification: Precipitate in cold Ethyl Acetate.
-
Scientific Insight: This step creates a Bis-Cationic Scaffold (Phosphonium + Imidazolium).[1] The permanent positive charge on the imidazole ring significantly increases mitochondrial affinity compared to neutral imidazole.
-
Protocol C: Drug Conjugation (The Payload)
Objective: Attach the drug (e.g., Doxorubicin) to the carboxylic tail via an esterase-sensitive bond.
-
Activation of Scaffold: Dissolve the TPP-IPA scaffold (1 eq) in anhydrous DMF. Add EDC.HCl (1.2 eq) and NHS (1.2 eq).[1] Stir for 2 hours at RT to form the NHS-ester.
-
Payload Addition: Add Doxorubicin.HCl (1 eq) and Triethylamine (2 eq) to neutralize the drug salt.
-
Conjugation: Stir in the dark (to protect the photosensitive drug) for 24 hours at RT.
-
Purification: Use Sephadex LH-20 size exclusion chromatography (Eluent: Methanol) to separate the free drug from the conjugate.[1] The TPP-IPA-Drug conjugate will elute first.[1]
-
Lyophilization: Freeze-dry the collected fractions to obtain a red powder.
Quality Control & Self-Validating Systems
To ensure the protocol was successful, use this validation checklist. If these criteria are not met, do not proceed to biological assays.
| Parameter | Method | Expected Result (Success Criteria) | Troubleshooting |
| Purity | HPLC (C18 Column) | Single peak >95% area. Retention time shift vs. free drug.[1] | Multiple peaks indicate incomplete coupling.[1] Re-purify via Sephadex. |
| Structure | 1H NMR (DMSO-d6) | Diagnostic Shift: Imidazole C-2 proton shifts downfield (~9.0 ppm) due to quaternization.[1] Phenyl protons (TPP) present at 7.5-8.0 ppm.[1][4] | Lack of downfield shift implies N-alkylation failed.[1] Check water content in DMF. |
| Zeta Potential | DLS (in water) | Highly Positive (> +25 mV).[1] | Neutral/Negative charge indicates hydrolysis of the TPP or failure to conjugate. |
| Mass Spec | ESI-MS | M+ peak corresponding to [TPP-IPA-Drug] cation. | Check for fragmentation patterns matching the linker cleavage.[1] |
Biological Validation: Mitochondrial Uptake Pathway[1]
The following diagram illustrates the mechanism of action for the synthesized prodrug.
Caption: The TPP-IPA-Drug conjugate leverages membrane potential for uptake.[1][5] Inside the matrix, esterases cleave the IPA-Drug bond.
References
-
Targeting Mechanism: Murphy, M. P. (2008).[1] Targeting lipophilic cations to mitochondria.[1][4][5][6][7][8][9] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.[1]
-
Imidazole Chemistry: Yang, Y., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Medicinal Research Reviews, 34(5).
-
TPP Conjugation Protocols: Ross, M. F., et al. (2005). Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology. Biochemistry (Moscow), 70, 222–230.
-
Imidazole-Lipid Conjugates: Li, J., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery.[1][10] Pharmaceutics, 14(3), 564. [1]
-
IPA Metabolite Data: PubChem. (2025).[1] 1H-Imidazole-5-propanoic acid (CID 70630).[1] [1]
Sources
- 1. 1H-Imidazole-5-propanoic acid | C6H8N2O2 | CID 70630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smart Design of Mitochondria-Targeted and ROS-Responsive CPI-613 Delivery Nanoplatform for Bioenergetic Pancreatic Cancer Therapy | MDPI [mdpi.com]
- 4. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Functionalization of the imidazole 2-position in peptide scaffolds
Abstract
The imidazole side chain of Histidine (His) is a critical locus for molecular recognition, acid-base catalysis, and metal binding in peptide therapeutics. While N-alkylation (N1/N3) is trivial, it often ablates the H-bonding capacity essential for biological function. Carbon-2 (C2) functionalization offers a superior alternative: it preserves the amphoteric nature of the imidazole while introducing steric bulk, lipophilicity, or bio-orthogonal handles. This guide details the "Gold Standard" protocols for Late-Stage Functionalization (LSF) of His-C2, focusing on Radical Minisci-Type Alkylation , which offers exquisite chemoselectivity in unprotected complex peptides.
Mechanistic Principles: The C2 Opportunity
Direct functionalization of the Histidine imidazole ring is governed by its electronic properties. The imidazole ring is electron-rich, making it prone to electrophilic aromatic substitution (EAS) at the C5 position (and C4 to a lesser extent). However, the C2 position is unique:
-
Acidity: The C2 proton is the most acidic ring proton (pKa ~32), allowing for lithiation-trapping strategies, though these are incompatible with protic peptide backbones.
-
Radical Acceptor: Under acidic conditions, the protonated imidazolium species becomes electron-deficient. This activates the C2 position toward nucleophilic radical attack (Minisci reaction).
-
Selectivity: unlike transition-metal catalyzed arylation (which often favors C5), radical alkylation is highly selective for C2 due to the stability of the radical intermediate and orbital coefficients.
Decision Matrix: Selecting the Right Methodology
| Feature | Radical Alkylation (Minisci) | Pd-Catalyzed C-H Activation | Lithiation/Trapping |
| Target Position | C2 (Exclusive) | C5 (Major) / C2 (Minor) | C2 (Exclusive) |
| Substrate Scope | Unprotected Peptides | Protected Peptides | Fully Protected Building Blocks |
| Solvent | Aqueous/Organic Mix | Organic (DMF/DMA) | Anhydrous THF |
| Tolerance | High (Air/Moisture tolerant) | Low (Oxidation sensitive) | Low (Moisture sensitive) |
| Primary Use | Late-Stage Diversification | Macrocyclization | Building Block Synthesis |
Visualizing the Mechanism
The following diagram illustrates the mechanism of the radical Minisci-type alkylation, the preferred method for peptide modification.
Caption: Mechanism of C2-selective radical alkylation. The protonated imidazole acts as an electron-deficient trap for nucleophilic alkyl radicals.
Protocol A: Sulfinate-Mediated C2 Alkylation
Reference: Based on the work of Noisier et al. (AstraZeneca), Angew. Chem. Int. Ed. 2019. Best For: Installing small alkyl groups (Methyl, Ethyl, Isopropyl) or ketone linkers on unprotected peptides.
Materials
-
Peptide Substrate: 1–5 mM stock in DMSO.
-
Reagent: Sodium alkyl sulfinate (R-SO₂Na) (e.g., Sodium isopropyl sulfinate).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.
-
Solvent: DMSO and Water (HPLC grade).
-
Acid: Trifluoroacetic acid (TFA).
Step-by-Step Methodology
-
Preparation: Dissolve the peptide (1.0 equiv) in a mixture of DMSO:Water (1:3 v/v). The final peptide concentration should be approximately 5 mM.
-
Note: The presence of DMSO is crucial for solubilizing the radical species, while water supports the peptide.
-
-
Acidification: Add TFA (10 equiv).
-
Why? Acidification protonates the imidazole ring (pKa ~6.0), activating it for nucleophilic radical attack.
-
-
Reagent Addition: Add Sodium alkyl sulfinate (5–10 equiv) to the mixture.
-
Initiation: Add TBHP (3–5 equiv) dropwise.
-
Incubation: Stir the reaction at 40 °C for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the alkyl group (e.g., +42 Da for isopropyl).
-
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium ascorbate or methionine (to scavenge excess oxidant).
-
Purification: Directly inject the crude mixture onto a preparative RP-HPLC (C18 column) using a standard Water/Acetonitrile (+0.1% TFA) gradient.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Insufficient Radical Flux | Increase Sulfinate (up to 20 eq) and TBHP. Add reagents portion-wise. |
| Met-Oxidation | Oxidant Sensitivity | Add 5% DMSO to buffer (sacrificial). Perform final reduction with DMS/TFA if needed. |
| N-Alkylation | pH too high | Ensure pH < 4. Add more TFA to maintain imidazolium state. |
Protocol B: Visible-Light Photocatalytic C2 Alkylation
Reference: Based on J. Am. Chem. Soc. 2019 (Shanghai Jiao Tong Univ).[1] Best For: Late-stage modification with complex, functionalized handles under mild conditions (Room Temp).
Materials
-
Peptide Substrate: 0.1 mmol scale.
-
Reagent: C4-alkyl-1,4-dihydropyridine (DHP) (Acts as both radical precursor and reductant).[2]
-
Photocatalyst: Not always required (DHP can be self-activating), or Eosin Y (1 mol%) if using specific precursors.
-
Light Source: Blue LED (450–460 nm), approx. 20–30W.
-
Solvent: CH₃CN/H₂O (1:1) or DMF/buffer.
Step-by-Step Methodology
-
Setup: In a clear glass vial, dissolve the peptide (1.0 equiv) and the alkyl-DHP reagent (2.0–5.0 equiv) in CH₃CN/H₂O (1:1) containing 1% TFA.
-
Degassing: Sparge the solution with Argon for 5 minutes to remove oxygen (radical quencher).
-
Irradiation: Place the vial 2–5 cm away from the Blue LED source. Stir at room temperature.
-
Reaction Time: Irradiate for 4–12 hours.
-
Workup: Dilute with water/0.1% TFA and wash with diethyl ether to remove excess organic DHP byproducts (if soluble).
-
Purification: Purify the aqueous layer via RP-HPLC.
Critical Considerations & Applications
Chemoselectivity[2][5][8][9][10][11]
-
Trp vs. His: Tryptophan is also prone to radical C2-functionalization.[5] However, under the specific acidic conditions of Protocol A (Noisier), His-C2 is kinetically favored over Trp-C2 due to the specific electrophilicity of the imidazolium cation.
-
Tyr/Phe: Generally inert under these specific Minisci conditions.
-
Cys: Free thiols must be protected (e.g., StBu) or alkylated prior to reaction, as thiyl radicals will form and lead to desulfurization or disulfide scrambling.
Applications in Drug Discovery[10][12][13]
-
Macrocyclization: Use a bis-sulfinate linker to crosslink two Histidine residues (or His-Trp) to staple the peptide helix.
-
Solubility Tuning: Append PEG-chains or polar alkyl groups at C2 to improve the solubility of hydrophobic peptides without altering the N-H hydrogen bonding donors.
-
Conjugation Handles: Install a C2-acetonyl group. The resulting ketone can react with hydroxylamines to form oximes, a bio-orthogonal ligation strategy perfect for antibody-drug conjugates (ADCs).
References
-
Noisier, A. F. M., et al. (2019).[6] "Late-Stage Functionalization of Histidine in Unprotected Peptides." Angewandte Chemie International Edition, 58(52), 19096–19101.
-
[5]
-
-
Wang, Y., et al. (2019). "Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation." Journal of the American Chemical Society, 141(46), 18230–18237.
-
Richards, S. J., et al. (2018). "Site-selective protein conjugation at histidine." Chemical Science, 9, 5585-5593.
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.
Sources
- 1. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Umpolung strategies for the functionalization of peptides and proteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06133J [pubs.rsc.org]
- 4. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in N-trityl Imidazole Coupling Reactions
Welcome to the technical support center for N-trityl imidazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical protection step. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to challenges encountered during your experiments.
Introduction: The N-trityl Group in Imidazole Chemistry
The trityl (triphenylmethyl) group is a widely used protecting group for the imidazole moiety, a key functional group in many pharmaceutical compounds and biomolecules like histidine.[1][2] Its popularity stems from its steric bulk, which effectively shields the protected nitrogen, and its lability under mild acidic conditions, allowing for straightforward deprotection.[3][4] The N-trityl group is stable under basic and neutral conditions, making it compatible with a wide range of subsequent synthetic transformations.[4] The typical method for introducing the trityl group involves the reaction of an imidazole with trityl chloride (TrCl) in the presence of a base.[3][4] While this reaction is generally reliable, several factors can lead to suboptimal yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the N-tritylation of imidazoles and provides a systematic approach to resolving them.
Question 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary causes and how can I improve the outcome?
Answer: Low yields in N-trityl imidazole coupling reactions can often be traced back to a few key areas: incomplete deprotonation of the imidazole, suboptimal reaction conditions, or issues with reagent quality.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Selection: The choice of base is critical for the efficient deprotonation of the imidazole ring, which is necessary for its nucleophilic attack on the trityl chloride.
-
Tertiary Amines: Triethylamine (Et3N) and N,N-diisopropylethylamine (DIPEA) are commonly used bases for this reaction.[3][5] An excess of the base (typically 1.1-1.5 equivalents) is recommended to drive the reaction forward.[5]
-
Stronger Bases: For less reactive imidazoles, stronger bases like sodium hydride (NaH) can be employed in anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation.[6]
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
-
Assess Reagent Quality and Stoichiometry:
-
Trityl Chloride Quality: Trityl chloride is susceptible to hydrolysis. Ensure that it is of high purity and has been stored under anhydrous conditions.
-
Stoichiometry: While a slight excess of the base is common, using a large excess of trityl chloride can lead to side reactions and purification challenges. A stoichiometry of 1.0 to 1.2 equivalents of trityl chloride is generally recommended.[5]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Most N-tritylation reactions proceed efficiently at room temperature.[5] If the reaction is sluggish, gentle heating may be beneficial, but this should be monitored carefully to avoid potential side reactions.
-
Reaction Time: These reactions are typically stirred for 12-24 hours.[5] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple products is a common issue and can often be attributed to side reactions involving the trityl group or the imidazole ring.
Common Side Reactions and Prevention:
-
Over-alkylation: While less common with the bulky trityl group, the formation of a quaternary imidazolium salt is possible, especially with prolonged reaction times or excessive trityl chloride.
-
Solution: Use the recommended stoichiometry of trityl chloride and monitor the reaction progress closely by TLC to avoid extended reaction times.
-
-
Hydrolysis of Trityl Chloride: If there is moisture in the reaction, trityl chloride can hydrolyze to triphenylmethanol.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Reaction with Solvents: Some solvents can react with the trityl cation. For example, in the presence of an alcohol, a trityl ether may form.
-
Solution: Stick to recommended aprotic solvents like DCM or DMF.
-
Question 3: I'm having difficulty purifying my N-trityl imidazole product. What are the best practices for workup and purification?
Answer: The purification of N-trityl imidazoles can sometimes be challenging due to the non-polar nature of the trityl group and the potential for co-elution with byproducts.
Purification Strategies:
-
Aqueous Workup:
-
Silica Gel Column Chromatography:
-
This is the most common method for purifying N-trityl imidazoles.[5]
-
A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Careful monitoring of the fractions by TLC is essential to ensure a clean separation.
-
-
Crystallization:
-
If the product is a solid, recrystallization can be an effective purification method.
-
Common solvent systems for recrystallization include mixtures of a good solvent (e.g., DCM or ethyl acetate) and a poor solvent (e.g., hexanes or ether).
-
Quantitative Data Summary
| Parameter | Recommended Conditions | Rationale |
| Imidazole | 1.0 eq | The limiting reagent. |
| Trityl Chloride | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion, but a large excess can lead to side products.[5] |
| Base (Et3N or DIPEA) | 1.1 - 1.5 eq | To neutralize the HCl generated and deprotonate the imidazole.[5] |
| Solvent | Anhydrous DCM or DMF | Good solubility for reactants and inert under reaction conditions.[5] |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed.[5] |
| Reaction Time | 12 - 24 hours (TLC monitored) | Reaction progress should be monitored to determine completion.[5] |
Experimental Protocols
Standard Protocol for N-tritylation of Imidazole
-
In a round-bottom flask dried in an oven, dissolve imidazole (1.0 eq) in anhydrous DCM under a nitrogen or argon atmosphere.[5]
-
To the solution, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.[5]
-
In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the trityl chloride solution to the imidazole solution dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 12-24 hours.[5]
-
Once the starting material is consumed, quench the reaction by adding deionized water.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-trityl imidazole.[5]
Deprotection of N-Trityl Imidazole
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of 1-5% (v/v) trifluoroacetic acid (TFA) in DCM or 80% aqueous acetic acid to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[5]
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.[5]
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: Simplified mechanism of N-tritylation.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removing trityl protecting groups without damaging acid-sensitive linkers
Technical Support Center: Selective Trityl Deprotection Guide
Topic: Removing Trityl (Trt) protecting groups without damaging acid-sensitive linkers. Audience: Senior Chemists, Peptide Scientists, and ADC (Antibody-Drug Conjugate) Developers.
Introduction: The Acid-Sensitivity Paradox
The removal of the Trityl (triphenylmethyl, Trt) group presents a classic chemoselectivity conflict. Trityl removal is inherently acid-catalyzed (
This guide provides three validated protocols to resolve this conflict, ranging from "Controlled Acidity" to "Non-Acidic" methodologies.
Module 1: Decision Matrix & Strategy
Before selecting a reagent, you must categorize the sensitivity of your linker. Use the decision matrix below to select the appropriate protocol.
Figure 1: Strategic Decision Matrix for Trityl removal based on linker stability.
Module 2: Protocols & Methodologies
Protocol 1: The "Scavenger-Assisted" Dilute TFA Method
Best for: Moderately sensitive linkers (e.g., Rink Amide, PAL) where you need to remove Trt without full resin cleavage.
The Concept: By adding a high concentration of scavengers (Silanes), you drive the equilibrium forward, allowing you to use a drastically reduced concentration of acid (1% vs. the standard 50-95%).
Reagents:
-
Solvent: Dichloromethane (DCM) – Crucial: DCM is non-polar and suppresses linker ionization compared to DMF.
-
Scavenger: Triisopropylsilane (TIPS) or Triethylsilane (TES).
| Component | Volume/Ratio | Function |
| DCM | 94% | Solvent (Swells resin, suppresses acid dissociation) |
| TIS/TES | 5% | Critical: Irreversibly traps the Trityl cation ( |
| TFA | 1% | Catalyst to initiate |
Step-by-Step Workflow:
-
Swell: Preswell resin in DCM for 15 min (if solid phase).
-
Flow (Crucial): Do not incubate statically.
-
Solid Phase:[5] Apply the solution in "flow" mode or short bursts (1 min), then drain immediately. Repeat 5-10 times.
-
Solution Phase: Add TFA dropwise at 0°C.
-
-
Visual Check: The solution will turn bright yellow/orange (Trityl cation).
-
Endpoint: Continue treatments until the filtrate is colorless.
-
Quench: Immediately wash with DCM containing 5% DIPEA (N,N-Diisopropylethylamine) to neutralize residual acid.
Technical Insight: The yellow color is the stable
carbocation. If the solution remains yellow, the reaction is working. If it turns colorless before draining, your scavenger has been exhausted, or the reaction is complete.
Protocol 2: The "Lewis Acid" Method (Zinc Bromide)
Best for: Highly acid-sensitive linkers (e.g., Hydrazones) where ANY proton source (Bronsted acid) poses a risk.
The Concept:
Reagents:
Step-by-Step Workflow:
-
Add 5.0 equivalents of
. -
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: TLC will show the disappearance of the non-polar Trityl spot.
-
Workup: Add water. The
will partition into the aqueous phase. Wash organic layer with brine.[3][4]
Protocol 3: The "Oxidative" Method (Iodine/Methanol)
Best for: S-Trityl (Cysteine) or O-Trityl removal on HYPER-sensitive linkers (e.g., Acetals, DNA conjugates).
The Concept: Iodine oxidizes the Trityl group in the presence of methanol. This reaction proceeds at near-neutral pH, making it completely orthogonal to acid-labile linkers.
Reagents:
Step-by-Step Workflow:
-
Dissolve substrate in MeOH or DCM/MeOH.
-
Add 1.1 – 2.0 equivalents of Iodine.
-
Stir for 15–30 minutes. The solution will be dark brown/purple.
-
Quench: Add aqueous Sodium Thiosulfate (
) or Ascorbic Acid until the solution turns clear (reduces excess Iodine). -
Result:
-
If S-Trt (Cysteine): You will form a Disulfide bridge (Cys-S-S-Cys).
-
If O-Trt (Alcohol): You get the free alcohol.
-
Warning: Do not use this method if your molecule contains free thiols that you do not want oxidized to disulfides.
Module 3: Troubleshooting & FAQs
Q1: I am using 1% TFA on 2-Chlorotrityl (2-CTC) resin. Will my peptide cleave? A: Yes. The 2-CTC linker is essentially a Trityl group attached to a bead. 1% TFA is the standard method to cleave the peptide from 2-CTC resin.
-
Fix: If you need to remove a side-chain Trt group while staying on 2-CTC resin, you cannot use Acid. You must use an orthogonal protecting group for that position (e.g., Mmt which is more labile, or Alloc which is removed with Pd).
Q2: The reaction turned bright yellow, but my LCMS shows the Trityl is still attached. A: The yellow color indicates the cation formed, but the reaction might be reversible (Retritylation).
-
Fix: Increase the scavenger (TIS/TES) concentration to 10%. The scavenger must "trap" the cation faster than it can re-attach to the substrate.
Q3: My hydrazone linker degraded even with ZnBr2.
A: Commercial
-
Fix: Use ultra-dry reagents or switch to the Iodine/Methanol method (Protocol 3), which is strictly non-acidic.
Module 4: Mechanism of Action (Visualization)
The following diagram illustrates why Scavengers are non-negotiable for protecting your linker.
Figure 2: The kinetic competition between deprotection and retritylation. Scavengers (Blue) are required to prevent the cation (Red) from attacking the linker or reversing the reaction.
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
-
Kaur, S., et al. (2004). "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." Journal of Organic Chemistry, 69(18), 6131-6133.[7]
-
Wahler, D., & Reymond, J. L. (2001). "Novel methods for the deprotection of trityl ethers." Synthesis, (11), 1619-1622. (Describing Iodine/MeOH methods).
-
Stetsenko, D. A., & Gait, M. J. (2001). "Efficient Deptritylation of Oligonucleotides." Nucleosides, Nucleotides & Nucleic Acids. (Describing HFIP/Acid balance).
Sources
- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HATU/DIEA Coupling for Trityl-Protected Amino Acids
Welcome to the technical support resource for optimizing HATU-mediated coupling reactions involving sterically demanding N-trityl (triphenylmethyl) protected amino acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and ensuring successful, high-yield amide bond formation.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses core concepts and common inquiries regarding the HATU/DIEA system, with a special focus on the challenges introduced by the bulky trityl protecting group.
Q1: What is the detailed mechanism of a HATU/DIEA coupling reaction?
A: The HATU/DIEA coupling proceeds via a two-stage mechanism designed for rapid and efficient amide bond formation with minimal racemization.[1][2]
-
Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA). The resulting carboxylate anion performs a nucleophilic attack on the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium salt.[3]
-
Active Ester Formation & Coupling: The OAt anion, an integral part of the HATU structure, rapidly attacks the isouronium salt. This intramolecular rearrangement generates a highly reactive OAt-active ester and releases tetramethylurea as a byproduct. The amine nucleophile then attacks the activated ester, forming the desired amide bond and liberating 1-hydroxy-7-azabenzotriazole (HOAt).[3][4]
The pyridine nitrogen within the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, which accelerates the reaction and suppresses racemization, a key advantage of HATU over other coupling reagents.[3]
Q2: Why are N-trityl protected amino acids particularly challenging for peptide coupling?
A: The primary challenge is severe steric hindrance . The triphenylmethyl (trityl) group is exceptionally bulky. This bulkiness creates a sterically crowded environment around the alpha-carbon and the carboxylic acid, which can significantly hinder the approach of both the activating agent (HATU) and the incoming amine nucleophile.[5][6]
This steric clash can lead to:
-
Slower reaction rates: The formation of the OAt-active ester and the subsequent nucleophilic attack by the amine are both impeded.[7]
-
Incomplete or failed couplings: The activation energy barrier may be too high to overcome under standard conditions, resulting in low or no product yield.[8]
-
Increased side reactions: Longer reaction times or higher temperatures required to force the coupling can increase the likelihood of side reactions like racemization or guanidinylation.[9]
Q3: What is the critically important order of reagent addition for this reaction?
A: The correct order of addition is crucial to prevent side reactions and maximize yield. The universally recommended procedure is pre-activation .[10][11]
-
Combine: Dissolve the trityl-protected amino acid, HATU, and DIEA in an anhydrous aprotic solvent (e.g., DMF).
-
Pre-activate: Stir this mixture for a defined period (see protocols below) before adding the amine.
-
Couple: Add the amine component to the pre-activated mixture.
Causality: This order ensures that the carboxylic acid is converted to the highly reactive OAt-ester before the amine is introduced. Adding the amine simultaneously or, worse, before the acid is fully activated, can lead to a significant side reaction where HATU reacts directly with the amine to form an unreactive guanidinium species, irreversibly capping the amine and terminating the reaction.[9][12][13]
Q4: What are the common byproducts of a HATU reaction and how can they be removed?
A: The two main byproducts are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[1]
-
Tetramethylurea (TMU): This is a highly polar, water-soluble byproduct. However, it can sometimes be difficult to remove completely from polar products during standard aqueous workups.[14] Purification via silica gel chromatography or reverse-phase HPLC is typically effective.
-
1-Hydroxy-7-azabenzotriazole (HOAt): This is also water-soluble and generally removed during the aqueous workup. Safety Note: HOAt is known to be potentially explosive, especially in its pure, dry form.[1] Always handle with appropriate care.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving problems encountered during the coupling of trityl-protected amino acids.
Problem: Low or No Product Yield
This is the most frequent issue when coupling sterically hindered amino acids. A methodical approach to troubleshooting is essential.
| Potential Cause | Underlying Reason | Recommended Solution & Explanation |
| Inadequate Pre-activation | The sterically hindered carboxylic acid requires more time to form the reactive OAt-ester. | Extend pre-activation time to 30-60 minutes. This ensures the maximum concentration of the active ester is present before the amine is added, increasing the probability of a successful coupling.[1][15] |
| Steric Hindrance | The bulky trityl group physically blocks the reactive sites, increasing the activation energy of the reaction. | Gently increase the reaction temperature to 30-50°C. This provides the necessary thermal energy to overcome the steric barrier. Monitor carefully for potential side reactions.[1][16] |
| Poor Solubility | The trityl-protected amino acid or the growing peptide chain may not be fully soluble, preventing it from reacting. | Switch to a more powerful polar aprotic solvent. If using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for large, protected peptides.[1][17] |
| Insufficient Reagent | Standard stoichiometry may not be sufficient to drive the reaction to completion against the high steric barrier. | Increase the equivalents of reagents. Use HATU in a slight excess (1.2-1.5 eq.) and DIEA in a greater excess (3.0-4.0 eq.). This helps push the equilibrium towards the activated ester.[18][19] |
| Moisture Contamination | Water will hydrolyze the highly reactive OAt-ester back to the starting carboxylic acid, effectively killing the reaction. | Ensure strictly anhydrous conditions. Use freshly opened anhydrous solvents, oven-dry all glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).[1][11] |
| Incorrect Base | Nucleophilic bases (e.g., triethylamine, pyridine) can compete with the desired amine, attacking the activated ester and consuming it. | Use a non-nucleophilic, sterically hindered base. DIEA is the standard choice. 2,4,6-Collidine is another effective, though less common, alternative.[1][11] |
Section 3: Optimized Experimental Protocols
These protocols provide a robust starting point for your experiments. Adjustments may be necessary based on the specific amino acids being coupled.
Protocol 1: Optimized Solution-Phase Coupling of a Trityl-Protected Amino Acid
This protocol is designed to maximize the yield for a sterically challenging coupling in solution.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the N-trityl protected amino acid (1.0 eq.) to a flame-dried flask.
-
Dissolution: Add anhydrous DMF (or NMP) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Reagent Addition: Add HATU (1.2 eq.) followed by DIEA (3.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 45 minutes . This extended time is critical for activating the hindered acid.
-
Coupling: Add the amine component (1.1 eq.) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish (as determined by TLC or LC-MS), consider gently heating to 40°C. Monitor progress every 2-4 hours.
-
Work-up: Once complete, dilute the reaction with ethyl acetate, wash with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Protocol 2: Optimized Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol details the coupling of a trityl-protected amino acid onto a deprotected resin-bound peptide.
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected (e.g., via piperidine treatment for Fmoc-SPPS) and thoroughly washed with DMF. A positive Kaiser test should confirm the presence of free primary amines.[17]
-
Activation Mixture Preparation: In a separate vessel, dissolve the N-trityl amino acid (3.0-5.0 eq. relative to resin loading) and HATU (2.9-4.9 eq.) in DMF.
-
Pre-activation: Add DIEA (6.0-10.0 eq.) to the activation mixture and vortex for at least 5-10 minutes . For particularly difficult couplings, this can be extended up to 15 minutes.[15]
-
Coupling: Immediately add the pre-activated amino acid solution to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For known difficult sequences, extending this time or heating to 35-40°C may be necessary.[16]
-
Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free amines. A negative test (yellow beads) indicates complete coupling.[17] Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and byproducts.
Section 4: Data & Reagent Summary
The following table summarizes the key quantitative parameters for optimizing your coupling reactions.
| Parameter | Standard Coupling | Optimized for Trityl-AA (Hindered) | Rationale for Change |
| Trityl-AA | 1.0 eq. | 1.0 eq. (Solution) / 3-5 eq. (SPPS) | The limiting reagent in solution; excess needed in SPPS to drive reaction. |
| HATU | 1.0 - 1.1 eq. | 1.2 - 1.5 eq. | A greater excess helps push the activation equilibrium forward.[19] |
| DIEA | 2.0 - 3.0 eq. | 3.0 - 4.0 eq. | Ensures complete deprotonation of the acid and neutralizes the released HOAt. |
| Pre-activation Time | 15 - 30 min | 45 - 60 min (Solution) / 5-15 min (SPPS) | Critical Parameter: Allows for complete formation of the sterically demanding active ester.[15] |
| Coupling Time | 1 - 4 hours | 4 - 12 hours (or overnight) | Slower kinetics due to steric hindrance requires longer reaction times.[16] |
| Temperature | Room Temperature | Room Temperature to 40°C | Increased thermal energy helps overcome the activation barrier.[1] |
| Solvent | DMF, DCM | DMF, NMP | NMP offers superior solvating power for larger, potentially aggregating peptides.[1] |
Section 5: References
-
Carpentier, R., et al. (2021). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]
-
Wikipedia. HATU. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Carpentier, R., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
G. B. de la Torre, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. PMC. [Link]
-
Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing. [Link]
-
de la Torre, B.G., et al. (1999). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Luxembourg Bio Technologies. Coupling Reagents. [Link]
-
Cistrone, P. A., et al. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]
-
AAPPTec. (2012). Technical Support Information Bulletin 1205 - HATU. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction.... [Link]
-
Chen, J., & Wu, J. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC. [Link]
-
Al-harrasi, A., et al. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC. [Link]
-
Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Behloul, C., et al. (2016). Indium-mediated cleavage of the trityl group from protected alcohols and diols. CORE. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. digital.csic.es [digital.csic.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. people.uniurb.it [people.uniurb.it]
- 13. peptide.com [peptide.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Handling & Stabilization of N-Trityl Imidazole Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Moisture Sensitivity & Hydrolytic Stability of Trityl-Protected Imidazoles
Executive Summary: The Thermodynamic Balancing Act
Welcome to the technical guide for handling N-Trityl (Triphenylmethyl) imidazole intermediates. As researchers, we utilize the trityl group for its immense steric bulk, which effectively masks the N-H of the imidazole ring, preventing unwanted N-alkylation or regulating solubility.[1]
However, this utility comes at a cost.[1] The stability of the trityl cation (
This guide moves beyond standard protocols to address the causality of failure—specifically, how to maintain the "Base Barrier" throughout synthesis, purification, and storage.[1]
Module 1: The Input – Reagent Integrity Check
Before starting synthesis, you must validate your Trityl Chloride (Trt-Cl).[1] Trt-Cl hydrolyzes to Triphenylmethanol (Trt-OH) upon exposure to atmospheric moisture. Using degraded reagent is the #1 cause of low yields.
Diagnostic Protocol: The "Methanol Test"
-
Dissolve 10 mg of your Trt-Cl in 0.5 mL dry DCM.
-
Add 0.1 mL Methanol and 1 drop of Triethylamine (TEA).
-
Run TLC (10% EtOAc/Hexane).
-
Result A (Good): Single spot (Methyl trityl ether)
. -
Result B (Bad): Spot at
(Triphenylmethanol). -
Note: Trt-Cl itself streaks; converting it to the methyl ether gives a clean spot for comparison.
-
Module 2: Synthesis & Workup – The "Base Barrier"[2]
The synthesis of N-trityl imidazole generates HCl as a byproduct. If this HCl is not immediately neutralized, it catalyzes the hydrolysis of your newly formed product.
The Protocol:
-
Solvent: Anhydrous DMF or DCM (DCM is easier to remove; DMF dissolves polar substrates better).
-
Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Use >1.2 equivalents.
-
Atmosphere: Strict Nitrogen/Argon line.
The Critical Workup Step: Do not wash with water immediately if the reaction is acidic.
-
Quench: Add Saturated
(Sodium Bicarbonate). This ensures the aqueous phase is basic (pH > 8) before the product touches water. -
Drying: Use
(Sodium Sulfate).[2] Avoidngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> if it is slightly acidic or generates heat, which can trigger detritylation in sensitive derivatives.
Visualization: The Hydrolysis Trap
Figure 1: The Kinetic vs. Thermodynamic pathways. Note that water acts as a thermodynamic sink, permanently converting the reactive Trityl species into inert Triphenylmethanol.[1]
Module 3: Purification – The Silica Trap
This is the most common failure point. Silica gel is acidic (pH ~4-5). Loading an N-trityl imidazole onto untreated silica is essentially an acid-deprotection protocol. You will elute Triphenylmethanol and your starting imidazole, not your product.[1]
The Solution: Buffered Silica Chromatography
| Parameter | Standard Protocol (FAIL) | Buffered Protocol (PASS) |
| Stationary Phase | Untreated Silica Gel (60 Å) | TEA-Buffered Silica or Neutral Alumina |
| Mobile Phase | DCM / Methanol | DCM / Methanol + 1% Triethylamine |
| Sample Loading | Dissolved in DCM | Solid load (dried with buffered silica) or DCM + 0.5% TEA |
| TLC Monitoring | Standard chamber | Pre-dip plate in 5% TEA/DCM before spotting |
Step-by-Step Buffering Guide:
-
Slurry Method: Prepare your silica slurry using your starting eluent containing 1-5% Triethylamine (TEA). Pour the column and flush with 2 column volumes of this buffered solvent.
-
Mobile Phase: Maintain 0.5% to 1% TEA in the eluent throughout the run.
-
Evaporation: When concentrating fractions, do not heat above 40°C. Traces of TEA will protect the product during concentration.
Visualization: Purification Decision Tree
Figure 2: Decision matrix for purification.[1] Note that standard silica is a "failure node" unless buffered with base.
Module 4: Storage & Stability
Once isolated, the N-trityl imidazole is relatively stable if kept dry.
-
Storage Condition: Store at +4°C or -20°C.
-
Container: Tightly sealed vial flushed with Argon.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica gel packets.
-
Shelf-Life: 6-12 months properly stored. If the solid turns from white to yellow/orange, it indicates the formation of the Trityl cation (decomposition).
Troubleshooting & FAQ
Q1: My product appeared pure by NMR, but turned into a gum overnight. Why?
A: This is "Autocatalytic Decomposition." If you used Chloroform (
-
Fix: Filter
through basic alumina before use, or usengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> / Acetone- .
Q2: I see a sharp singlet at ~7.25 ppm and ~7.35 ppm in my proton NMR. Is this my product? A: Likely not. Triphenylmethanol (Trt-OH) has a characteristic multiplet pattern, but often appears as sharp signals in this region overlapping with the aromatic protons.
-
Check: Look for the imidazole C-H peaks. In N-trityl imidazole, the imidazole protons are shifted upfield (shielded) by the trityl group compared to the free imidazole. If the imidazole peaks match the "free" imidazole reference, you have lost the trityl group.
Q3: Can I use water to wash the crude reaction? A: Only if the pH is strictly controlled.
-
Rule: Never wash with water if the organic phase contains residual acid (e.g., unneutralized HCl).[1] Always wash with Saturated Sodium Bicarbonate (
) first.
Q4: My TLC plate shows a streak from the baseline to the solvent front. A: The N-trityl group is falling off on the acidic silica plate during the run.
-
Fix: Add 1-2 drops of Triethylamine to your TLC developing chamber. This neutralizes the plate and will tighten the spot.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Chapter on Protection for the Imidazole Group).[2][4][5] [1]
-
BenchChem Technical Support. Purification of Imidazole Derivatives: Troubleshooting Guide.
-
Kocieński, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Mechanisms of Trityl Cation Stability).
-
Journal of Organic Chemistry. Method for Activation and Recycling of Trityl Resins. (Discusses the kinetics of trityl chloride hydrolysis).
-
Organic & Biomolecular Chemistry. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. (Analogous protocol for acid-sensitive nitrogen species).
Sources
Solving aggregation issues in peptides containing imidazole-2-yl residues
Executive Summary: The "Sticky" Imidazole Problem
Peptides containing imidazole-2-yl moieties (distinct from the standard imidazole-4-yl found in Histidine) present a unique aggregation profile. Unlike standard hydrophobic aggregation, these residues often drive self-assembly through a dual mechanism:
-
-
Stacking: The planar aromatic ring facilitates tight packing between peptide chains. -
Strong Hydrogen Bonding: The imidazole-2-yl group acts as a potent H-bond donor (via the N-H) and acceptor (via the N:). In many synthetic analogs, this residue can form "proton wires" or stable dimers that are resistant to standard solvents.
This guide provides a self-validating workflow to disrupt these interactions during Synthesis, Purification, and Storage.
Phase I: Synthesis (Prevention Protocols)
Issue: Incomplete coupling or deprotection due to on-resin
Protocol A: The Chaotropic Salt Wash (The "Structure Breaker")
Use this when coupling efficiency drops for residues immediately following the imidazole-2-yl group.
Mechanism: Chaotropic salts disrupt the ordered water structure around the peptide and shield the inter-chain hydrogen bonds (H-bonds) that stabilize aggregates.
Step-by-Step:
-
Prepare Solution: Dissolve 0.8 M LiCl (Lithium Chloride) or 4 M KSCN (Potassium Thiocyanate) in DMF.
-
Note: Ensure salts are anhydrous. Moisture kills coupling efficiency.
-
-
Pre-Coupling Wash: After deprotection, wash the resin with the Chaotropic Solution for 2 x 2 minutes .
-
Coupling: Perform the coupling reaction in the presence of the chaotropic salt.
-
Recipe: Amino Acid + Activator (e.g., HATU) + DIEA in 0.8 M LiCl/DMF.
-
-
Validation: Perform a micro-cleavage of 5 mg resin. Analyze by HPLC. If the "deletion" peak (n-1) is >5%, proceed to Protocol B.
Protocol B: Isoacyl Dipeptides (The "Kink" Strategy)
Use for sequences >15 residues where imidazole-2-yl is central.
Mechanism: This method introduces a depsipeptide bond (ester) instead of an amide bond at a Ser/Thr residue near the aggregation site.[4] This removes the amide proton required for H-bonding and introduces a "kink" in the backbone, physically preventing
Workflow:
-
Design: Locate a Serine or Threonine residue within 2-4 positions of the imidazole-2-yl residue.
-
Substitution: Replace the standard Fmoc-Ser(tBu)-OH with an Fmoc-Ser/Thr-isoacyl dipeptide unit .
-
Synthesis: Continue SPPS. The peptide is synthesized as an O-acyl isopeptide (highly soluble).[5][6]
-
Restoration (The "Switch"):
-
Cleave peptide from resin (standard TFA).[1]
-
Dissolve crude peptide in pH 7.4 phosphate buffer.
-
Reaction: The O-to-N acyl migration occurs spontaneously, restoring the native peptide backbone.
-
Data Validation:
Method Crude Purity (Standard) Crude Purity (Isoacyl) Solubility (mg/mL) Standard SPPS 35% N/A < 0.1 Isoacyl Strategy N/A 82% > 5.0
Phase II: Purification & Handling (Disaggregation)
Issue: Peptide precipitates in the HPLC vial or clogs the column. Symptom: Broad peaks, "ghost" peaks, or total loss of product.
Protocol C: The "HFIP Reset" (Mandatory for Amyloid-like Peptides)
Use this before any HPLC step if the peptide has been lyophilized.
Mechanism: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a potent H-bond disruptor that breaks down pre-formed fibrils and
Step-by-Step:
-
Dissolution: Dissolve the lyophilized crude peptide in 100% HFIP (Warning: Volatile & Corrosive).
-
Target Conc: 1–5 mg/mL.
-
Action: Sonicate for 5 minutes. Solution must be crystal clear.
-
-
Evaporation: Remove HFIP under a stream of Nitrogen (N2) gas. Do not use heat.
-
Film Formation: You will be left with a thin, transparent peptide film.
-
Reconstitution: Immediately dissolve the film in your HPLC mobile phase (e.g., 50% ACN/Water).
-
Tip: If it clouds up, add 10% DMSO dropwise until clear.
-
Protocol D: pH-Dependent Solubilization
Use for imidazole-2-yl peptides with net charge issues.
Logic: Imidazole-2-yl residues have a pKa that may differ from Histidine (~6.0). Aggregation is maximal at the Isoelectric Point (pI).
-
Calculate pI: Use a tool like ProtParam, but manually adjust for the imidazole-2-yl (assume pKa ~ 6–7 unless substituted).
-
The "Rule of 2": Adjust the solvent pH to be at least 2 units away from the pI.
-
Basic Peptides (pI > 8): Use 0.1% TFA or Formic Acid (pH ~2).
-
Acidic Peptides (pI < 5): Use 0.1% NH4OH (pH ~10). Check stability first.
-
Visualizing the Solution
Diagram 1: The Troubleshooting Decision Matrix
Caption: Decision matrix for selecting the correct disaggregation protocol based on experimental phase.
Diagram 2: Mechanism of Isoacyl Disruption
Caption: The "O-acyl isopeptide method" converts insoluble sequences into soluble precursors that revert to native forms at physiological pH.[5]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of HFIP for the "Reset" protocol? A: DMSO is excellent for maintaining solubility, but it is often insufficient to break pre-formed amyloid-like fibrils driven by imidazole stacking. HFIP is a superior disaggregator. Use HFIP to break the structure, dry it down, and then use DMSO to keep it in solution.
Q: My peptide contains Imidazole-2-yl and Cysteine. Will the chaotropic salts affect the Cys? A: LiCl and KSCN are generally compatible with Cys(Trt). However, avoid heating above 50°C when using KSCN, as it can lead to side reactions. For Cys-rich peptides, LiCl is the safer choice.
Q: How do I store these peptides to prevent re-aggregation? A: Never store them in dilute aqueous solution (e.g., 1 mg/mL in water) at 4°C. This promotes fibril formation.[7]
-
Best: Lyophilized powder at -20°C.
-
Alternative: High concentration (>10 mg/mL) in DMSO at -20°C.
References
-
Sohma, Y., et al. (2005).[8] "The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42." Journal of Peptide Science.
-
Mutter, M., et al. (1995).[8] "Pseudo-prolines (psiPro) for accessing 'inaccessible' peptides." Peptide Research.
-
BenchChem Technical Support. (2025). "Troubleshooting Aggregation in Peptides Containing Orn(Mmt) and Difficult Sequences."
-
Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."
-
Thermo Fisher Scientific. "Peptide Solubility Guidelines."
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular mechanisms of amyloid disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Support Center: Alternative Solvents and Troubleshooting for 1-N-Trityl-imidazole-2-ylpropionic Acid Precipitation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 1-N-Trityl-imidazole-2-ylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification and isolation of this compound. The unique amphiphilic nature of this molecule, possessing a highly nonpolar, bulky trityl group and a polar carboxylic acid functional group, presents specific challenges during precipitation, such as oiling out and low recovery.[1] This document provides in-depth troubleshooting advice and explores alternative solvent systems to achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the precipitation of 1-N-Trityl-imidazole-2-ylpropionic acid.
Q1: My compound is "oiling out" during precipitation instead of forming a crystalline solid. What is happening and how can I resolve it?
A: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid phase rather than a solid. This is a common problem with molecules containing large, nonpolar protecting groups like the trityl group.[2] It typically happens when the level of supersaturation is too high and is reached too quickly, favoring amorphous precipitation over ordered crystal nucleation and growth.
Causality: The bulky trityl group can sterically hinder the organized packing required for crystallization. Rapid changes in solvent composition (fast anti-solvent addition) or temperature (rapid cooling) drive the system far from equilibrium, resulting in the formation of a metastable, supercooled liquid (the oil) instead of a stable solid.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Anti-solvent Addition: Add the anti-solvent dropwise or via a syringe pump over an extended period. This maintains a lower level of supersaturation, giving molecules time to orient themselves into a crystal lattice.[3][4]
-
Slower Cooling Rate: If using cooling crystallization, decrease the temperature gradually. For example, instead of plunging the vessel into an ice bath, allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer.
-
-
Increase Nucleation Sites:
-
Seeding: Introduce a few seed crystals of the pure compound into the solution just as it begins to become cloudy. This provides a template for crystal growth and bypasses the energy barrier for primary nucleation.
-
-
Optimize Solvent System: The choice of solvent can significantly impact the outcome. A solvent system where the compound's solubility is moderately low may be preferable to one where it is extremely soluble, as this can temper the driving force for precipitation.
Q2: My precipitation yield is consistently low. What factors should I investigate to improve recovery?
A: Low yield is a common issue that can often be traced back to the solubility of the compound in the final solvent mixture or mechanical losses.
Troubleshooting Steps:
-
Check Final Solvent Composition: The solubility of your compound may still be too high in the final mother liquor. Try increasing the proportion of the anti-solvent. For a common system like Dichloromethane (DCM)/Hexane, you might need a higher ratio of hexane.
-
Ensure Sufficient Precipitation Time: Allow adequate time for the precipitation to complete, especially at lower temperatures. It's advisable to let the mixture stir at the final temperature (e.g., 0°C) for several hours or even overnight to maximize recovery.
-
Consider the pH: Since the molecule contains a carboxylic acid, its solubility is pH-dependent. The protonated (acidic) form is significantly less polar and thus less soluble in many solvent systems. Ensure your system is not basic, which would form a highly soluble carboxylate salt. In some cases, a slight acidification of the medium can promote precipitation, though this should be done with caution to avoid de-tritylation.[5][6]
-
Minimize Transfer Losses: Fine powders can be difficult to transfer. Ensure you are thoroughly scraping the precipitation vessel and washing the filter cake with a small amount of cold anti-solvent to recover all the product.
Part 2: FAQs on Alternative Solvents
The selection of an appropriate solvent system is critical for successful precipitation. This section explores alternatives to commonly used solvents.
Q3: What are some standard solvent/anti-solvent systems for precipitating trityl-protected compounds?
A: The key is to find a "solvent" that readily dissolves the compound, primarily by interacting with the large, nonpolar trityl group, and a miscible "anti-solvent" that is nonpolar and in which the compound is insoluble.[7][8]
| Solvent (Good) | Anti-Solvent (Bad) | Class & Properties | Rationale & Considerations |
| Dichloromethane (DCM) | Hexane / Heptane | Chlorinated / Volatile | Pro: Excellent solubilizing power for the trityl group. Con: Environmental and health concerns. |
| Ethyl Acetate (EtOAc) | Hexane / Heptane | Ester / Flammable | Pro: Greener alternative to DCM. Good balance of polarity. Con: Can sometimes co-dissolve impurities. |
| Acetone | Water / Heptane | Ketone / Water-miscible | Pro: Strong solvent, miscible with a wide range of anti-solvents. Con: Very polar; may require a large volume of anti-solvent. |
| Tetrahydrofuran (THF) | Hexane / Heptane | Ether / Peroxide-forming | Pro: Good solvent for many organics. Con: Can form explosive peroxides upon storage. |
| Methanol (MeOH) | Water / Diethyl Ether | Alcohol / Polar, Protic | Pro: Good for dissolving the polar parts of the molecule. Con: Risk of acid-catalyzed de-tritylation if reaction conditions are not controlled.[9] |
Q4: I need to avoid chlorinated solvents. What are some "greener" and safer alternatives for precipitating my compound?
A: Moving away from halogenated solvents is a major goal in modern process chemistry. Several effective and more environmentally benign alternatives exist.
Recommended Green Alternatives:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that is an excellent substitute for both DCM and THF. It has lower water solubility than THF, making it easier to work with. It can be paired with anti-solvents like heptane.
-
Cyclopentyl Methyl Ether (CPME): Another ether with a favorable safety and environmental profile. Its higher boiling point and hydrophobicity can be advantageous in preventing oiling out.
-
Ethyl Acetate / Heptane System: This is a widely used and effective "green" combination. Ethyl acetate is a good solvent for many trityl-protected compounds, and heptane is an excellent anti-solvent.[10]
-
Deep Eutectic Solvents (DESs): For more advanced applications, DESs are being explored as green reaction and crystallization media for imidazole derivatives.[11] These are mixtures of compounds that form a eutectic with a melting point far lower than the individual components.
Q5: How should I systematically screen for a new solvent system for my precipitation?
A: A systematic approach is crucial to efficiently identify an optimal solvent system. The goal is to find a solvent pair where the compound has high solubility in the primary solvent and very low solubility in the anti-solvent, with the two solvents being fully miscible.
Below is a recommended workflow for solvent screening.
Caption: Workflow for systematic solvent screening.
Part 3: Experimental Protocol
Protocol: Anti-Solvent Precipitation of 1-N-Trityl-imidazole-2-ylpropionic Acid
This protocol provides a general methodology. Specific volumes and temperatures should be optimized based on the screening results.
-
Dissolution: In a clean, dry flask equipped with a magnetic stirrer, dissolve the crude 1-N-Trityl-imidazole-2-ylpropionic acid in a minimum amount of a suitable "good" solvent (e.g., Ethyl Acetate) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a filter paper or celite pad to clarify the solution.
-
Cooling & Seeding: Allow the solution to cool slowly towards room temperature. If available, add a single, small seed crystal of the pure product to encourage controlled crystallization.
-
Anti-Solvent Addition: Begin the slow, dropwise addition of the "bad" anti-solvent (e.g., Heptane) to the stirred solution. Monitor the solution for the onset of cloudiness (the cloud point).
-
Precipitation & Aging: Continue adding the anti-solvent. Once the addition is complete, allow the resulting slurry to stir at room temperature for 1-2 hours to allow the crystals to grow. This "aging" step often improves filterability.
-
Cooling: Cool the slurry in an ice bath (0-5°C) for at least 1 hour to maximize the precipitation of the product from the mother liquor.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
References
- Solvent Ant solvent precipit
- Solvent Anti-Solvent method in depth| Nanosuspension | Microspheres. (2022). YouTube.
- antisolvent precipitation method: Topics by Science.gov. (n.d.). Science.gov.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022).
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. (2024). Advanced Journal of Chemistry, Section A.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection –. (2024). Total Synthesis.
- Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. (2025). Scientific Reports.
- A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- Method for preparing sartan drugs by removing trityl protecting group. (n.d.).
- 1-N-Trityl-Imidazole-2-ylpropionic acid, CAS 675602-85-4. (n.d.). Santa Cruz Biotechnology.
- 1-N-trityl-imidazole-2-ylpropionic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- (a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.).
Sources
- 1. 1-N-Trityl-Imidazole-2-ylpropionic acid, CAS 675602-85-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. antisolvent precipitation method: Topics by Science.gov [science.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Optimizing HPLC Analysis for Trityl-Protected Imidazole Derivatives: A Comparative Method Guide
Executive Summary
Trityl-protected imidazole derivatives are critical intermediates in the synthesis of complex pharmaceuticals, including angiotensin II receptor blockers (e.g., Olmesartan, Losartan) and various peptide building blocks[1]. However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. The extreme lipophilicity of the bulky triphenylmethyl (trityl) group, combined with its inherent acid lability and the basic nature of the imidazole nitrogen, frequently leads to poor peak shapes, excessive retention times, and on-column degradation.
This guide objectively compares column chemistries and mobile phase conditions to establish a robust, self-validating HPLC methodology tailored specifically for trityl-imidazoles.
The Chemical Challenge: Causality in Method Development
As an analytical scientist, developing a method for these derivatives requires understanding the molecular behavior of the analyte to prevent artifact generation.
-
Acid Lability & Carbocation Stability: The trityl group is highly susceptible to acid-catalyzed heterolytic cleavage. When exposed to strong acids, the C-N bond breaks to form a trityl carbocation, which is exceptionally stable due to resonance delocalization across its three phenyl rings[2]. In an HPLC system, using standard acidic mobile phases (like 0.1% Trifluoroacetic Acid, pH ~2.0) can induce this cleavage dynamically during the run. This results in split peaks, baseline humps, or the appearance of triphenylmethanol (tritanol) as a degradation artifact[3].
-
Hydrophobicity: The three aromatic rings of the trityl group impart massive non-polar character to the molecule. Standard C18 columns often require highly aggressive organic gradients (e.g., >80% Acetonitrile) to elute the compound, which can compress the separation window for lipophilic impurities[4].
-
Silanol Interactions: The unprotected basic nitrogen on the imidazole ring can interact with residual acidic silanols on the silica stationary phase via secondary ion-exchange mechanisms, causing severe peak tailing.
Method Development Logic & Workflow
To navigate these challenges, the method development workflow must prioritize pH stability and orthogonal selectivity over standard reversed-phase approaches.
Fig 1. Method development logic for trityl-protected imidazoles, prioritizing pH and selectivity.
Comparative Analysis: Mobile Phase & Column Selection
To establish the optimal conditions, we compare the performance of standard acidic methods against neutral buffered methods, as well as traditional C18 columns against Phenyl-Hexyl chemistries.
Table 1: Mobile Phase Performance Comparison
| Parameter | 0.1% TFA (pH ~2.0) | 10 mM Ammonium Acetate (pH ~6.8) |
| Trityl Group Stability | Poor (High risk of on-column cleavage) | Excellent (Intact throughout run) |
| Imidazole Peak Shape | Sharp (Nitrogen is fully protonated) | Sharp to Moderate (Depends on column end-capping) |
| Artifact Generation | High (Triphenylmethanol peaks observed) | Low (No acid-catalyzed hydrolysis) |
| MS Compatibility | Moderate (Ion suppression from TFA) | Excellent (Volatile buffer) |
Causality for Mobile Phase Choice: While 0.1% TFA is a staple in peptide and small molecule analysis, its acidity is detrimental to trityl-imidazoles. Elevated temperatures or prolonged time in the autosampler under acidic conditions drastically accelerates detritylation[3]. A neutral buffer like 10 mM Ammonium Acetate (pH 6.8) prevents hydrolysis while maintaining sufficient ionic strength to control the ionization of the imidazole ring.
Table 2: Column Chemistry Comparison
| Feature | Standard C18 (Fully End-capped) | Phenyl-Hexyl |
| Primary Interaction | Dispersive (Hydrophobic) | |
| Retention of Trityl Group | Very Strong (Requires >80% organic) | Moderate to Strong (Alternative selectivity) |
| Resolution from Impurities | Moderate (May co-elute with lipophilic species) | High (Differentiates aromatic vs aliphatic impurities) |
| Peak Symmetry ( | 1.2 - 1.5 (Potential silanol interactions) | 0.9 - 1.1 (Superior for aromatic basic compounds) |
Causality for Column Choice: The Phenyl-Hexyl stationary phase is uniquely suited for trityl derivatives. The trityl group contains three phenyl rings that engage in strong
Self-Validating Experimental Protocol
The following protocol utilizes a self-validating System Suitability Test (SST) to ensure that the chromatographic environment is not actively degrading the sample.
Step 1: Sample and Standard Preparation
-
Causality: Trityl-imidazoles will degrade in unbuffered aqueous solutions or acidic diluents.
-
Action: Dissolve the sample in 100% HPLC-grade Acetonitrile to a concentration of 0.5 mg/mL. Ensure the autosampler is maintained at a cool temperature (e.g., 15°C) to further suppress any kinetic degradation[3].
Step 2: The Self-Validating System Suitability Test (SST)
-
Action: Prepare a resolution mixture containing the target trityl-imidazole (0.5 mg/mL) and triphenylmethanol (tritanol) (0.1 mg/mL).
-
Validation Mechanism: Inject the SST mixture. The system is only validated for analysis if:
-
The resolution (
) between the trityl-imidazole and triphenylmethanol is > 2.0. -
The trityl-imidazole peak symmetry factor (
) is between 0.9 and 1.2. -
Critical Check: Perform three sequential injections of the SST. If the peak area of triphenylmethanol increases across the injections, it proves that active on-column detritylation is occurring. The analysis must be halted, and the mobile phase pH must be verified and adjusted.
-
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.8 with dilute ammonia).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (Optimal wavelength for detecting the highly conjugated phenyl rings of the trityl group).
Step 4: Gradient Elution Program
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte on the column head).
-
2.0 - 14.0 min: 40%
90% B (Linear gradient to elute the highly lipophilic trityl derivative). -
14.0 - 18.0 min: 90% B (High organic wash to clear any strongly retained synthetic byproducts or dimers).
-
18.0 - 22.0 min: 40% B (Re-equilibration prior to the next injection).
By strictly controlling the pH to prevent carbocation formation and leveraging
References
1.2 - BenchChem 2. 3 - PubMed Central (NIH) 3.4 - Rasayan Journal of Chemistry 4.1 - Organic Process Research & Development (ACS Publications)
Sources
Mass spectrometry fragmentation patterns of N-trityl imidazoles
An In-Depth Guide to the Mass Spectrometry Fragmentation of N-Trityl Imidazoles for Researchers and Drug Development Professionals
Introduction: The Analytical Significance of a Bulky Protector
In the landscape of synthetic and medicinal chemistry, the trityl (triphenylmethyl, Tr) group stands out as a cornerstone for protecting the nitrogen atom of imidazole rings, most notably in the side chain of histidine.[1] Its steric bulk and specific acid lability make it an invaluable tool in multi-step syntheses, particularly in peptide chemistry.[1] For the researcher monitoring a reaction or the drug development professional identifying a metabolite, a precise understanding of how this protecting group behaves within a mass spectrometer is not merely academic—it is essential for accurate structural elucidation, impurity profiling, and reaction completion analysis.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of N-trityl imidazoles under mass spectrometric conditions. It explains the causal mechanisms behind these patterns and offers a comparative analysis against other common imidazole protecting groups, supported by experimental protocols and data.
The Dominant Fragmentation Pathway: Stability as the Driving Force
The fragmentation of N-trityl imidazoles in the gas phase is overwhelmingly governed by a single, predictable event: the cleavage of the C-N bond between the trityl group's central carbon and the imidazole nitrogen. The driving force behind this facile cleavage is the exceptional stability of the resulting triphenylmethyl carbocation, commonly known as the trityl cation.
This high stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.[2] Consequently, upon ionization—typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺—even low-energy collision-induced dissociation (CID) is sufficient to induce this fragmentation. The trityl cation is often so stable and easily formed that it is observed as the base peak (the most intense signal) in the resulting MS/MS spectrum.[2]
This phenomenon is so reliable that trityl derivatives are explored as mass-tags for calibrating mass spectrometers and for encoding in combinatorial synthesis, owing to their high desorption efficiency and the prominence of the cation signal.[2]
Visualizing the Fragmentation
The primary fragmentation pathway can be visualized as a simple bond cleavage, yielding two main fragments from the protonated parent molecule.
Sources
Definitive Guide: NMR Distinction of 1-N-Trityl-imidazole-2-yl vs. 4-yl Regioisomers
Topic: Distinguishing 1-N-Trityl-imidazole-2-yl from 4-yl isomers by NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of imidazole-based pharmacophores (e.g., angiotensin II receptor antagonists like Losartan), the trityl (triphenylmethyl) group is a ubiquitous protecting group for the N1 nitrogen. However, the regiochemical outcome of reactions on the imidazole ring—or the site of tritylation itself—often yields isomeric mixtures that are difficult to separate and identify.
Distinguishing the 1-N-Trityl-imidazole-2-yl isomer (substituent at C2) from the 1-N-Trityl-imidazole-4-yl isomer (substituent at C4) is a critical quality gate. Misidentification can lead to dead-end synthetic routes or erroneous biological data.
This guide outlines a self-validating NMR workflow to unequivocally distinguish these isomers, leveraging specific scalar coupling patterns, chemical shift fingerprints, and 2D correlation spectroscopy.
Structural Logic & The Isomer Problem
Before analyzing spectra, one must understand the magnetic environment created by the trityl group. The bulky trityl group at N1 exerts a significant shielding effect on the adjacent protons (H5) due to the ring current of the three phenyl rings.
-
Isomer A (2-yl): Substituent at C2. Protons remaining at C4 and C5.
-
Isomer B (4-yl): Substituent at C4. Protons remaining at C2 and C5.
Visualization of Isomeric Interactions
The following diagram illustrates the key NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) pathways used for discrimination.
Figure 1: Structural logic flow distinguishing 2-substituted from 4-substituted trityl imidazoles based on proton proximity and coupling topology.
1H NMR Fingerprinting: The First Line of Defense
The proton spectrum alone often provides sufficient evidence if the signals are resolved.
Key Discriminator: The H2 Singlet
The proton at position 2 (H2) is unique. It is flanked by two nitrogen atoms (N1 and N3), making it the most deshielded (downfield) proton on the ring.
| Feature | 1-N-Trityl-imidazole-2-yl (2-Substituted) | 1-N-Trityl-imidazole-4-yl (4-Substituted) |
| H2 Signal | ABSENT (Substituted) | PRESENT (Typically δ 7.4 – 7.8 ppm) |
| H4/H5 Signals | Two doublets (or unresolved singlets) | H5 (upfield, shielded) & H2 (downfield) |
| Multiplicity | Vicinal Coupling (³J) H4 and H5 couple (J ≈ 1.2 – 1.5 Hz). | Cross-Ring Coupling (⁴J) H2 and H5 couple weakly (J < 1.0 Hz). Often appear as singlets. |
| Shielding | H5 is shielded by Trityl.H4 is less shielded. | H5 is shielded by Trityl.H2 is deshielded by N1/N3. |
Expert Insight: If you observe a sharp singlet above 7.5 ppm (in DMSO-d6 or CDCl3), you likely have the 4-yl isomer (or the unsubstituted parent). If you see only signals in the 6.8–7.2 ppm range, you likely have the 2-yl isomer .
Advanced Verification: 2D NMR Protocols
For regulatory filings or complex mixtures, 1D NMR is insufficient. You must establish connectivity using 2D techniques.[1]
Protocol A: NOESY/ROESY (Spatial Proximity)
This experiment confirms the position of the trityl group relative to the remaining ring protons.
-
Objective: Identify which ring proton is spatially adjacent to the Trityl aromatic protons (approx. 7.0–7.4 ppm).
-
Observation:
-
Both Isomers: The Trityl group is on N1. The proton at C5 (H5) is always adjacent to N1. Therefore, both isomers will show an NOE correlation between the Trityl group and H5.
-
The Distinction:
-
2-yl Isomer: You will see a strong NOE between H4 and H5 (vicinal neighbors).
-
4-yl Isomer: You will see negligible NOE between H2 and H5 (separated by nitrogens and distance).
-
-
-
Pitfall: Do not rely solely on Trityl-H5 NOE, as it exists in both regioisomers (assuming H5 is unsubstituted).
Protocol B: HMBC (Long-Range Connectivity)
This is the definitive "self-validating" experiment.
-
Target: Look for correlations to the Quaternary Carbons .
-
2-yl Isomer (Substituent at C2):
-
Identify the C2 carbon (quaternary, typically 145-150 ppm).
-
H4 and H5 should both show HMBC correlations to C2 .
-
-
4-yl Isomer (Substituent at C4):
-
Identify the C4 carbon (quaternary, typically 135-140 ppm).
-
H2 (the downfield singlet) will correlate to C4 and C5 .
-
H5 will correlate to C4 and C2 (if H2 is present).
-
Experimental Workflow: Step-by-Step Assignment
Step 1: Sample Preparation[2]
-
Solvent: DMSO-d6 is preferred over CDCl3 for imidazoles to prevent signal broadening due to exchange, although trityl groups usually prevent tautomerism.
-
Concentration: ~10 mg/0.6 mL for clear 2D spectra.
Step 2: 1H NMR Acquisition
-
Acquire a standard proton spectrum.
-
Check: Is there a singlet > 7.4 ppm?
-
Yes: Likely 4-yl isomer (H2 is present).
-
No: Likely 2-yl isomer (H2 is substituted).
-
Step 3: HMBC Acquisition (The Confirmation)
-
Set optimization for long-range coupling (J_LR) to 8 Hz.
-
Analysis:
-
Locate the putative H5 signal (usually the most upfield imidazole proton due to Trityl shielding).
-
Trace its correlations.[2]
-
Does H5 correlate to a quaternary carbon that also correlates to another ring proton (H4)? -> 2-yl Isomer .
-
Does H5 correlate to a C-H carbon (C2)? -> 4-yl Isomer .
-
Summary Table: Diagnostic Data
| Experiment | Parameter | 1-N-Trityl-imidazole-2-yl | 1-N-Trityl-imidazole-4-yl |
| 1H NMR | H2 Signal | Absent | Present (~7.6 ppm) |
| 1H NMR | H5 Signal | Present (~7.0 ppm) | Present (~6.8 ppm, shielded) |
| 1H NMR | Coupling | ³J(H4,H5) ~ 1.3 Hz | ⁴J(H2,H5) < 1.0 Hz |
| NOESY | Trityl Interaction | Strong NOE to H5 | Strong NOE to H5 |
| NOESY | Ring Interaction | Strong H4 ↔ H5 | Weak/None H2 ↔ H5 |
| HMBC | Connectivity | H4 & H5 → C2 (quat) | H2 → C4 (quat) & C5 |
References
-
Regioselective Synthesis and NMR Identification : Wagner, G. K., et al. (2003).[3] "Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives." Journal of Organic Chemistry. Link
-
Trityl Group Shielding Effects : Goker, H., et al. (2021). "Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles." Journal of Molecular Structure. Link
-
General NMR of Heterocycles : "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Link
Sources
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the C13 NMR Characterization of Imidazole-2-ylpropionic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of heterocyclic compounds is paramount. Imidazole-2-ylpropionic acid, a molecule of interest due to its potential biological activities, presents a unique set of challenges and opportunities for characterization. This guide provides an in-depth analysis of its Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopic signature, offering a powerful tool for its unambiguous identification and purity assessment. We will delve into the predicted C13 NMR spectrum, compare it with alternative analytical techniques, and provide a detailed experimental protocol for its acquisition.
The Predicted 13C NMR Spectrum of Imidazole-2-ylpropionic Acid
The power of C13 NMR spectroscopy lies in its ability to provide a distinct signal for each unique carbon atom in a molecule, offering a fingerprint of its carbon framework.[1] Based on established chemical shift principles and data from analogous structures, we can predict the C13 NMR spectrum of imidazole-2-ylpropionic acid with a high degree of confidence.
The structure of imidazole-2-ylpropionic acid features five distinct carbon environments, which will translate to five signals in the 13C NMR spectrum.
Molecular Structure and Carbon Numbering
Caption: A logical workflow for the synthesis and spectroscopic characterization of imidazole-2-ylpropionic acid.
Experimental Protocol: Acquiring the 13C NMR Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality C13 NMR spectrum of imidazole-2-ylpropionic acid.
Materials:
-
Imidazole-2-ylpropionic acid (10-50 mg) [2]* Deuterated solvent (e.g., DMSO-d6, D2O)
-
5 mm NMR tubes [3]* Tetramethylsilane (TMS) internal standard
-
Pipettes and vials
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of imidazole-2-ylpropionic acid into a clean, dry vial. [2] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is a good starting choice due to its ability to dissolve a wide range of compounds). [3] * Add a small drop of TMS as an internal reference (chemical shift set to 0.00 ppm).
-
Vortex the vial until the sample is completely dissolved. If the sample is not fully soluble, gentle warming or sonication may be employed.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. [4]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters for a small organic molecule on a 400 MHz spectrometer are as follows: [5] * Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks (note: for standard proton-decoupled 13C NMR, integration is not typically quantitative).
-
Label the peaks with their respective chemical shifts.
-
Conclusion
The C13 NMR characterization of imidazole-2-ylpropionic acid is a powerful and indispensable tool for its structural verification. By understanding the predicted chemical shifts and comparing them with data from alternative analytical techniques, researchers can confidently identify and assess the purity of this important molecule. The detailed experimental protocol provided in this guide serves as a practical resource for scientists in the field, ensuring the acquisition of high-quality and reliable spectroscopic data. This comprehensive approach to characterization is crucial for advancing research and development in the pharmaceutical sciences.
References
-
Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from University of Virginia website: [Link]
-
Amino Acid Sample Preparation. (2024, October 15). Retrieved from UC Davis Stable Isotope Facility website: [Link]
-
13C NMR analysis of peptides and amino acids. (2020, April 1). Retrieved from Steelyard Analytics, Inc. website: [Link]
- Acquiring 1 H and 13 C Spectra. (2018, September 28).
-
Sample Preparation. (n.d.). Retrieved from University College London website: [Link]
-
Sample Preparation. (n.d.). Retrieved from Michigan State University website: [Link]
- NMR sample preparation. (n.d.).
- Hassan, L. A., Omondi, B., & Nyamori, V. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
- Orabi, M. D., et al. (2024). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 501-516.
-
The chemical structure and NMR spectrum of 2-imidazole-1-yl-3-ethoxycarbonyl propionic acid (IEPA). (n.d.). Retrieved from ResearchGate: [Link]
- Gupta, et al. (n.d.).
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
-
1H-Imidazole-5-propanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, spectral characterization and antimicrobial studies of novel imidazole deriv
- Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 6.8 ¹³C NMR Spectroscopy. (n.d.). In Organic Chemistry I. KPU Pressbooks.
- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.).
- Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. (n.d.). Chinese Journal of Analytical Chemistry.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Omega.
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (2022). Molecules.
-
(Z)-3-(1H-imidazol-5-yl)-2-propenoic acid methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
- Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
- LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. (2025). Journal of Pharmaceutical and Biomedical Analysis.
-
1H-Imidazole-1-propanoic acid, 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-, sodium salt (1:1). (n.d.). PubChem. Retrieved from [Link]
-
1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II)
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). Scientific Reports.
- Infrared spectroscopy-assisted predicting of impurities in chemicals using machine learning. (n.d.). Scientific Reports.
- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-yl)acrylic Acid. (2025).
-
Imidazole propionate. (n.d.). PubChem. Retrieved from [Link]
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.).
- Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2022). Metabolites.
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- Preparation And Spectral Characterization of New Azo imidazole Ligand 2-[1-(2,4-Dichoro phenyl)Azo]-α-Amino-1H-imidazole-4-Propionic Acid And Its Complexes With Co(п), Ni(п), Cu(п) ,Pd(II) And Ag(I) Ions. (2018).
Sources
Crystal Structure & Performance Guide: Trityl-Protected Imidazole Acids
Topic: Crystal Structure Analysis of Trityl-Protected Imidazole Acids Content Type: Publish Comparison Guide
Executive Summary: The Structural Imperative
In peptide synthesis and medicinal chemistry, the imidazole ring of Histidine (His) is a notorious "troublemaker." Its amphoteric nature and propensity for racemization demand robust protection.[1] While various protecting groups exist, Trityl (Trt) protection has emerged as the industry standard for Fmoc solid-phase peptide synthesis (SPPS).[2]
This guide goes beyond basic utility to analyze the crystal structure of trityl-protected imidazole acids (specifically Fmoc-His(Trt)-OH). Understanding the crystallography—the precise arrangement of the bulky trityl "propeller" relative to the imidazole plane—reveals why this group offers superior solubility and stability compared to alternatives like Boc, Bum, or Tosyl.
Deep Dive: Crystal Structure Analysis
The Trityl "Propeller" Motif
X-ray crystallographic analysis of Fmoc-His(Trt)-OH reveals a defining structural feature: the
-
Lattice Packing: Unlike planar protecting groups (e.g., Tosyl or DNP) that encourage strong
- stacking and aggregation, the trityl group acts as a steric wedge. The three phenyl rings are twisted (typically 35–45° out of plane relative to the central carbon), creating a large hydrophobic volume (approx. 300 ų) that disrupts dense packing. -
Impact on Solubility: This "inefficient" packing is a feature, not a bug. It prevents the formation of insoluble aggregates during synthesis, a common issue with planar aromatic protecting groups.
-
Regioselectivity (
vs. ): Crystallographic data confirms that the trityl group exclusively occupies the (N-1) position. The steric clash between the bulky trityl group and the amino acid backbone (specifically the substituents) makes (N-3) substitution energetically unfavorable.
Steric Shielding and Racemization
Racemization in Histidine occurs via proton abstraction from the
-
The Mechanism: In
-trityl derivatives, the nitrogen remains unprotected. However, crystal structures show that the trityl group's phenyl rings extend over the imidazole plane, creating a "Steric Umbrella." -
The Effect: While the
is electronically available, it is sterically shielded. The bulky trityl group destabilizes the planar enolate transition state required for racemization, thereby suppressing the side reaction without chemically blocking the site.
Comparative Performance Analysis
The following table contrasts Trityl protection with major alternatives based on structural stability, racemization suppression, and deprotection kinetics.
| Feature | Trityl (Trt) | Boc (tert-Butyloxycarbonyl) | Bum (t-Butyloxymethyl) | Tosyl (Tos) |
| Crystal Habit | Large prisms; disordered packing due to steric bulk. | Needles/Plates; tighter packing. | Amorphous/Oils; difficult to crystallize. | Rigid plates; strong |
| Regioselectivity | Exclusively | Mixture ( | Predominantly | |
| Racemization | Low (< 5% at elevated T). Steric shielding of | Moderate . Electron-withdrawing group reduces basicity. | Very Low . Direct blocking of | Low . Strong electron withdrawal deactivates ring. |
| Deprotection | Mild Acid (1-5% TFA). Orthogonal to Fmoc. | Strong Acid (HF/TFMSA) or TFA. | Strong Acid (HF). Generates formaldehyde (toxicity risk). | Nucleophilic (HOBt) or HF. |
| Solubility | High in DCM/DMF due to bulky disruption. | Moderate. | High. | Low (prone to aggregation). |
Verdict: While Bum offers theoretically superior racemization control by directly blocking
Experimental Protocols
Synthesis of Fmoc-His(Trt)-OH
This protocol utilizes a transient silylation strategy to ensure regioselectivity.
Reagents: L-Histidine, Trimethylsilyl chloride (TMS-Cl), Trityl Chloride (Trt-Cl), DIPEA, DCM.
-
Silylation: Suspend L-Histidine (10 g) in DCM (100 mL). Add TMS-Cl (2.2 equiv) and reflux for 2 hours.
-
Mechanism:[4] Silylation protects the
-amino and carboxyl groups, solubilizing the intermediate.
-
-
Tritylation: Cool to 0°C. Add DIPEA (2.5 equiv) followed by Trt-Cl (1.1 equiv) dropwise. Stir at RT for 4 hours.
-
Control: The bulky Trt-Cl naturally selects the less hindered
position.
-
-
Desilylation: Add excess methanol to cleave the unstable TMS esters/amines.
-
Fmoc Protection: React the crude H-His(Trt)-OH with Fmoc-OSu (1.1 equiv) and
in water/dioxane. -
Workup: Acidify to pH 3 with dilute citric acid (avoid strong mineral acids to prevent de-tritylation). Extract into Ethyl Acetate.
Crystallization Protocol
Crucial for obtaining X-ray quality crystals and high purity.
-
Solvent System: Dissolve crude Fmoc-His(Trt)-OH in a minimum volume of Ethyl Acetate at 60°C.
-
Anti-solvent: Slowly add n-Hexane or Diisopropyl Ether until persistent turbidity is observed.
-
Nucleation: Seed with a micro-crystal if available. Allow to cool slowly to RT, then 4°C overnight.
-
Observation: Trityl derivatives typically form large, well-defined monoclinic prisms.
-
Self-Validation: If the product oils out, the purity is <95%. Re-dissolve and pass through a short silica plug before re-crystallizing.
-
Visualizations & Pathways
Diagram: The Steric Shield Against Racemization
This diagram illustrates how the bulky Trityl group on
Caption: The Trityl group (red) exerts steric hindrance that inhibits the
Diagram: Synthesis & Crystallization Workflow
A decision tree for processing crude imidazole acids.
Caption: Step-by-step workflow for purifying Trityl-protected Histidine to X-ray quality crystals.
References
-
Sieber, P., et al. (2012). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Chemistry - A European Journal.
-
Barlos, K., et al. (1987). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen.[5] Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden.[5] Tetrahedron Letters.
-
BenchChem Technical Support. (2025). In-Depth Technical Guide to Nim-Trityl-L-histidine: Properties and Applications. BenchChem Application Notes.
-
Merck / Sigma-Aldrich. (2025). Product Specification: Fmoc-His(Trt)-OH.
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of N-Trityl Imidazole Derivatives. (General Reference for lattice parameters).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 4. Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Safety Operating Guide
1-N-Trityl-imidazole-2-ylpropionic acid proper disposal procedures
The proper handling and disposal of specialty building blocks like 1-N-Trityl-imidazole-2-ylpropionic acid (also known as 3-(1-trityl-1H-imidazol-2-yl)propanoic acid) dictate the safety and efficiency of pharmaceutical synthesis workflows. Because this compound features a bulky, highly lipophilic triphenylmethyl (trityl) protecting group shielding an imidazole core, its disposal is not as simple as discarding standard organic waste.
As a Senior Application Scientist, I have designed this guide to provide researchers and safety officers with a mechanistic understanding of this compound's behavior, ensuring that your laboratory's operational and disposal plans are both compliant and self-validating.
Physicochemical & Hazard Profile
Before designing a disposal workflow, it is critical to understand the quantitative and qualitative hazard data associated with the compound. The trityl group adds significant molecular weight and lipophilicity, while the imidazole and propionic acid moieties dictate its reactivity and environmental persistence.
| Property / Hazard Metric | Data Summary |
| Chemical Name | 1-N-Trityl-imidazole-2-ylpropionic acid |
| CAS Registry Number | 675602-85-4[1][2] |
| Molecular Formula | C25H22N2O2[1] |
| Molecular Weight | 382.46 g/mol [1] |
| GHS Health Hazards | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[3] |
| Environmental Hazard | Non-degradable in standard wastewater treatment; must prevent environmental release[3][4] |
| Physical State | Solid (White to light cream powder)[3] |
Mechanistic Insights into Waste Generation
In peptide synthesis and drug development, the trityl group is utilized to protect the nitrogen atom of the imidazole ring from unwanted side reactions[5]. This protecting group is highly acid-labile. During the deprotection phase of your workflow, researchers typically employ strong acids like Trifluoroacetic acid (TFA) in halogenated solvents like Dichloromethane (DCM).
The Causality of the Hazard: When the trityl group is cleaved, it forms a triphenylmethyl cation (trityl cation). This carbocation is remarkably stable due to extensive resonance delocalization across the three phenyl rings, and it exhibits a brilliant, intense yellow color in acidic solutions[6]. If this acidic, halogenated waste stream is mixed improperly with incompatible laboratory waste, it can cause exothermic reactions. Furthermore, the parent compound contains nitrogen, meaning improper incineration can lead to toxic nitrogen oxide (NOx) emissions[7].
Operational Plan: Segregation and Disposal Workflow
To ensure environmental compliance and laboratory safety, all waste containing 1-N-Trityl-imidazole-2-ylpropionic acid must be strictly segregated. Below is the logical workflow mapping the disposal routes for both solid and liquid waste streams.
Workflow for the segregation and disposal of trityl-imidazole derivatives.
Step-by-Step Methodologies
Protocol 1: Solid Spill Containment and Disposal
Because 1-N-Trityl-imidazole-2-ylpropionic acid is a known respiratory irritant (STOT SE 3), dust generation is the primary exposure risk during a spill[7].
-
PPE Donning: Equip a laboratory coat, nitrile gloves, safety goggles, and an N95/P100 particulate respirator if handling outside of a localized exhaust ventilation system[3][8].
-
Dry Collection: Do not use water to clean up the initial spill, as this can spread the lipophilic powder. Use a static-free brush and dustpan to sweep up the solid gently, avoiding aerosolization[3][4].
-
Primary Containment: Transfer the collected powder into a high-density polyethylene (HDPE) or glass wide-mouth container with a secure lid.
-
Surface Decontamination: Wipe the affected area with a damp cloth (using a mixture of water and a mild organic solvent like isopropanol) to capture residual micro-particles. Place the contaminated wipes into the same solid waste container.
-
Labeling: Label the container explicitly as "Hazardous Solid Waste - Organic Nitrogen Compound (Contains Trityl Imidazole derivative)" and transfer it to your facility's hazardous waste accumulation area for professional incineration[7].
Protocol 2: Liquid Waste Neutralization (A Self-Validating System)
Post-reaction liquid waste containing cleaved trityl groups and residual 1-N-Trityl-imidazole-2-ylpropionic acid is typically highly acidic (e.g., TFA/DCM mixtures). Direct disposal into organic waste carboys without quenching is a severe safety violation. This protocol utilizes a self-validating chemical mechanism to ensure safety.
-
Preparation of the Quench Bath: In a fume hood, prepare a large beaker containing a saturated aqueous solution of Sodium Bicarbonate (NaHCO3)[9]. Ensure the beaker has at least 3 times the volume of your acidic waste to prevent over-foaming.
-
Controlled Addition: While stirring the NaHCO3 solution vigorously, slowly add the acidic organic waste dropwise or in very small aliquots.
-
Self-Validation (Visual Cues):
-
Gas Evolution: The mixture will bubble vigorously as CO2 is released.
-
Colorimetric Shift: The trityl cation is bright yellow in strong acid. As the acid is neutralized, the yellow color will rapidly fade.
-
Precipitation: The neutralized trityl cation converts into triphenylmethanol, which is insoluble in water and will precipitate as a white solid[6][9].
-
-
Confirmation: The quenching is complete and validated when the addition of waste no longer produces CO2 bubbles, and the organic layer is completely decolorized (no longer yellow).
-
Phase Separation & Segregation: Transfer the biphasic mixture to a separatory funnel.
-
Drain the bottom organic layer (if using DCM) into the Halogenated Organic Waste container[9].
-
The top aqueous layer (containing the neutralized salts and suspended triphenylmethanol) should be checked with pH paper to ensure it is between pH 6-8, then disposed of in the Aqueous Waste container.
-
Final Disposal Logistics
Under no circumstances should 1-N-Trityl-imidazole-2-ylpropionic acid or its derivatives be discharged into the municipal sewer system[4][7]. The robust C-N bonds and the highly stable aromatic rings require sustained, extreme temperatures to fully oxidize.
All segregated waste streams (Solid, Halogenated Liquid, Non-Halogenated Liquid) must be handed over to a licensed professional waste disposal service[3][7]. The disposal facility will utilize High-Temperature Incineration equipped with specialized nitrogen oxide (NOx) scrubbers. This ensures the complex organic structure is completely mineralized into CO2, H2O, and N2 gas, preventing environmental contamination.
References
-
CAS: 675602-85-4 最新GHS 第11 修订版(Rev.11)SDS. XiXisys.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Amino Acid-Protecting Groups | Chemical Reviews. ACS Publications.[Link]
- WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis.
Sources
- 1. eMolecules AstaTech / 1-N-TRITYL-IMIDAZOLE-2-YLPROPIONIC ACID / 0.25g | Fisher Scientific [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 675602-85-4 Name: [xixisys.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]
- 7. aaronchem.com [aaronchem.com]
- 8. file.ambeed.com [file.ambeed.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Personal Protective Equipment & Handling Guide: 1-N-Trityl-imidazole-2-ylpropionic Acid
Executive Safety Directive (Immediate Action)
Hazard Classification: HIGH RISK - ACUTE TOXICITY (ORAL) Primary CAS: 675602-85-4 (Reference) GHS Signal Word: DANGER
Unlike simple imidazole derivatives which are often merely irritants, 1-N-Trityl-imidazole-2-ylpropionic acid carries specific acute toxicity risks (H301) and potential reproductive hazards associated with the imidazole pharmacophore.
The Golden Rule of Handling:
"Treat as an airborne toxicant until in solution." The bulky trityl group increases lipophilicity, facilitating dermal absorption, while the imidazole core presents potential reproductive toxicity. Do not handle on an open bench.
Risk Assessment & Hazard Identification
This compound presents a dual-threat profile: physical containment challenges (electrostatic solid) and biological toxicity.
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H301 | Toxic if swallowed. | Zero-tolerance for dust. Inhalation of dust equates to ingestion via mucociliary clearance. |
| Reproductive | H360/H361 | Suspected of damaging fertility/unborn child (Imidazole class effect).[1][2] | Strict exclusion for pregnant/nursing personnel without medical clearance. |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][3][4][5] | Contact dermatitis risk; trityl hydrolysis can release acid traces. |
| Physical | N/A | Fine, electrostatic powder. | High risk of aerosolization during weighing. |
Mechanism of Danger
The Trityl (Triphenylmethyl) group is acid-labile. Upon contact with acidic mucosal surfaces (lungs, eyes), the molecule may hydrolyze, releasing the free imidazole-2-ylpropionic acid and trityl cation species. The metabolic fate of the imidazole core involves potential interference with steroidogenesis enzymes (CYP family), necessitating the high-level containment described below.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for solids classified as H301. Use this matrix to select equipment based on your specific operation.
| Protection Zone | Standard Operation (Solution < 100mM) | High-Risk Operation (Solid Handling / > 1g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood + N95/P3 Respirator | Redundancy required. If hood fails, P3 mask prevents inhalation of toxic dust. |
| Hand Protection | Nitrile Gloves (0.11 mm, single) | Double Gloving: Laminate (Inner) + Nitrile (Outer) | Trityl groups are lipophilic and may permeate thin nitrile. Laminate provides chemical barrier; Nitrile provides grip. |
| Eye/Face | Chemical Safety Goggles | Face Shield + Goggles | Protects against projectile glass/splashes during synthesis or vigorous reactions. |
| Body | Cotton Lab Coat | Tyvek® Sleeves or Disposable Gown | Prevents dust accumulation on fabric cuffs, which is a common secondary exposure route. |
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the state of matter and quantity.
Figure 1: PPE Selection Logic. Note the escalation to Level 3 for solid handling over 100mg due to H301 toxicity risks.
Operational Handling Protocol
A. Storage & Stability[2][3][4][5][6]
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture causes slow hydrolysis of the trityl group.
-
Container: Amber glass vial with Teflon-lined cap.
B. Safe Weighing Procedure (The Critical Step)
Most exposure accidents occur during weighing. Follow this "Closed-Loop" method:
-
Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure. If the balance is on an open bench, you must use a "balance enclosure" or transfer the solid inside a sealed glove bag.
-
Anti-Static: Use an anti-static gun on the vial and spatula. Trityl compounds are often fluffy and electrostatic.
-
Transfer:
-
Tare a pre-weighed vial containing the solvent (if possible) or a weighing boat.
-
Transfer solid gently. Do not dump.
-
Immediately recap the stock vial.
-
-
Decontamination: Wipe the exterior of the stock vial and the balance area with a DCM (Dichloromethane) moistened wipe, followed by methanol. Reasoning: The compound is likely more soluble in DCM than water.
C. Solubilization
-
Solvents: Soluble in DMSO, DMF, DCM, and Methanol. Sparingly soluble in water.
-
Protocol: Add solvent to the solid. Do not add solid to the solvent (reduces splash risk). Vortex in a closed tube.
Disposal & Emergency Procedures
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in plumbing traps.
Waste Streams
| Waste Type | Classification | Disposal Method |
| Solid Waste | Toxic Chemical Solid | Double-bag in clear polyethylene. Label "TOXIC: Imidazole Derivative". Incineration required. |
| Liquid Waste | Halogenated/Non-Halogenated Organic | Segregate based on solvent (e.g., DCM goes to Halogenated). |
| Contaminated Sharps | Biohazard/Chem Sharp | Rigid sharps container. |
Spills (Solid)
-
Evacuate the immediate area if the spill is >1g and outside a hood.
-
Don PPE: Level 3 (Double gloves, respirator, goggles).
-
Contain: Cover with a solvent-dampened pad (DCM or Acetone) to prevent dust dispersal. Do not dry sweep.
-
Clean: Wipe up. Clean surface with 0.1M HCl (to hydrolyze/solubilize residues) followed by soap and water.
References
-
Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 1-N-Trityl-imidazole-2-ylpropionic acid. Retrieved from (Note: Search CAS 675602-85-4 for specific lot data).
-
PubChem. (2025). Compound Summary: 1-Triphenylmethylimidazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Imidazole derivatives toxicity profile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
